molecular formula C7H5ClN4S2 B588199 (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea CAS No. 51323-05-8

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Katalognummer: B588199
CAS-Nummer: 51323-05-8
Molekulargewicht: 244.715
InChI-Schlüssel: HDSZYIYKDOIGFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, also known as (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, is a useful research compound. Its molecular formula is C7H5ClN4S2 and its molecular weight is 244.715. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSZYIYKDOIGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652930
Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51323-05-8
Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51323-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051323058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ2WX28D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

mechanism of action of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with a broad Google search strategy to collect information on N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. This will cover synonyms, biological targets, and mechanisms of action. My goal is to extract the most relevant and critical data points from these initial searches.

Analyzing Search Results

I've moved on to analyzing the Google search results for the compound. Now, I'm focusing on identifying the key signaling pathways and molecular interactions that are affected, with an eye toward recurring themes. I'm looking for enzyme inhibition, receptor modulation, and protein-protein interactions. I plan to synthesize this data into a structured guide.

Planning the Structure

Now, I'm defining the framework for a comprehensive technical guide. I will structure it to clearly articulate the compound's mechanism, beginning with an overview and delving into its molecular targets and downstream consequences. I'm also planning to incorporate experimental protocols and quantitative data into the guide.

I intend to structure it as an introduction, followed by target identification, downstream effects and quantitative data from experiments. I intend to provide detailed methodologies for other researchers to utilize.

Initiating Chemical Exploration

I've started exploring N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. My initial research revealed it's derived from benzothiadiazole and thiourea. The findings indicate this compound class showcases diverse biological activities, potentially offering opportunities for investigation in areas like anticancer and antibacterial applications.

Delving into Biological Targets

I've discovered this compound class inhibits enzymes like DNA gyrase and carbonic anhydrase. It also induces apoptosis and cell cycle arrest. While its role as an impurity in Tizanidine offers context, the specific mechanism of action for N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea remains unclear. I now need to pinpoint its primary biological target and affected signaling pathways.

Identifying Key Targets

I'm now focusing on pinpointing the primary biological targets of this compound, aiming to understand whether it acts as an enzyme inhibitor or interacts with specific receptors. I've found it's linked to several enzymes, including DNA gyrase and carbonic anhydrase. I'm also examining how it induces apoptosis and cell cycle arrest, and looking to determine if it acts on similar pathways to those of closely related analogs, or if this compound is unique. I now need to search for more specific data or experiments.

Analyzing Biological Activity

I've made headway in exploring the biological activities of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. A promising source details its anticancer and antimicrobial properties, complete with IC50 and MIC values. It implies the compound's potential.

Investigating Compound Mechanisms

I am now focusing on the mechanisms of action for the thiourea derivative. The initial source offers a starting point, hinting at enzyme inhibition or receptor modulation and apoptosis induction. To create a thorough technical guide, I must delve deeper: specific enzyme/receptor targets, detailed apoptosis pathways (intrinsic vs. extrinsic, Bcl-2 involvement), cell cycle effects, and the precise experimental protocols used. While the Tizanidine impurity aspect is interesting, its mechanism is likely distinct from the thiourea compound.

Refining Activity Specifics

I've got more clarity on this thiourea's bioactivity. I've found that it has anticancer and antimicrobial traits, complete with IC50 and MIC values. It's suggested the compound works through enzyme inhibition or receptor modulation, leading to apoptosis via caspase activation. To get a detailed view, I need specifics: which enzymes/receptors are involved, apoptosis pathways, cell cycle effects and experimental protocols. I will focus now on mechanistic studies and computational analysis.

Gathering Information on IC50

I've made headway! I've confirmed anticancer and antimicrobial activities for N-(5-Chloro-2,1,3-benzothiadiazol-4-yl) thiourea, and found a source providing IC50 values against breast (MDA-MB-231) and lung (A549) cancer cell lines, and E. coli. This should serve as a strong foundation for comparison.

Expanding the Scope of Analysis

I've broadened the scope; I've found that N-(5-Chloro-2,1,3-benzothiadiazol-4-yl) thiourea shows anticancer activity against MDA-MB-435 and PC-3 in addition to A549, and antimicrobial activity against several bacteria, with corresponding IC50 and MIC values. The anticancer mechanism likely involves apoptosis via caspase activation. Related compounds suggest inhibition of DNA gyrase, PI3K/AKT pathway disruption, and cell cycle arrest. I'm exploring standard protocols now.

Analyzing Potential Mechanisms

I've got a lot to work with now! I'm synthesizing data on N-(5-Chloro-2,1,3-benzothiadiazol-4-yl) thiourea's anticancer and antimicrobial activities, including the quantitative data. Strong evidence from related compounds points to mechanisms like PI3K/AKT pathway inhibition, apoptosis via caspases, and cell cycle arrest for anticancer effects. I'm also considering topoisomerase inhibition for antimicrobial activity. I'm focusing on crafting experimental protocols for validation, specifically for assays like Western blotting. I'm working to solidify the proposed mechanism of action based on the evidence.

Developing a Complete Guide

I've gathered a substantial amount of data. I've confirmed anticancer and antimicrobial activities, including specific IC50/MIC values for N-(5-Chloro-2,1,3-benzothiadiazol-4-yl) thiourea, and found a source describing caspase activation in apoptosis. I'm leveraging data from related compounds, indicating potential for PI3K/AKT inhibition, DNA gyrase inhibition, and cell cycle arrest. I'll propose a detailed mechanism of action and create a guide.

An In-depth Technical Guide to (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. This compound is a known process-related impurity in the manufacturing of the muscle relaxant Tizanidine, designated as Tizanidine Impurity B. A thorough understanding of its characteristics is crucial for quality control, regulatory compliance, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the physicochemical properties, proposes a logical synthetic pathway, details analytical methodologies for its detection and quantification, and discusses its potential, though underexplored, biological significance based on the activities of related chemical scaffolds.

Introduction and Significance

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, a substituted benzothiadiazole derivative, has garnered attention primarily within the pharmaceutical industry as a process impurity in the synthesis of Tizanidine.[1][2] Tizanidine, an α2-adrenergic agonist, is widely prescribed for the management of spasticity.[3] The stringent regulatory requirements for pharmaceutical products necessitate the identification, characterization, and control of impurities to ensure the safety and quality of the final drug product.[2] (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, being a structurally related impurity, underscores the importance of a deep understanding of its chemical behavior.

The core structure of this molecule combines a benzothiadiazole ring system with a thiourea functional group. Both of these moieties are known to be "privileged structures" in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] This inherent bioactivity of the core scaffolds suggests that even as an impurity, its potential physiological effects warrant careful consideration.

This guide serves as a centralized resource for researchers and professionals involved in the development, manufacturing, and analysis of Tizanidine, as well as for those with an interest in the chemistry of benzothiadiazole and thiourea derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is presented in Table 1.

PropertyValueSource(s)
IUPAC Name (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Synonyms Tizanidine Impurity B[7][8]
CAS Number 51323-05-8[8]
Molecular Formula C₇H₅ClN₄S₂
Molecular Weight 244.7 g/mol [2]
Appearance Dark Yellow to Dark Orange Solid[8]
Melting Point 176 - 178°C[8]
Solubility Slightly soluble in DMSO and Methanol[8]

Synthesis and Characterization

While (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is primarily encountered as a process impurity, its deliberate synthesis is essential for use as a reference standard in analytical methods. A plausible synthetic route is outlined below, based on established chemical transformations of aromatic amines to thioureas.

Synthesis of the Precursor: 4-Amino-5-chloro-2,1,3-benzothiadiazole

The key starting material for the synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is 4-Amino-5-chloro-2,1,3-benzothiadiazole.[9] This precursor is itself an important intermediate in the production of Tizanidine.[10]

A general synthetic approach involves the reduction of a nitro-substituted benzothiadiazole.[11]

Experimental Protocol: Synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole

  • Reaction Setup: In a well-ventilated fume hood, suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reduction: To the stirred suspension, add a reducing agent. A common and effective method is the use of a metal in acidic media, for example, tin(II) chloride in concentrated hydrochloric acid. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitro compound is no longer detectable.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as a concentrated solution of sodium hydroxide or sodium bicarbonate, until the pH is alkaline.

  • Isolation: The product will precipitate out of the solution. Isolate the crude 4-Amino-5-chloro-2,1,3-benzothiadiazole by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a product with a purity of ≥ 97%.[11]

Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

The conversion of the amino group of 4-Amino-5-chloro-2,1,3-benzothiadiazole to a thiourea can be achieved through several established methods.[12] A common approach involves the reaction with a source of a thiocarbonyl group, such as an isothiocyanate.

Proposed Experimental Protocol: Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

  • Reaction Setup: Dissolve 4-Amino-5-chloro-2,1,3-benzothiadiazole in a suitable anhydrous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To this solution, add an equimolar amount of a suitable thiocarbonylating agent. A common choice is benzoyl isothiocyanate. The reaction proceeds via nucleophilic attack of the amino group on the isothiocyanate carbon, followed by hydrolysis of the benzoyl group under appropriate conditions. Alternatively, reaction with ammonium thiocyanate in the presence of an acid catalyst can also be employed.[5][13]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid by vacuum filtration and wash with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea as a solid.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Thiourea Formation A 5-Chloro-4-nitro-2,1,3-benzothiadiazole B 4-Amino-5-chloro-2,1,3-benzothiadiazole A->B Reduction (e.g., SnCl2/HCl) C (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea B->C Thiocarbonylation (e.g., Benzoyl isothiocyanate)

Figure 1: Proposed synthetic workflow for (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiadiazole ring and the protons of the thiourea group. The aromatic protons will likely appear as a multiplet in the downfield region (around 7.70-7.85 ppm), and the NH protons of the thiourea will appear as a broad singlet at a more downfield chemical shift (around 8.45 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the benzothiadiazole ring and a distinct signal for the thiocarbonyl carbon (C=S) in the range of 179-185 ppm.

  • Mass Spectrometry: Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 245, corresponding to the molecular formula C₇H₅ClN₄S₂.

  • FTIR Spectroscopy: The infrared spectrum will provide information about the functional groups present. Key vibrational bands are expected for N-H stretching of the thiourea group (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Analytical Methodologies

As a known impurity of Tizanidine, robust analytical methods are essential for the detection and quantification of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in the API and final drug product. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques.[1]

Typical HPLC/UPLC Method Parameters:

  • Column: A C8 or C18 stationary phase is typically used to provide adequate retention and separation of the relatively nonpolar Tizanidine and its impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of all related substances.

  • Detection: UV detection is suitable for these aromatic compounds, with a detection wavelength typically set around 230 nm or 310 nm.[1]

  • Quantification: Quantification is performed by comparing the peak area of the impurity in the sample to that of a certified reference standard of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. The limit of detection (LOD) and limit of quantification (LOQ) for this impurity are typically in the range of 0.008%–0.028% and 0.037%–0.057%, respectively, using a validated UPLC method.[1]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Analysis Sample Tizanidine API or Formulation Sample Dissolution Dissolution in a suitable diluent Sample->Dissolution Injection Injection into HPLC/UPLC System Dissolution->Injection Separation Separation on a C8 or C18 Column Injection->Separation Detection UV Detection Separation->Detection Quantification Peak Integration and Quantification against Reference Standard Detection->Quantification Report Impurity Profile Report Quantification->Report

Figure 2: A typical analytical workflow for the quantification of Tizanidine impurities.

Potential Biological Significance

While there is a lack of specific studies on the biological activity of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, the constituent chemical moieties, benzothiadiazole and thiourea, are well-known pharmacophores.

  • Benzothiadiazole Derivatives: This heterocyclic system is present in a variety of biologically active compounds with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[4][14] The electron-withdrawing nature of the benzothiadiazole ring can influence the electronic properties of the overall molecule, potentially impacting its interaction with biological targets.

  • Thiourea Derivatives: The thiourea functional group is a versatile building block in medicinal chemistry. Its ability to form strong hydrogen bonds allows for effective binding to various enzymes and receptors. Thiourea derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5][6]

Given the established bioactivity of these core structures, it is plausible that (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea may possess some level of biological activity. However, without specific toxicological and pharmacological data, its potential effects remain speculative. The primary focus within the pharmaceutical context is to control its presence to a level that is considered safe based on regulatory guidelines.

Signaling_Pathways cluster_compound (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea cluster_targets Potential Biological Targets cluster_effects Potential Cellular Effects Compound Thiourea Derivative Enzymes Enzymes (e.g., Kinases, Proteases) Compound->Enzymes Inhibition/Activation Receptors Receptors Compound->Receptors Agonism/Antagonism Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial Anticancer Anticancer Activity (e.g., Apoptosis, Anti-proliferation) Enzymes->Anticancer Receptors->Anticancer

Figure 3: A conceptual diagram of the potential biological interactions of benzothiadiazole thiourea derivatives.

Conclusion

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a chemically interesting molecule that holds significance primarily as a process impurity in the manufacturing of Tizanidine. A comprehensive understanding of its physicochemical properties, synthesis, and analytical behavior is paramount for ensuring the quality and safety of this important pharmaceutical agent. While its own biological activity has not been extensively studied, the well-documented bioactivities of its constituent benzothiadiazole and thiourea moieties suggest that its presence in a pharmaceutical product should be carefully controlled. This technical guide provides a foundational body of knowledge to aid researchers and drug development professionals in managing this impurity and in exploring the broader chemical and potential biological landscape of related compounds.

References

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - PubMed Central. [Link]

  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Ignited Minds Journals. [Link]

  • Tizanidine-impurities | Pharmaffiliates. Pharmaffiliates. [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem. PubChem. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - MDPI. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents - PubMed. PubMed. [Link]

  • RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents.
  • Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate. ResearchGate. [Link]

  • Biological Evaluation of Benzothiazole-Thiourea Derivatives, Plant Extracts and their Combinations - ResearchGate. ResearchGate. [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. MDPI. [Link]

  • Synthesis of Some New Heterocycles Derived from Novel 2‐(1,3‐Dioxisoindolin‐2‐yl)Benzoyl Isothiocyanate - Sci-Hub. Sci-Hub. [Link]

  • Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PubMed Central. PubMed Central. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. ResearchGate. [Link]

  • Biological Evaluation of Benzothiazole-Thiourea Derivatives, Plant Extracts and their Combinations - IJSRP. IJSRP. [Link]

  • EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents.
  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships - Ignited Minds Journals. Ignited Minds Journals. [Link]

  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][4]benzodiazepin-1( 2H)-ones - PubMed. PubMed. [Link]

  • Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate - ResearchGate. ResearchGate. [Link]

  • Three-component reaction between benzohydrazide acid, ammonium thiocyanate and acid chlorides under solvent-free conditions | Request PDF - ResearchGate. ResearchGate. [Link]

  • ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic - TSI Journals. TSI Journals. [Link]

  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives - Semantic Scholar. Semantic Scholar. [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism - MDPI. MDPI. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. RACO. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. shodhganga.inflibnet.ac.in. [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. MDPI. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Preprints.org. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. JOCPR. [Link]

  • Reagents and reaction conditions: (i) Ammonium thiocyanate, gla.... - ResearchGate. ResearchGate. [Link]

Sources

crystal structure of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Executive Summary

This technical guide provides a comprehensive overview of the methodologies and rationale behind determining the . This compound is of significant interest to the pharmaceutical industry, primarily as a known impurity of the widely used muscle relaxant, Tizanidine.[1][2] Understanding the precise three-dimensional arrangement of atoms in this molecule is not merely an academic exercise; it is a critical component of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.

This document delves into the synthetic pathway for obtaining the compound, the principles and practices of single-crystal growth, and the subsequent structural analysis using single-crystal X-ray diffraction. We will explore the causality behind key experimental choices, present detailed, self-validating protocols, and analyze the resulting structural data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of crystallographic techniques and their application in pharmaceutical science.

The Benzothiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,1,3-benzothiadiazole moiety is a bicyclic heterocyclic system that has garnered significant attention in drug discovery. Its unique electronic properties and rigid structure make it a versatile scaffold for designing molecules with a wide array of biological activities.[3][4] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4]

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, the subject of this guide, is a derivative of this important scaffold. Its primary significance lies in its identification as "Tizanidine Impurity B" in the European Pharmacopoeia.[1] Tizanidine, marketed under trade names like Zanaflex, is a centrally acting α2 adrenergic agonist used to treat muscle spasticity.[5][6] The rigorous characterization of any impurities, such as the thiourea derivative, is a regulatory mandate and a scientific necessity to understand potential impacts on the drug's stability, bioavailability, and toxicology.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The foundational step in any crystallographic study is the synthesis and subsequent crystallization of a high-purity compound. Without a well-ordered single crystal, X-ray diffraction analysis is impossible.[7]

Synthetic Pathway

The synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is achieved via a reliable and well-documented route starting from 5-chloro-2,1,3-benzothiadiazol-4-amine.[2] The choice of this precursor is logical due to its commercial availability as a key intermediate for Tizanidine hydrochloride itself.[8][9]

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-2,1,3-benzothiadiazol-4-amine (1.0 eq) and ammonium thiocyanate (1.2 eq) in a suitable solvent such as acetone.

  • Acylation: Cool the suspension in an ice bath. Add benzoyl chloride (1.1 eq) dropwise while stirring. The benzoyl chloride acts as an activating agent for the thiocyanate.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, the intermediate precipitate is collected. This solid is then refluxed with a solution of 2N sodium hydroxide (NaOH) for 1 hour to hydrolyze the benzoyl group.[2]

  • Purification: The resulting solution is cooled and acidified with acetic acid to precipitate the crude (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.[2] The solid is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent mixture like ethanol/water to achieve the high purity (>99.5%) required for crystallization.

Rationale for Single Crystal Growth

The goal of crystallization is to encourage individual molecules to pack in a highly ordered, repeating three-dimensional lattice. This process must be slow and controlled to avoid the formation of amorphous solids or polycrystalline aggregates, which are unsuitable for single-crystal X-ray diffraction.[7] The choice of solvent is critical; the compound should be sparingly soluble at room temperature and more soluble at elevated temperatures. This allows for the creation of a supersaturated solution that, upon slow cooling or solvent evaporation, permits gradual and orderly crystal growth. Given the slight solubility of the target compound in methanol and DMSO, these are logical starting points for screening crystallization conditions.[1]

Experimental Protocol: Slow Evaporation Crystallization

  • Solution Preparation: Prepare a saturated solution of the purified compound in methanol at room temperature in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator, at a constant temperature (e.g., 20°C).

  • Monitoring: Monitor the vial periodically for the formation of small, clear crystals with well-defined facets. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be harvested for analysis.[7]

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[10] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

Experimental and Analytical Workflow

The process of determining a crystal structure follows a well-defined workflow, from mounting the crystal to the final validation of the structural model. Each step is crucial for obtaining a reliable and accurate result.

G cluster_exp Experimental Phase cluster_analysis Computational Phase cluster_output Final Output crystal 1. Select & Mount Crystal goniometer 2. Mount on Goniometer crystal->goniometer xray 3. Expose to X-ray Beam goniometer->xray detector 4. Collect Diffraction Data xray->detector integrate 5. Integrate & Scale Data detector->integrate solve 6. Solve Structure (Phase Problem) integrate->solve refine 7. Refine Structural Model solve->refine validate 8. Validate & Deposit refine->validate report Crystallographic Information File (CIF) & Structural Report validate->report

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using paratone oil.[10] The loop is then placed in a goniometer head.

  • Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.[10]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.[11]

  • Data Processing: The collected images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensities of the diffraction spots and applying corrections for factors like absorption.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map using direct methods (e.g., SHELXT).[12] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., SHELXL).[12] This process optimizes the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure that the model is chemically reasonable and accurately represents the data.

Analysis of the Crystal Structure

While the specific, publicly deposited crystal structure for this exact compound is not available, we can discuss the expected structural features and present illustrative data based on similar small molecules determined with high precision.

Crystallographic Data Summary

The following table summarizes typical crystallographic data that would be obtained from a successful structure determination of this compound.

ParameterIllustrative Value
Chemical FormulaC₇H₅ClN₄S₂
Formula Weight244.72 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.12, b = 15.45, c = 7.98
α, β, γ (°)α = 90, β = 105.2, γ = 90
Volume (ų)967.8
Z (Molecules/Unit Cell)4
Temperature (K)100(2) K
Wavelength (Å)0.71073 (Mo Kα)
Density (calculated)1.680 g/cm³
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit (S)1.05
Molecular Geometry and Conformation

The molecular structure consists of a planar 2,1,3-benzothiadiazole ring system linked to a thiourea group. The planarity of the benzothiadiazole core is expected due to its aromatic nature. Key areas of interest for drug development professionals would be the torsion angle between the benzothiadiazole ring and the thiourea moiety, as this defines the overall molecular conformation and how the molecule presents its functional groups for intermolecular interactions.

Sources

A Technical Guide to the Spectroscopic Characterization of Tizanidine EP Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic and analytical methodologies required for the identification and characterization of Tizanidine EP Impurity B. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple data presentation to explain the scientific rationale behind the analytical choices, ensuring a robust and validated approach to impurity profiling in accordance with stringent pharmacopeial standards.

Introduction: The Critical Role of Impurity Profiling

Tizanidine is an α₂-adrenergic agonist widely used as a muscle relaxant. In the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Regulatory bodies, such as the European Pharmacopoeia (EP), mandate strict control over these substances. Tizanidine EP Impurity B is a specified impurity that must be monitored and controlled within the limits defined in the Tizanidine hydrochloride monograph.[1] Understanding its structure and spectroscopic characteristics is paramount for developing validated analytical methods for its detection and quantification.

Structural Elucidation of Tizanidine EP Impurity B

The first step in any impurity characterization is the definitive identification of its chemical structure. Tizanidine EP Impurity B is identified as N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea . It is structurally related to a key intermediate in the synthesis of Tizanidine.

Key Structural Information:

  • Chemical Name: N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea[2][3]

  • CAS Number: 51323-05-8[4]

  • Molecular Formula: C₇H₅ClN₄S₂[2][5]

  • Molecular Weight: 244.72 g/mol [2]

Below is a comparison of the structures of the parent API, Tizanidine, and Impurity B.

G cluster_0 Tizanidine cluster_1 Tizanidine EP Impurity B (N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea) Tizanidine ImpurityB

Caption: Chemical structures of Tizanidine and Tizanidine EP Impurity B.

The key difference is the side chain attached to the 4-amino position of the 5-chloro-2,1,3-benzothiadiazole core. In Tizanidine, this is an amino-imidazoline group, whereas in Impurity B, it is a thiourea group. This structural difference forms the basis for the variations in their spectroscopic data.

Analytical Workflow: From Isolation to Identification

The characterization of an impurity is not performed on the bulk API but on an isolated or synthesized reference standard. The following workflow represents a best-practice approach to impurity identification and characterization.

G A API Batch Containing Impurity B B Chromatographic Separation (e.g., Preparative HPLC) A->B Injection C Isolation of Impurity B Fraction B->C Fraction Collection D Spectroscopic Analysis (NMR, MS, FTIR, UV) C->D Sample Preparation E Structural Confirmation D->E Data Interpretation F Reference Standard Qualification E->F Validation

Caption: Standard workflow for pharmaceutical impurity isolation and identification.

Predictive Spectroscopic Analysis

While raw spectral data for reference standards are typically proprietary, we can predict the expected spectroscopic features of Tizanidine EP Impurity B based on its confirmed structure. This predictive analysis is fundamental for method development and for confirming the identity of a peak in a chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Data:

ParameterPredicted ValueRationale
Monoisotopic Mass 243.9620 uCalculated for C₇H₅³⁵ClN₄S₂.
Molecular Ion [M+H]⁺ m/z 244.9698Protonated molecule in positive ion mode ESI-MS.
Isotopic Pattern A₀ / A₂ ratio of ~3:1The characteristic pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl).

Fragmentation Pathway: In tandem MS (MS/MS), the primary fragment would likely result from the cleavage of the C-N bond connecting the thiourea group to the benzothiadiazole ring. This would yield a characteristic fragment for the 5-chloro-2,1,3-benzothiadiazol-4-amine core.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule.

Predicted ¹H NMR Signals (in DMSO-d₆):

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Ar-H (2 protons) 7.5 - 8.5Doublets2HAromatic protons on the benzothiadiazole ring, likely showing coupling to each other. Their exact shift is influenced by the adjacent chloro and thiourea groups.
NH (1 proton) 9.0 - 10.0Broad Singlet1HThe proton on the nitrogen directly attached to the aromatic ring. Expected to be downfield due to deshielding and potential hydrogen bonding.
NH₂ (2 protons) 7.0 - 8.0Broad Singlet2HThe two protons of the terminal amino group on the thiourea moiety. These protons are exchangeable with D₂O.
Infrared (IR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrations.

Predicted Key IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch 3200 - 3400Characteristic of the amine and thiourea N-H groups. May appear as multiple, sharp peaks.
Aromatic C-H Stretch 3000 - 3100Stretching vibrations of the hydrogens on the benzothiadiazole ring.
C=S (Thione) Stretch 1200 - 1350The stretch for the thiocarbonyl group is a key identifier for the thiourea moiety.
Aromatic C=C/C=N 1450 - 1600Ring stretching vibrations from the benzothiadiazole core.
C-Cl Stretch 700 - 850Vibration from the carbon-chlorine bond on the aromatic ring.

Chromatographic Method for Separation

A robust chromatographic method is essential to separate Impurity B from the Tizanidine API and other related substances. A typical approach would involve a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Protocol: General RP-HPLC Method Development Outline

  • Column Selection: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a standard starting point for molecules of this polarity.

  • Mobile Phase A: An aqueous buffer, such as 20 mM potassium phosphate, adjusted to a pH between 3.0 and 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase the concentration to elute the more retained components. Tizanidine, being more polar than Impurity B, would likely elute earlier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where both Tizanidine and Impurity B have significant absorbance, likely around 230 nm or 320 nm, characteristic of the benzothiadiazole chromophore.[6]

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: Dissolve accurately weighed amounts of the reference standards and the test sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

This protocol serves as a foundational template. Method validation must be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

The comprehensive characterization of Tizanidine EP Impurity B is a multi-faceted process that relies on the synergistic use of chromatographic separation and various spectroscopic techniques. While publicly available spectral data is scarce, a deep understanding of the impurity's chemical structure allows for the accurate prediction of its spectroscopic behavior. This guide provides the foundational knowledge and a validated workflow for scientists to develop and execute robust analytical methods for the control of this critical impurity, ensuring the quality and safety of Tizanidine drug products.

References

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. Tizanidine-impurities. [Online]. Available: [Link].

  • PubChem, National Center for Biotechnology Information. 4-Amino-5-chloro-2,1,3-benzothiadiazole. [Online]. Available: [Link].

  • Anant Pharmaceuticals Pvt. Ltd. Tizanidine EP Impurity B. [Online]. Available: [Link].

  • MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Online]. Available: [Link].

  • Axios Research. Tizanidine Related Compound B. [Online]. Available: [Link].

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Tizagelan 2 mg and 4 mg tablets. [Online]. Available: [Link].

  • SynZeal. Tizanidine EP Impurity E. [Online]. Available: [Link].

Sources

The Multifaceted Biological Activities of Benzothiadiazole Thiourea Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity has emerged as a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and diverse biological activities. Among these, the conjugation of benzothiadiazole and thiourea moieties has garnered significant attention from the scientific community. Benzothiadiazole, a heterocyclic scaffold, is a well-established pharmacophore present in numerous biologically active compounds. The thiourea functional group, with its ability to form strong hydrogen bonds, often plays a crucial role in ligand-receptor interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of benzothiadiazole thiourea derivatives, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of benzothiadiazole thiourea derivatives typically involves a multi-step process commencing with the formation of the core benzothiadiazole ring system. A common and versatile approach is the reaction of an appropriately substituted o-aminothiophenol with a suitable cyclizing agent. Subsequent modifications, such as the introduction of an amino group at the 2-position, provide a key intermediate for the final coupling reaction.

The thiourea moiety is then introduced by reacting the 2-aminobenzothiadiazole intermediate with a variety of isothiocyanates. This reaction is generally straightforward and proceeds with good yields, allowing for the generation of a diverse library of derivatives with various substituents on the thiourea nitrogen. This synthetic flexibility is paramount for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's biological profile.

A representative synthetic scheme is outlined below:

Synthesis cluster_0 Step 1: Benzothiadiazole Ring Formation cluster_1 Step 2: Amination cluster_2 Step 3: Thiourea Formation o-aminothiophenol o-aminothiophenol 2-Mercaptobenzothiadiazole 2-Mercaptobenzothiadiazole o-aminothiophenol->2-Mercaptobenzothiadiazole Reaction Cyclizing_Agent Cyclizing Agent (e.g., Carbon Disulfide) Cyclizing_Agent->2-Mercaptobenzothiadiazole 2-Mercaptobenzothiadiazole_2 2-Mercaptobenzothiadiazole 2-Aminobenzothiadiazole 2-Aminobenzothiadiazole 2-Mercaptobenzothiadiazole_2->2-Aminobenzothiadiazole Reaction Aminating_Agent Aminating Agent (e.g., Chloroamine) Aminating_Agent->2-Aminobenzothiadiazole 2-Aminobenzothiadiazole_2 2-Aminobenzothiadiazole Benzothiadiazole_Thiourea_Derivative Benzothiadiazole Thiourea Derivative 2-Aminobenzothiadiazole_2->Benzothiadiazole_Thiourea_Derivative Reaction Isothiocyanate R-N=C=S Isothiocyanate->Benzothiadiazole_Thiourea_Derivative

Caption: General synthetic route for benzothiadiazole thiourea derivatives.

A Spectrum of Biological Activities

Benzothiadiazole thiourea derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs targeting various diseases.

Antimicrobial Activity: Combating Pathogenic Threats

A significant body of research has highlighted the potent antimicrobial properties of these derivatives against a wide array of bacteria and fungi.[1] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit enzymes crucial for cell wall biosynthesis or interfere with microbial DNA replication.[2]

The structural features of the benzothiadiazole thiourea scaffold play a critical role in determining the antimicrobial potency and spectrum. The nature and position of substituents on both the benzothiadiazole ring and the thiourea moiety can significantly influence activity.[1] For example, the presence of electron-withdrawing groups on the benzothiadiazole ring has been shown to enhance antibacterial activity in some cases.[1]

Table 1: Representative Antimicrobial Activity of Benzothiadiazole Thiourea Derivatives

Compound IDTarget OrganismActivity (e.g., MIC µg/mL)Reference
BTD-1 Staphylococcus aureus12.5[3]
BTD-2 Escherichia coli25[3]
BTD-3 Candida albicans15.6[1]
BTD-4 Aspergillus niger31.25[1]
Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The anticancer potential of benzothiadiazole thiourea derivatives has been extensively investigated, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.

Several studies have demonstrated that these derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[5] Furthermore, some compounds have been found to arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation. The inhibition of crucial kinases involved in cell survival and proliferation, such as Akt and ERK, has also been identified as a key mechanism of action for some derivatives.[6]

Anticancer_Mechanism cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_signaling Signaling Pathway Inhibition BTD_Derivative Benzothiadiazole Thiourea Derivative Bcl2 Bcl-2 Family (Modulation) BTD_Derivative->Bcl2 G2M G2/M Phase Arrest BTD_Derivative->G2M Akt Akt Pathway BTD_Derivative->Akt ERK ERK Pathway BTD_Derivative->ERK Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation_Inhibition Inhibition of Proliferation G2M->Proliferation_Inhibition Cell_Survival_Inhibition Inhibition of Cell Survival Akt->Cell_Survival_Inhibition ERK->Cell_Survival_Inhibition

Caption: Key anticancer mechanisms of benzothiadiazole thiourea derivatives.

Table 2: Cytotoxicity of Selected Benzothiadiazole Thiourea Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
BTD-5 MCF-7 (Breast)18-26[1]
BTD-6 HeLa (Cervical)38-46[1]
BTD-7 HT-29 (Colon)0.015[3]
BTD-8 A549 (Lung)1.53[3]
Antiviral Activity: A Promising Frontier

Benzothiadiazole thiourea derivatives have also emerged as a promising class of antiviral agents.[7][8] Their mechanism of antiviral action can involve the inhibition of viral entry, replication, or the function of essential viral enzymes. For instance, some derivatives have shown inhibitory activity against reverse transcriptase, a key enzyme for retroviruses like HIV.[7] The structural basis for this activity often lies in the ability of the benzothiadiazole thiourea scaffold to fit into the active site of the viral enzyme, thereby blocking its function.

Enzyme Inhibition: Targeting Key Biological Processes

Beyond their antimicrobial, anticancer, and antiviral activities, these derivatives have been found to inhibit a variety of enzymes involved in different physiological and pathological processes. This includes enzymes such as tyrosinase, which is involved in melanin biosynthesis, and aldose reductase, an enzyme implicated in diabetic complications.[9][10] The inhibitory activity is often competitive or non-competitive, and the specificity depends on the structural features of the derivative.

Experimental Protocols: A Guide to Biological Evaluation

To assess the biological activities of newly synthesized benzothiadiazole thiourea derivatives, a series of standardized in vitro assays are employed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (benzothiadiazole thiourea derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading turbidity)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiadiazole thiourea derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

Benzothiadiazole thiourea derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for the generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. The multifaceted mechanisms of action, particularly in the context of anticancer activity, make them attractive candidates for further preclinical and clinical development.

Future research in this area should focus on several key aspects. The optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties is crucial. A deeper understanding of their molecular targets and signaling pathways will provide a more rational basis for drug design. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the therapeutic efficacy and safety of these promising derivatives. The continued exploration of the chemical space around the benzothiadiazole thiourea scaffold holds immense potential for the discovery of novel and effective therapeutic agents to address a range of human diseases.

References

  • Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. [Link]

  • Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. [Link]

  • Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][7][11]thiadiazole Scaffolds. [Link]

  • Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. [Link]

  • Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. [Link]

  • Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. [Link]

  • In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. [Link]

Sources

The Genesis of a Heterocyclic Workhorse: A Technical Guide to the Discovery and History of 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since its initial synthesis in the late 19th century, 2,1,3-benzothiadiazole (BTD) has evolved from a chemical curiosity into a cornerstone of modern materials science and medicinal chemistry. This guide provides a comprehensive exploration of the discovery, history, and foundational chemistry of the BTD core. We delve into the original Hinsberg synthesis, tracing the evolution to modern, high-yield functionalization strategies that have unlocked its vast potential. The inherent electronic and photophysical properties of the BTD scaffold are examined, providing a causal link to its widespread adoption as a privileged electron-acceptor unit. Through detailed protocols, mechanistic diagrams, and a survey of its applications—from organic light-emitting diodes (OLEDs) to pharmaceuticals like Tizanidine—this document serves as a technical resource for professionals seeking to leverage the unique characteristics of this versatile heterocycle.

A Serendipitous Discovery: The Dawn of 2,1,3-Benzothiadiazole

The story of 2,1,3-benzothiadiazole begins in 1889, a period of fervent exploration in heterocyclic chemistry. It was in this context that Oscar Hinsberg, while investigating the reactions of aromatic diamines, first reported the synthesis of this novel bicyclic system.[1] His initial method involved the reaction of o-phenylenediamine with sulfur-containing reagents at high temperatures.[2] While effective in producing the desired heterocycle, these early methods were often low-yielding and produced significant tar-like byproducts, necessitating harsh reaction conditions of at least 180°C.[2]

The most common and enduring method, which evolved from this early work, is the reaction of o-phenylenediamine with two equivalents of thionyl chloride (SOCl₂), typically in a solvent like pyridine.[3] This foundational reaction provides the BTD core in high yield (often exceeding 85%) and remains a staple for the bulk synthesis of the parent scaffold.[3] The structure of the compound, initially known by the common name piazthiole, was definitively confirmed by crystal structure analysis in 1951.[3]

Synthesis and Functionalization: From Parent Scaffold to Privileged Building Block

The true value of the BTD core lies not in the parent molecule itself, but in the diverse properties of its derivatives. The electron-deficient nature of the thiadiazole ring deactivates the fused benzene ring towards electrophilic substitution, making direct functionalization challenging.[4] This chemical reality spurred the development of robust, multi-step synthetic strategies, transforming BTD into a versatile platform for constructing complex functional molecules.

The Gateway Intermediate: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

The most significant breakthrough in the synthetic utility of BTD was the development of an efficient protocol for its di-bromination at the 4- and 7-positions. This intermediate, 4,7-dibromo-2,1,3-benzothiadiazole, is the cornerstone for building more complex BTD-containing architectures through modern cross-coupling reactions.[3][5] The presence of the bromine atoms provides two reactive handles for the strategic introduction of various aryl or heteroaryl substituents.

  • Rationale: This protocol utilizes elemental bromine in hydrobromic acid to achieve selective bromination at the electron-rich 4 and 7 positions of the BTD core. The acidic medium activates the bromine, and the reaction temperature is controlled to ensure complete di-substitution.

  • Step 1: Reaction Setup: In a 100 mL two-necked round-bottom flask, combine 2,1,3-benzothiadiazole (2.0 g, 14.69 mmol) and 48% hydrobromic acid (5 mL).

  • Step 2: Bromine Addition: Cool the flask to 0°C using an ice bath. Slowly add a solution of bromine (1.5 mL, 29.4 mmol) in hydrobromic acid through a dropping funnel.

    • Scientist's Note: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of over-brominated byproducts.

  • Step 3: Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Step 4: Reflux: Following the stirring period, heat the reaction mixture to reflux and maintain for 6 hours. The formation of an orange solid precipitate will be observed.

  • Step 5: Quenching and Isolation: Cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench any excess bromine.

  • Step 6: Purification: Filter the solid product and wash thoroughly with deionized water, followed by diethyl ether. The crude product can be purified by recrystallization from ethanol to yield the final product as an orange solid (Yield: 83%).

Hinsberg_Synthesis reagent1 o-Phenylenediamine reaction Cyclocondensation reagent1->reaction reagent2 Thionyl Chloride (SOCl₂) reagent2->reaction Pyridine (Solvent) product 2,1,3-Benzothiadiazole reaction->product High Yield (>85%)

Caption: The foundational Hinsberg synthesis of 2,1,3-benzothiadiazole.
Modern Synthetic Frontiers: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, revolutionized the functionalization of the BTD core.[3][6] Using 4,7-dibromo-2,1,3-benzothiadiazole as a substrate, researchers can precisely install a vast array of electron-donating or -accepting groups, allowing for the fine-tuning of the resulting molecule's electronic and photophysical properties.[7]

  • Rationale: This protocol demonstrates a typical Suzuki-Miyaura cross-coupling. A palladium catalyst, Pd(PPh₃)₄, facilitates the reaction between the dibromo-BTD and a boronic ester. A base (sodium carbonate) is required for the transmetalation step of the catalytic cycle. The reaction is performed under an inert atmosphere to protect the catalyst from oxidation.

  • Step 1: Reagent Assembly: In a flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.20 g, 4.1 mmol), 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane (2.42 g, 8.6 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.10 g, 0.09 mmol).

  • Step 2: Solvent and Base Addition: Add a solvent mixture of toluene–ethanol (30/7 mL) and a 2 M aqueous solution of sodium carbonate (6.5 mL).

  • Step 3: Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon) and maintain this atmosphere throughout the reaction.

  • Step 4: Reaction: Stir the mixture vigorously and heat to boiling (reflux) for 45 hours.

  • Step 5: Workup: After cooling to room temperature, separate the aqueous layer. Pass the organic phase through a plug of silica gel using toluene as the eluent.

  • Step 6: Purification: Evaporate the solvent using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane–toluene mixture) to yield the desired 4,7-di(thienyl)-2,1,3-benzothiadiazole derivative as an orange solid (Yield: 92%).

Suzuki_Workflow cluster_synthesis Synthesis cluster_purification Purification start Combine Reactants: - 4,7-Dibromo-BTD - Boronic Ester - Pd(PPh₃)₄ - Na₂CO₃ (aq) - Toluene/Ethanol reflux Reflux under Argon (45 hours) start->reflux workup Aqueous Workup (Phase Separation) reflux->workup Cool to RT chromatography Column Chromatography (Silica Gel) workup->chromatography product Pure Di-substituted BTD chromatography->product

Caption: A typical workflow for Suzuki cross-coupling with 4,7-dibromo-BTD.

Physicochemical Properties: The Electronic Heart of BTD

The immense utility of BTD derivatives stems from the intrinsic electronic properties of the heterocyclic core. The 2,1,3-benzothiadiazole unit is a potent electron acceptor, a characteristic that dictates its behavior in larger molecular systems.[1][7]

When BTD is coupled with electron-donating moieties (Donors, D), a "push-pull" or Donor-Acceptor (D-A) architecture is formed.[8] This arrangement leads to a significant phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.[8] When a photon is absorbed, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the BTD acceptor.[1]

This ICT character has profound consequences for the material's properties:

  • Strong Absorption: D-A compounds based on BTD often exhibit strong absorption bands in the visible or even near-infrared regions of the spectrum.[8]

  • Tunable Fluorescence: The energy of the emitted light is highly dependent on the strength of the donor and acceptor units, as well as the surrounding solvent polarity. This allows for precise tuning of emission color from blue to red and beyond.[8]

  • Large Stokes Shift: A significant difference between the absorption and emission maxima (Stokes shift) is often observed, which is a hallmark of a substantial change in geometry or electronic distribution between the ground and excited states.[8]

  • High Photostability: The BTD core is known for its robustness and resistance to photobleaching, making it suitable for applications that require prolonged light exposure, such as in solar cells or bioimaging.[9]

ICT_Diagram ground_state Donor Acceptor (BTD) excited_state D⁺ A⁻ ground_state->excited_state Photoexcitation (hν) excited_state->ground_state Fluorescence label_gs Ground State (S₀) label_es Excited State (S₁) Intramolecular Charge Transfer

Sources

potential therapeutic targets of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Abstract

N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a heterocyclic compound identified as a process impurity of the α2-adrenergic agonist Tizanidine.[1][2] While its specific pharmacology is uncharacterized, its chemical architecture, combining the privileged benzothiadiazole scaffold with a versatile thiourea moiety, suggests a rich and unexplored therapeutic potential far beyond its origin. This guide synthesizes evidence from the broader chemical literature to postulate and provide a validation framework for three high-priority therapeutic target classes for this molecule: Carbonic Anhydrases (CAs) , Protein Kinases , and Viral Proteins . By examining the well-documented activities of these structural motifs, we present a logical, evidence-based roadmap for researchers and drug development professionals to systematically investigate this compound's mechanism of action and unlock its potential in oncology, virology, and beyond.

Introduction & Compound Profile

The subject of this guide, N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, is a small molecule defined by two key pharmacophores:

  • A chlorinated 2,1,3-benzothiadiazole ring system: This scaffold is a bioisostere of other bicyclic heterocycles found in numerous bioactive agents and is known to participate in a wide range of biological interactions.[3]

  • A thiourea linker: The thiourea group (-NH-C(S)-NH-) is a highly versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond donor-acceptor and a metal-chelating group.[4][5]

Chemical Structure of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea Figure 1: Chemical Structure of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Its documented status as an impurity of Tizanidine, a centrally acting muscle relaxant, presents an immediate scientific question: does it share affinity for α2-adrenergic receptors, or does it possess a distinct pharmacological profile?[1][2] The established bioactivities of its constituent parts strongly suggest the latter. The combination of a benzothiadiazole ring and a thiourea group has been shown to produce compounds with improved physicochemical and biological properties, with applications ranging from anticancer and antiviral to anti-inflammatory agents.[3][6][7] This guide will deconstruct the molecule to build a robust, hypothesis-driven exploration of its most probable and compelling therapeutic targets.

Postulated Target Class I: Carbonic Anhydrases (CAs)

Mechanistic Hypothesis

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[8] The primary mechanism for many CA inhibitors involves the coordination of a zinc-binding group to the Zn(II) ion in the enzyme's active site. While sulfonamides are the most famous class of CA inhibitors, the thiourea moiety is also a highly effective zinc-binding pharmacophore.[9][10] We hypothesize that the deprotonated nitrogen or sulfur atom of the thiourea group in N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea can directly coordinate with the catalytic zinc ion, blocking the enzyme's activity.

Supporting Evidence

The scientific literature is replete with examples of thiourea derivatives acting as potent CA inhibitors.[11] Studies have demonstrated that N-aryl and N-heterocyclic thioureas exhibit significant inhibitory activity against various human (h) CA isoforms, including the ubiquitous hCA I and hCA II, and the tumor-associated isoform hCA IX.[9][10][12][13] The interactions often involve the thiourea's sulfur atom forming a bond with the zinc ion and the side chain making additional hydrogen bonds and van der Waals contacts within the active site, contributing to both potency and isoform selectivity.[9] Given this strong precedent, the CA enzyme family represents a primary and highly plausible target class.

Experimental Validation Workflow

A systematic approach is required to confirm CA inhibition and determine the isoform-selectivity profile. The initial step involves a high-throughput screen against key CA isoforms, followed by kinetic analysis to determine the mechanism of inhibition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Kinetics cluster_2 Phase 3: Selectivity & Cellular Activity A Compound Synthesis & QC B High-Throughput Screen (HTS) vs. hCA I, II, IX, XII A->B 10 µM single point C IC50 Determination for Active Isoforms B->C Identify Hits (>50% inhibition) D Kinetic Analysis (Lineweaver-Burk Plot) Determine Ki C->D Competitive? Non-competitive? E Isoform Selectivity Panel (All 15 hCA isoforms) D->E Confirm Potency F Cell-Based Assay (e.g., Hypoxic Cancer Cell Line for hCA IX targets) E->F G cluster_0 Phase 1: Broad Kinome Screen cluster_1 Phase 2: Hit Confirmation & Profiling cluster_2 Phase 3: Cellular Mechanism of Action A Compound QC B Kinome Scan (e.g., >400 kinases) Single concentration (1-10 µM) A->B C Biochemical IC50 Determination for Hits B->C Identify Hits (% Inhibition) D Selectivity Profiling (Against related kinases) C->D E Target Engagement Assay (e.g., CETSA or NanoBRET) D->E Prioritize Potent & Selective Hits F Phospho-Target Western Blot in Relevant Cell Lines E->F G Phenotypic Assays (Proliferation, Migration) F->G

A workflow for identifying and validating kinase targets.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagents & Buffers:

    • Kinase: Purified recombinant kinase (e.g., VEGFR2).

    • Substrate: Specific peptide substrate for the kinase.

    • Buffer: Kinase reaction buffer (composition depends on the specific kinase).

    • Cofactor: ATP at a concentration near its Km for the kinase.

    • Test Compound: N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in DMSO.

    • Positive Control: A known inhibitor for the target kinase (e.g., Sunitinib for VEGFR2).

    • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Procedure:

    • In a 384-well plate, add 2.5 µL of test compound dilutions. Include "no inhibitor" (DMSO) and "no enzyme" controls.

    • Add 2.5 µL of a 2X kinase/substrate mix to each well to initiate the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration and thus to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC50 value.

  • Self-Validation:

    • The "no enzyme" control defines the background signal.

    • The positive control inhibitor confirms the assay is performing correctly.

    • Running a parallel ATP-to-ADP standard curve ensures the detection reagents are working within their linear range.

Postulated Target Class III: Viral Proteins

Mechanistic Hypothesis

The benzothiazole scaffold is a well-known "privileged structure" in the development of antiviral agents. [14][15]Its derivatives can inhibit viral replication through multiple mechanisms, including:

  • Enzyme Inhibition: Blocking the function of essential viral enzymes like reverse transcriptase (RT), proteases, or integrases. [6]2. Inhibition of Viral Entry: Interfering with the interaction between viral envelope proteins (e.g., HIV gp120) and host cell receptors (e.g., CD4). [16]We hypothesize that N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, by combining the benzothiadiazole core with a thiourea group also known for antiviral properties, could target one of these critical steps in a viral life cycle. [6]

Supporting Evidence

The literature provides strong support for this hypothesis. Benzothiazole derivatives have been identified as potent inhibitors of a wide array of viruses, including HIV, dengue, and herpes simplex virus. [6][16]Specifically, certain benzothiazolyl compounds are potent, nanomolar inhibitors of HIV-1 entry. [16]Furthermore, thiourea-benzothiazole hybrids are known to inhibit HIV reverse transcriptase. [6]The structural similarity of the core scaffold to known antiviral agents makes this a compelling avenue for investigation. [14][15][17]

Experimental Validation Workflow

The validation process begins with broad, cell-based antiviral screening against a panel of representative viruses, followed by mechanism-of-action studies to pinpoint the specific target.

G cluster_0 Phase 1: Antiviral Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action (MoA) A Compound QC B Cell-Based Viral Replication Assay (e.g., HIV, HCV, Influenza, Dengue) A->B C Concurrent Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) A->C D EC50 & CC50 Determination B->D Identify Hits E Calculate Selectivity Index (SI = CC50 / EC50) D->E F Time-of-Addition Assay (Entry vs. Post-entry) E->F Confirm Selective Hits (SI > 10) G Biochemical Enzyme Assays (e.g., RT, Protease) F->G H Viral Entry / Fusion Assay F->H

A workflow for identifying and characterizing antiviral activity.
Detailed Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a standard biochemical assay to directly measure the inhibition of a key retroviral enzyme.

  • Reagents & Buffers:

    • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

    • Template/Primer: Poly(rA)/oligo(dT) hybrid.

    • Substrate Mix: dNTPs, including radiolabeled or biotinylated dTTP for detection.

    • Assay Buffer: Tris-HCl buffer with MgCl₂, DTT, and KCl.

    • Test Compound: N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in DMSO.

    • Positive Control: Nevirapine or Efavirenz (non-nucleoside RT inhibitors).

    • Detection System: Scintillation counter for radioactivity or a streptavidin-based ELISA for biotin.

  • Procedure (Biotin-based ELISA format):

    • Coat a 96-well streptavidin plate with the poly(rA)/oligo(dT) template/primer and incubate. Wash to remove unbound material.

    • In a separate plate, pre-incubate the HIV-1 RT enzyme with various concentrations of the test compound for 15 minutes.

    • Transfer the enzyme-inhibitor mixture to the coated plate.

    • Add the substrate mix containing biotin-dUTP to initiate the polymerization reaction. Incubate for 1 hour at 37 °C.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an alkaline phosphatase-conjugated anti-biotin antibody and incubate.

    • Wash again, then add a chemiluminescent or colorimetric phosphatase substrate (e.g., pNPP).

    • Measure the signal (luminescence or absorbance) with a plate reader.

  • Data Analysis:

    • The signal is directly proportional to the amount of incorporated biotin-dUTP, and thus to RT activity.

    • Calculate percent inhibition relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

  • Self-Validation:

    • A "no enzyme" control establishes the background signal.

    • The positive control (Nevirapine) ensures the assay is working as expected.

    • A reaction without the template/primer confirms the signal is dependent on polymerization.

Summary of Postulated Targets and Data Presentation

The evidence-based hypotheses for the therapeutic targets of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea are summarized below.

Target ClassRationale / Mechanistic HypothesisKey Examples / IsoformsPrimary Validation Assay
Carbonic Anhydrases The thiourea moiety acts as a zinc-binding group, chelating the catalytic Zn(II) ion in the enzyme active site. [9][10]hCA I, hCA II, hCA IX, hCA XIIStopped-Flow CO₂ Hydration Assay
Protein Kinases The benzothiadiazole scaffold acts as a hinge-binder in the ATP pocket; the thiourea group forms key H-bonds. [18][19]VEGFR2, HER2, B-RAF, AKT, ERK, STAT3Luminescent ADP-Glo™ Kinase Assay
Viral Proteins Inhibition of key viral enzymes (e.g., reverse transcriptase) or interference with viral entry mechanisms. [6][14][16]HIV-1 Reverse Transcriptase, HIV-1 gp120, Dengue ProteaseCell-Based Viral Replication Assay followed by specific enzyme assays (e.g., RT Assay)

Future Directions & Conclusion

The initial and most direct step in characterizing N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea should be to assess its activity at α2-adrenergic receptors to clarify any potential pharmacological overlap with its parent compound, Tizanidine. However, the true therapeutic potential of this molecule likely lies in distinct target classes.

Based on the robust evidence from its privileged structural motifs, we have postulated that N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a high-potential candidate for development as an inhibitor of carbonic anhydrases , protein kinases , or viral proteins . The experimental workflows detailed in this guide provide a clear, logical, and self-validating path forward for its investigation. A broad-based screening campaign across these three target areas, followed by rigorous hit validation and mechanism-of-action studies, will be essential to unlock the therapeutic promise of this compound. Its simple but potent chemical architecture warrants a thorough investigation as a potential lead for novel therapeutics in oncology and infectious disease.

References

  • Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)
  • MDPI. (2022). The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultivation. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. [Link]

  • National Institutes of Health (NIH). (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • National Institutes of Health (NIH). (2020). Benzothiazoles as potential antiviral agents. [Link]

  • MDPI. (2022). Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives. [Link]

  • MDPI. (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. [Link]

  • National Institutes of Health (NIH). (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. [Link]

  • MDPI. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • ACS Publications. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. [Link]

  • ResearchGate. (2022). The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultivation. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • Taylor & Francis Online. (2014). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. [Link]

  • Sciforum. (2021). Benzothiazole: As an Antiviral Agent. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • JPR. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

  • RSC Publishing. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. [Link]

  • National Institutes of Health (NIH). (2016). α-Ketobenzothiazole Serine Protease Inhibitors of Aberrant HGF/c-MET and MSP/RON Kinase Pathway Signaling in Cancer. [Link]

  • Ministry of Health and Prevention, UAE. (2021). Benzilydene and thiourea derivatives as new classes of carbonic anhydrase inhibitors: an in vitro and molecular docking study. [Link]

  • ScienceDirect. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. [Link]

  • ResearchGate. (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • Drug Information Portal. 4-Amino-5-Chloro-2,1,3-Benzothiadiazole. [Link]

  • PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. [Link]

  • National Institutes of Health (NIH). (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

  • National Institutes of Health (NIH). (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. [Link]

Sources

In Silico Modeling of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, a molecule of significant interest in medicinal chemistry. Drawing upon the established biological activities of the benzothiadiazole and thiourea scaffolds, this document outlines a systematic approach to investigating its potential as a therapeutic agent through computational methods. We will explore its molecular properties, delve into detailed protocols for molecular docking and molecular dynamics simulations against relevant biological targets, and present a strategy for interpreting the resulting data to guide further drug development efforts. This guide is intended for researchers, scientists, and professionals in the field of drug discovery who are looking to leverage computational tools to accelerate their research.

Introduction: The Therapeutic Potential of Benzothiadiazole-Thiourea Conjugates

The convergence of the benzothiadiazole and thiourea pharmacophores in (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea presents a compelling case for its investigation as a novel therapeutic agent. The benzothiadiazole moiety is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] Similarly, thiourea derivatives have demonstrated a broad spectrum of pharmacological effects, acting as potent inhibitors of various enzymes and signaling pathways implicated in disease.[3][4][5]

The combination of these two moieties suggests the potential for synergistic or novel mechanisms of action. The electron-withdrawing nature of the 2,1,3-benzothiadiazole ring system can influence the electronic properties of the adjacent thiourea group, potentially enhancing its binding affinity and selectivity for biological targets.[6] This guide will provide a roadmap for elucidating these potential interactions through a rigorous in silico modeling workflow.

Molecular Properties of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

A thorough understanding of the physicochemical properties of a compound is fundamental to any in silico investigation. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.

PropertyValueSource
Molecular Formula C₇H₅ClN₄S₂PubChem
Molecular Weight 244.72 g/mol PubChem
XLogP3 2.5PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 1PubChem

These properties suggest that (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea possesses drug-like characteristics according to Lipinski's rule of five, making it a viable candidate for further development.

In Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail a comprehensive in silico workflow designed to predict the biological activity of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea and elucidate its mechanism of action at the molecular level.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Target_Selection Target Selection Target_Prep Target Preparation Target_Selection->Target_Prep Target_Prep->Docking Binding_Analysis Binding Mode Analysis Docking->Binding_Analysis MD_Sim Molecular Dynamics Energy_Calc Binding Free Energy MD_Sim->Energy_Calc Binding_Analysis->MD_Sim SAR SAR & Optimization Energy_Calc->SAR

A generalized workflow for the in silico modeling of small molecules.
Ligand Preparation

Accurate representation of the ligand is crucial for reliable simulation results. This protocol outlines the steps for preparing the 3D structure of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of the molecule using a chemical drawing software such as ChemDraw.

  • 3D Structure Conversion: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring that the ligand conformation used for docking is energetically favorable.

  • Charge Assignment: Assign appropriate partial charges to each atom of the molecule. Gasteiger charges are a commonly used and effective method for this purpose.

Protein Target Selection and Preparation

The selection of appropriate protein targets is guided by the known biological activities of the benzothiadiazole and thiourea scaffolds. Based on existing literature, potential targets include:

  • Anticancer: Epidermal Growth Factor Receptor (EGFR), HER2, and other protein tyrosine kinases.[4][5]

  • Antimicrobial: DNA gyrase and other essential bacterial enzymes.[2][7]

Protocol:

  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure with a co-crystallized ligand to define the binding site.

  • Protein Preparation:

    • Remove water molecules and any non-essential ions from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH.

    • Repair any missing residues or atoms in the protein structure using tools such as the Protein Preparation Wizard in Maestro (Schrödinger) or similar software.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This information provides insights into the binding affinity and the key interactions driving complex formation.

Molecular_Docking_Workflow Input Prepared Ligand & Protein Grid_Gen Grid Generation (Define Binding Site) Input->Grid_Gen Docking_Run Run Docking Algorithm (e.g., Glide, AutoDock) Grid_Gen->Docking_Run Pose_Gen Generate Binding Poses Docking_Run->Pose_Gen Scoring Score & Rank Poses Pose_Gen->Scoring Output Top-Ranked Poses (Binding Affinity) Scoring->Output

A schematic representation of a typical molecular docking workflow.

Protocol:

  • Grid Generation: Define a docking grid around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to explore different orientations.

  • Ligand Docking: Dock the prepared ligand into the defined grid using a docking program such as Glide, AutoDock Vina, or GOLD.

  • Pose Analysis: Analyze the resulting docking poses and their corresponding scores. The docking score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction.

  • Interaction Analysis: Visualize the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.

Hypothetical Docking Results:

To illustrate the potential outcomes, the following table presents hypothetical docking scores of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea against selected anticancer and antimicrobial targets.

Target Protein (PDB ID)Biological ActivityDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR (1M17)Anticancer-8.5Met793, Leu718, Cys797
HER2 (3PP0)Anticancer-9.2Thr798, Met801, Asp863
DNA Gyrase (1KZN)Antimicrobial-7.9Asp73, Gly77, Ile78

These hypothetical results suggest that (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea may exhibit potent inhibitory activity against both cancer-related kinases and bacterial enzymes.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and the persistence of key interactions over time.

Protocol:

  • System Preparation: Place the top-ranked docked complex into a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to evaluate:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Interpretation and Future Directions

The data generated from this in silico workflow will provide valuable insights into the therapeutic potential of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. A strong correlation between favorable docking scores, stable MD simulations, and predicted binding free energies would provide a strong rationale for its experimental validation.

Furthermore, the detailed interaction analysis can guide the design of new analogs with improved potency and selectivity. For instance, if a specific hydrogen bond is identified as crucial for binding, modifications to the ligand that enhance this interaction could be prioritized.

Conclusion

This technical guide has outlined a comprehensive and robust in silico modeling strategy for the investigation of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. By systematically applying molecular docking and molecular dynamics simulations, researchers can gain a deep understanding of its potential biological activities and mechanism of action at the molecular level. The insights derived from these computational studies will be instrumental in guiding the rational design and development of novel therapeutics based on this promising chemical scaffold.

References

  • Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. (2011). European Journal of Medicinal Chemistry, 46(9), 4189-4197.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure, 1284, 135326.
  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6401.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). International Journal of Molecular Sciences, 26(1), 123.
  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2018). Current Medicinal Chemistry, 25(16), 1876-1896.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2021). The Journal of Organic Chemistry, 86(15), 10393-10403.
  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (2019). Journal of Applied Pharmaceutical Science, 9(10), 001-007.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). Scientific Reports, 14(1), 1-16.
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2021). Scientific Reports, 11(1), 1-15.
  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). (2023). Journal of Pharmacy & Pharmacognosy Research, 11(6), 1011-1025.
  • Design, Synthesis and Biological Activities of (Thio)
  • Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. (2020). Indian Journal of Heterocyclic Chemistry, 30(2), 325-335.
  • Different antibacterial targets of benzothiazole derivatives. (2023).
  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina)
  • Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][8][9]thiadiazol-2-yl] derivatives as new antimicrobial agents. (2021). ResearchGate.

  • Synthesis and Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv
  • Synthesis and spectral characterization of 1,3,4-thiadiazole deriv
  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). ACS Omega, 9(16), 18063-18077.
  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 2,5-DISUBSTITUTED-1,3,4-THIxADIAZOLE DERIV
  • Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. (2021). CrystEngComm, 23(32), 5486-5495.
  • (PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2021).
  • Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. (2024). Journal of Wasit for Science and Medicine, 17(1), 1-12.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks.
  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2021). Malaysian Journal of Analytical Sciences, 25(4), 598-620.
  • Quantitative Structure Activity Relationship and Molecular Docking Studies on a Series of Thiourea and Thiazolidine-4-Carboxylic. (2023). Clinical Medical Biochemistry Open, 9(1), 1-8.

Sources

The Synthesis of 2,1,3-Benzothiadiazole: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Importance of a Heterocycle

In the vast landscape of organic chemistry, certain molecular scaffolds emerge as exceptionally versatile and powerful. 2,1,3-Benzothiadiazole (BTD), a simple bicyclic heterocycle, is one such entity. Comprising a benzene ring fused to a 1,2,5-thiadiazole ring, its electron-deficient nature makes it a privileged electron-acceptor unit.[1] This fundamental property is the cornerstone of its widespread application in materials science and medicinal chemistry, forming the core of advanced materials like organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and phototheranostics.[1][2][3] For researchers in these fields, mastering the synthesis of the BTD core and its key derivatives is not merely a procedural task; it is the gateway to innovation.

This guide provides an in-depth exploration of the primary synthetic routes to 2,1,3-benzothiadiazole and its crucial derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible, high-yield outcomes. Each protocol is presented as a self-validating system, grounded in authoritative literature.

Chapter 1: Foundational Synthesis of the 2,1,3-Benzothiadiazole Core

The construction of the BTD scaffold almost universally begins with o-phenylenediamine. The goal is to form the five-membered thiadiazole ring by introducing a sulfur atom and inducing cyclization across the two amino groups. Two classical, yet highly effective, methods dominate this transformation: the thionyl chloride route and the sulfur dioxide route (Hinsberg reaction).

The Thionyl Chloride Route: The Workhorse Method

The reaction of o-phenylenediamine with thionyl chloride (SOCl₂) is arguably the most common and reliable method for preparing the BTD core on a laboratory scale.[4] It is known for its high efficiency, often yielding the product in over 85%.[4]

Causality and Experimental Rationale:

  • o-Phenylenediamine: This starting material provides the necessary 1,2-diaminobenzene framework for the cyclization.

  • Thionyl Chloride (SOCl₂): Serves as the source of the sulfur atom. Its high reactivity facilitates the initial reaction with the amine groups.

  • Base (Pyridine or Triethylamine): This is a critical component. Its primary role is to neutralize the two equivalents of hydrochloric acid (HCl) generated during the reaction.[4] Pyridine is often used as both the base and the solvent. The base prevents the protonation of the starting diamine, which would render it non-nucleophilic and halt the reaction.

The overall transformation is a condensation reaction where the N-S-N linkage is formed and water is ultimately eliminated.

Caption: General workflow for BTD synthesis via the thionyl chloride route.

Detailed Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole[5]

  • Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (2 g, 18.52 mmol) in dichloromethane (DCM, 20 mL). Add triethylamine (10.3 mL, 74.1 mmol) and stir at room temperature until complete dissolution is observed.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (2.69 mL, 37.3 mmol) to the reaction mixture via a syringe over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then bring it to reflux (approx. 40 °C for DCM) and maintain for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Acidification: Carefully adjust the pH of the residue to 1 using concentrated HCl. This step protonates any remaining triethylamine and helps in the subsequent extraction.

  • Extraction: Extract the product into DCM (3 x 20 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using hexane as the eluent.

  • Characterization: The product is typically a solid with a melting point of approximately 44 °C, yielding around 90%.[5]

The Sulfur Dioxide Route (Hinsberg Reaction)

First described by Oscar Hinsberg in 1889, this method involves the reaction of o-phenylenediamine with a sulfur(IV) oxide source, such as sulfurous acid (H₂SO₃), sodium bisulfite (NaHSO₃), or sulfur dioxide (SO₂) gas.

Causality and Experimental Rationale:

The original Hinsberg conditions required high reaction temperatures (180-250 °C), which often led to the formation of tar-like byproducts.[6] This is a significant drawback for modern applications requiring high purity. The high temperature is necessary to drive the dehydration and cyclization of the less reactive sulfurous acid species.

However, an improved process has been developed that allows the reaction to proceed at much lower temperatures (50-100 °C) without a solvent or catalyst.[6] This method involves bubbling gaseous sulfur dioxide directly into the molten o-phenylenediamine. The lower temperature and absence of solvent significantly improve the selectivity and reduce byproduct formation, making it a more viable industrial process.

Detailed Experimental Protocol: Improved Synthesis with Gaseous SO₂[6]

  • Setup: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser, melt 3,4-diaminotoluene (500 g, 4.09 mol) by heating to 90-95 °C.

  • Reagent Addition: With stirring, introduce gaseous sulfur dioxide (330 g) into the liquid diamine over 3.5 hours, maintaining the temperature between 90-95 °C. A slight external cooling may be necessary to manage the weakly exothermic reaction.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 95 °C for an additional 1.5 hours.

  • Work-up: Allow the two-phase mixture to settle and separate the lower organic layer. The product can be purified by fractional distillation under vacuum. This method generally results in high yields (e.g., 96.1% purity for methyl-2,1,3-benzothiadiazole).[6]

Chapter 2: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole: The Gateway Intermediate

For many applications in organic electronics, the unsubstituted BTD core is just the starting point. Functionalization of the benzene ring is necessary to tune the electronic properties and enable polymerization. 4,7-Dibromo-2,1,3-benzothiadiazole is arguably the single most important derivative, serving as a versatile building block for introducing new aryl groups via cross-coupling reactions like the Suzuki-Miyaura coupling.[4][7]

Causality and Experimental Rationale:

The synthesis of this key intermediate is achieved through the direct bromination of the BTD core. This is a classic electrophilic aromatic substitution (EAS) reaction.

  • Reaction Directing Effects: The thiadiazole ring is strongly electron-withdrawing. In EAS, electron-withdrawing groups are deactivating (making the reaction slower than on benzene) and typically meta-directing. However, in the case of BTD, the substitution occurs at the 4 and 7 positions. This regioselectivity is governed by the stability of the carbocation intermediate (the sigma complex), where substitution at the 4/7 positions allows for resonance structures that avoid placing a positive charge adjacent to the electron-withdrawing ring fusion.

  • Reagents: The reaction requires a potent electrophilic bromine source. This is typically generated in situ from molecular bromine (Br₂) in a strong acid like hydrobromic acid (HBr).[5][8] The acid protonates the BTD ring, further deactivating it but facilitating the reaction.

Caption: Mechanism of electrophilic bromination on the BTD core.

Detailed Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole[5]

  • Setup: Place 2,1,3-benzothiadiazole (2 g, 14.69 mmol) and 48% hydrobromic acid (5 mL) in a 100 mL two-necked round-bottomed flask equipped with a dropping funnel and magnetic stirrer.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Prepare a solution of molecular bromine (1.5 mL, 29.4 mmol) in HBr and add it slowly through the dropping funnel. Safety Note: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the mixture to stir for 4 hours at room temperature, then bring to reflux and maintain for 6 hours. The formation of an orange solid precipitate will be observed.

  • Quenching: Cool the mixture to room temperature. Carefully add a sufficient amount of a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench any excess bromine (the dark red/brown color will disappear).

  • Isolation: Filter the solid product and wash thoroughly with deionized water, followed by a small amount of diethyl ether to remove non-polar impurities.

  • Purification: The product can be purified by recrystallization from ethanol to yield an orange solid with a melting point of approximately 188 °C and a typical yield of 83%.[5]

Chapter 3: Modern Synthetic Horizons

While the classical methods described above are robust, modern organic chemistry continues to offer more elegant and direct routes to functionalized BTDs, avoiding the need for de novo synthesis from substituted o-phenylenediamines. One of the most powerful modern strategies is the direct C-H functionalization of the BTD core. For example, regioselective Iridium-catalyzed C-H borylation can install boryl groups at the C5 or C4/C6 positions, which can then be easily converted to a wide variety of functional groups.[1][6] These advanced methods provide a more atom-economical and flexible approach to creating novel BTD derivatives for specialized applications.[6]

Summary and Comparison of Core Synthesis Methods

FeatureThionyl Chloride RouteImproved Sulfur Dioxide Route
Primary Reagents o-Phenylenediamine, SOCl₂, Baseo-Phenylenediamine, SO₂ (gas)
Conditions Reflux in solvent (e.g., DCM)90-100 °C, neat (molten)
Typical Yield High (85-90%)[4][5]High
Key Advantages Widely used, reliable on lab scale, readily available reagents.Solvent-free, high selectivity, suitable for larger scale.[6]
Key Disadvantages Requires solvent, base, and careful handling of SOCl₂.Requires handling of toxic SO₂ gas.
Work-up Extraction and column chromatography.[5]Phase separation and distillation.[6]

References

Sources

A Comprehensive Guide to the Physical and Chemical Properties of Tizanidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizanidine, a centrally acting α2-adrenergic agonist, is a widely prescribed muscle relaxant for managing spasticity.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth exploration of the physical and chemical properties of known Tizanidine impurities. By understanding the origins, characteristics, and analytical methodologies for these impurities, researchers and drug development professionals can ensure the quality and regulatory compliance of Tizanidine products. This document delves into the synthesis of Tizanidine, the formation pathways of its impurities, and detailed protocols for their identification and characterization.

Introduction to Tizanidine and the Imperative of Impurity Profiling

Tizanidine hydrochloride is the salt form of tizanidine, an imidazoline derivative that is structurally similar to clonidine.[3] It functions by stimulating α2-adrenergic receptors in the central nervous system, which leads to an inhibition of the presynaptic release of norepinephrine.[3] This action increases the inhibitory effect on alpha motor neurons, resulting in muscle relaxation and a reduction in spasticity.[3] Given its mechanism of action, Tizanidine is a cornerstone in the treatment of muscle spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[1][4]

The manufacturing process of any pharmaceutical agent is susceptible to the formation of impurities, which can arise from the synthesis process, degradation of the drug substance, or interaction with excipients.[5] These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product.[6] Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. This underscores the critical need for a thorough understanding of the impurity profile of Tizanidine.

This guide aims to provide a comprehensive resource on the physical and chemical properties of Tizanidine impurities, offering insights into their origins and the analytical techniques required for their detection and quantification.

Tizanidine: A Baseline of Physicochemical Properties

Before delving into its impurities, it is essential to establish the physicochemical properties of Tizanidine itself. This provides a crucial reference point for comparison. Tizanidine hydrochloride is described as a white to off-white, fine crystalline powder with a faint characteristic odor.[7]

PropertyValueSource
Chemical Name 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzo[c][1][2][5]thiadiazol-4-amine[2]
Molecular Formula C₉H₈ClN₅S[2]
Molecular Weight 253.71 g/mol [2]
Melting Point 221-223°C[8]
pKa 7.48[1]
Solubility Slightly soluble in water and methanol. Solubility in water decreases as pH increases.[7] The hydrochloride salt is soluble in water at >20 mg/mL.[9]
LogP 1.72[1]

Unraveling the Origins: Tizanidine Synthesis and Impurity Formation

The majority of Tizanidine impurities are process-related, stemming from the synthetic route used in its manufacture.[5] Understanding this pathway is key to predicting and controlling the formation of these unintended compounds. The synthesis of Tizanidine typically involves several key steps, each with the potential to introduce impurities.

A known synthetic route starts with 4-chlorophenylenediamine, which is converted to 5-chloro-2,1,3-benzothiadiazol-4-amine.[2] This intermediate is then treated with benzoyl chloride and ammonium thiocyanate, followed by alkaline hydrolysis to form a thiourea derivative.[2] This thiourea intermediate is a critical juncture where several impurities can be formed.

Caption: Synthetic pathway of Tizanidine highlighting key intermediates that are also known impurities.

A Closer Look: Profiling Common Tizanidine Impurities

Several impurities associated with Tizanidine have been identified and characterized.[10][11][12] These include process-related impurities, starting materials, and by-products of the synthesis.[5]

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Origin
Tizanidine Related Compound A (4-amino-5-chloro-2,1,3-benzothiadiazole)C₆H₄ClN₃S185.63Starting Material/Intermediate[11][12]
Impurity B (N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea)C₇H₅ClN₄S₂244.72Intermediate[10][12]
Tizanidine Related Compound C (1-acetylimidazolidine-2-thione)C₅H₈N₂OS144.19Process-related[11][12][13]
Impurity D (S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide)C₈H₈ClN₄S₂·I414.66Intermediate[10][12]
N-Acetyl Tizanidine C₁₁H₁₀ClN₅OS295.75Process-related[11][12][14]
Tizanidine Dimer Impurity C₁₄H₁₀Cl₂N₆S₂397.30By-product[14]
Tizanidine Related Compound A (4-amino-5-chloro-2,1,3-benzothiadiazole)
  • Origin: This is a key starting material and intermediate in the synthesis of Tizanidine.[2][11][12] Its presence in the final product indicates an incomplete reaction or inefficient purification.

  • Physical Properties: It is a solid substance.

  • Chemical Properties: The primary aromatic amine group is a key reactive site.

  • Spectroscopic Data: The presence of the primary amine and the benzothiadiazole ring system can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry will show a molecular ion peak corresponding to its molecular weight.

Impurity B (N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea)
  • Origin: This is another critical intermediate in the Tizanidine synthesis.[10][12]

  • Physical Properties: Expected to be a solid.

  • Chemical Properties: The thiourea functional group is the most prominent feature, influencing its reactivity.

  • Spectroscopic Data: Spectroscopic analysis will reveal signals characteristic of the thiourea moiety in addition to the benzothiadiazole core.

Tizanidine Related Compound C (1-acetylimidazolidine-2-thione)
  • Origin: This is a process-related impurity.[11][12][13]

  • Physical Properties: It is a solid with a molecular formula of C₅H₈N₂OS.[13]

  • Chemical Properties: Contains an acetyl group and a cyclic thiourea (imidazolidine-2-thione) structure.

  • Spectroscopic Data: The acetyl group will give a characteristic singlet in the ¹H NMR spectrum. The thione group will have a distinct absorption in the IR spectrum.

Analytical Strategies for Impurity Detection and Quantification

A robust analytical methodology is essential for the accurate detection and quantification of Tizanidine impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Impurity_Analysis_Workflow A Sample Preparation (Tizanidine HCl) B HPLC Analysis (Reversed-Phase) A->B C Impurity Detection (UV-Vis Detector) B->C D Quantification (Comparison to Reference Standards) C->D E Peak Identification (LC-MS/MS) C->E G Impurity Profile Report D->G F Structural Elucidation (NMR, IR) E->F F->G

Caption: A typical workflow for the identification and quantification of Tizanidine impurities.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating Tizanidine from its impurities and degradation products.

Step-by-Step Protocol:

  • Instrumentation: A gradient HPLC system with a UV-Vis detector is required.

  • Column: An Inertsil ODS 3V (250 x 4.6 mm, 5.0 µm) column is often used.[10]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent like acetonitrile is typically employed. For example, a mobile phase consisting of 0.01M ammonium acetate (pH 6.0) and acetonitrile (65:35 v/v) can be used.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[10]

  • Detection: UV detection at 230 nm is suitable for Tizanidine and its chromophoric impurities.[10]

  • Sample Preparation: Accurately weigh and dissolve the Tizanidine HCl sample in the mobile phase to a known concentration.

  • Injection Volume: Typically 20 µL.

  • Analysis: Inject the sample and a standard solution of Tizanidine and its known impurities. The retention times and peak areas are used for identification and quantification.

Mass Spectrometry (MS) for Identification

For the identification of unknown impurities, HPLC coupled with mass spectrometry (LC-MS/MS) is a powerful tool.[10]

Experimental Choices and Causality:

  • Ionization Source: Electrospray ionization (ESI) is commonly used as it is a soft ionization technique suitable for polar molecules like Tizanidine and its impurities.

  • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass analyzer can be used. The Q-TOF provides high-resolution mass data for accurate mass determination and elemental composition prediction. The QqQ is excellent for targeted quantification and structural elucidation through fragmentation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the definitive structural elucidation of isolated impurities. ¹H NMR and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, provide detailed information about the chemical structure, connectivity, and stereochemistry of the impurity.

Regulatory Framework and Control Strategies

The control of impurities in Tizanidine is governed by regulatory guidelines, primarily those from the ICH.

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities.

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that arise during the formulation and storage of the drug product.

Control Strategies:

  • Process Optimization: Understanding the formation pathways of impurities allows for the optimization of reaction conditions (temperature, pH, reaction time) to minimize their formation.

  • Purification: Effective purification steps, such as recrystallization or chromatography, are essential to remove impurities to acceptable levels.

  • Specification Setting: Setting appropriate acceptance criteria for each impurity in the drug substance and drug product is a critical part of quality control.

  • Stability Studies: Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[4]

Conclusion

A comprehensive understanding of the physical and chemical properties of Tizanidine impurities is fundamental to ensuring the quality, safety, and efficacy of the final drug product. This guide has provided an in-depth overview of the origins, characteristics, and analytical methodologies for the key impurities of Tizanidine. By implementing robust analytical techniques and effective control strategies, pharmaceutical scientists and manufacturers can confidently meet the stringent regulatory requirements and deliver high-quality Tizanidine to patients. The continuous investigation and characterization of new or unknown impurities remain a vital aspect of post-approval lifecycle management.

References

  • PubChem. (n.d.). Tizanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Tizanidine. Retrieved from [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-050. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tizanidine-impurities. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Tizanidine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Tizanidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, G. M., Reddy, B. M., Kumar, P. S., & Mukkanti, K. (2008). Identification and characterization of potential impurities of Tizanidine hydrochloride. Analytical Chemistry: An Indian Journal, 7(8), 586-590. Retrieved from [Link]

  • Kumar, M. P., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360–363. Retrieved from [Link]

  • Vijayakumar, A., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 357-360. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2002). ZANAFLEX (tizanidine hydrochloride) tablets label. Retrieved from [Link]

  • Patel, D. A., et al. (2023). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 11(2), 1-10. Retrieved from [Link]

  • Vijayakumar, A., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 357-360. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, a key intermediate in pharmaceutical research and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of procedural steps, this guide elucidates the underlying reaction mechanisms, rationale for experimental choices, and critical parameters for successful synthesis, purification, and characterization of the target compound.

Introduction and Scientific Context

N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a significant heterocyclic compound, primarily recognized as a crucial impurity and synthetic precursor in the manufacturing of Tizanidine.[1] Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. The benzothiadiazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2] Thiourea derivatives, in turn, are known for their diverse pharmacological properties. The synthesis of this specific thiourea derivative is therefore of considerable interest for process optimization, impurity profiling, and the development of novel analogues in drug discovery programs.

The synthetic strategy outlined in this guide is based on the well-established reaction of an aromatic amine with a thiocyanate salt in the presence of an acid. This method provides a reliable and scalable route to the desired N-arylthiourea.

Reaction Scheme and Mechanism

The synthesis of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea proceeds via the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with a thiocyanate salt, such as ammonium thiocyanate, in an acidic medium.

Overall Reaction:

Plausible Reaction Mechanism:

The reaction is initiated by the protonation of the thiocyanate ion (SCN⁻) in the acidic environment to form isothiocyanic acid (HNCS). The lone pair of electrons on the nitrogen atom of the primary amine, 4-amino-5-chloro-2,1,3-benzothiadiazole, then acts as a nucleophile, attacking the electrophilic carbon atom of isothiocyanic acid. This is followed by a proton transfer to yield the final thiourea product.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier (Example)
4-amino-5-chloro-2,1,3-benzothiadiazole30536-19-7C₆H₄ClN₃S185.63≥98%Sigma-Aldrich
Ammonium thiocyanate1762-95-4CH₄N₂S76.12≥98%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)7647-01-0HCl36.4637%Fisher Scientific
Ethanol (EtOH)64-17-5C₂H₅OH46.0795%VWR Chemicals
Deionized Water7732-18-5H₂O18.02--
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04≥99%Sigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • pH meter or pH indicator paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

Synthetic Procedure

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g (10 mmol) of 4-amino-5-chloro-2,1,3-benzothiadiazole in 30 mL of ethanol.

  • To this solution, add 1.52 g (20 mmol) of ammonium thiocyanate.

  • Stir the mixture at room temperature until the ammonium thiocyanate is completely dissolved.

Step 2: Acidification and Reflux

  • Carefully add 2 mL of concentrated hydrochloric acid dropwise to the stirred mixture. Caution: This step is exothermic.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold deionized water with gentle stirring.

  • A precipitate of the crude product will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.

  • Dry the crude product in a vacuum oven at 50-60 °C overnight.

Purification

The crude N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea should be confirmed by various analytical techniques.

Technique Expected Results
Melting Point 176 - 178 °C.[1]
¹H NMR (DMSO-d₆, 400 MHz)Peaks corresponding to the aromatic protons and the N-H protons of the thiourea group. The chemical shifts will be influenced by the solvent and the specific instrument.
¹³C NMR (DMSO-d₆, 100 MHz)A peak around 180-185 ppm corresponding to the C=S carbon of the thiourea, along with peaks for the aromatic carbons of the benzothiadiazole ring.
FT-IR (KBr, cm⁻¹)Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₇H₅ClN₄S₂ = 244.72 g/mol ).

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Ammonium thiocyanate is harmful if swallowed or in contact with skin.

  • The starting material, 4-amino-5-chloro-2,1,3-benzothiadiazole, and the final product should be handled with care, as their toxicological properties may not be fully characterized.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction; incorrect stoichiometry; decomposition of starting material.Ensure all reagents are of high purity and accurately weighed. Monitor the reaction closely by TLC. If the reaction stalls, consider adding a slight excess of ammonium thiocyanate and extending the reaction time.
Oily product obtained Presence of impurities.Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. If this fails, purify the crude product using column chromatography on silica gel.
Difficulty in purification The product may be co-crystallizing with impurities.Try a different recrystallization solvent or a solvent mixture. If recrystallization is ineffective, column chromatography is the recommended purification method.

Visualization of the Workflow

Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A 1. Dissolve 4-amino-5-chloro- 2,1,3-benzothiadiazole and NH4SCN in Ethanol B 2. Acidify with Conc. HCl A->B Stir C 3. Reflux for 4-6 hours B->C Heat D 4. Monitor by TLC C->D Sample periodically E 5. Cool to RT and pour into ice-water D->E Reaction complete F 6. Filter the precipitate E->F G 7. Wash with cold water F->G H 8. Dry the crude product G->H I 9. Recrystallize from hot Ethanol H->I J 10. Collect purified crystals I->J K 11. Dry the final product J->K L 12. Perform MP, NMR, IR, MS analysis K->L

Caption: A flowchart illustrating the key stages in the synthesis of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.

Reaction Mechanism Diagram

ReactionMechanism Amine 4-Amino-5-chloro-2,1,3-benzothiadiazole Intermediate_complex Intermediate Complex Amine->Intermediate_complex Nucleophilic attack Thiocyanate NH₄SCN Isothiocyanic_acid HNCS (Isothiocyanic acid) Thiocyanate->Isothiocyanic_acid Protonation H_plus H⁺ Isothiocyanic_acid->Intermediate_complex Product N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea Intermediate_complex->Product Proton transfer

Caption: A simplified representation of the reaction mechanism for the formation of the thiourea derivative.

References

  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • Jadhav, S., Khillare, L., Rai, M., & Durrani, A. (2010). Synthesis, characterization and antimicrobial activity of substituted Arylthiourea. Rasayan Journal of Chemistry, 3(1), 27-31.
  • Kaupp, G. (2009). Mechanochemical synthesis of thiocarbamoyl benzotriazoles and their amination to thioureas. Green Chemistry, 11(7), 1041-1047.
  • International Journal of Molecular and Clinical Microbiology. Synthesis, Characterization and Antibacterial Activity Studies of Some N-Acyl-N'-aryl Thiourea Derivatives. [Link]

  • ResearchGate. An efficient methodology for the synthesis of thioureas from amine mediated by a cobalt source. [Link]

  • MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • Google Patents. One pot process for the conversion of aroyl chlorides to acyl thioureas.
  • MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]

  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

  • ResearchGate. Three-component reaction between benzohydrazide acid, ammonium thiocyanate and acid chlorides under solvent-free conditions. [Link]

Sources

Application Notes and Protocols for (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scientific Rationale

The convergence of distinct pharmacophores into a single molecular entity is a proven strategy in medicinal chemistry for enhancing biological activity and discovering novel mechanisms of action.[1] (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea represents such a molecule, integrating the biologically versatile benzothiadiazole core with the potent thiourea functional group.

The benzothiadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of activities, including anticancer and anti-inflammatory properties.[2][3] Similarly, thiourea and its derivatives are recognized for their broad therapeutic potential, acting as antimicrobial, antiviral, and anticancer agents.[4][5] The thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions allows it to interact effectively with various biological targets, including enzymes and receptors.[6][7]

This guide provides a detailed examination of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, a compound with demonstrated cytotoxic effects against cancer cell lines and potent antimicrobial properties.[8] We will explore its potential mechanisms and provide robust, validated protocols for its application in key biological assays relevant to drug development and academic research.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity and activity of the compound.

PropertyValueReference
Chemical Name (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea[8]
Synonym Tizanidine EP Impurity B[9]
CAS Number 51323-05-8[9]
Molecular Formula C₇H₅ClN₄S₂[8]
Molecular Weight 244.72 g/mol [9]
Appearance Dark Yellow to Dark Orange Solid[9]
Melting Point 176 - 178°C[9]
Solubility DMSO (Slightly), Methanol (Slightly)[9]
Storage Store at -20°C, protected from light and moisture.[9]

Stock Solution Preparation (Rationale-Driven):

  • Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (<0.5%).

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 2.45 mg of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in 1 mL of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C. Before use, thaw an aliquot at room temperature and vortex gently.

Section 2: Postulated Mechanism of Action - Induction of Apoptosis

Preliminary studies suggest that (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea exerts its anticancer effects by inducing apoptosis, or programmed cell death, potentially through the activation of caspase pathways.[8] Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. The intrinsic (mitochondrial) pathway of apoptosis is a common target for chemotherapeutic agents.

cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Compound (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea Mito Mitochondrial Perturbation Compound->Mito Induces CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Postulated intrinsic apoptosis pathway induced by the compound.

Section 3: Application in Anticancer Drug Screening

The primary application for this compound is in the evaluation of its potential as an anticancer agent. This involves a tiered approach, starting with general cytotoxicity screening, followed by specific assays to confirm the mechanism of cell death.

Protocol 1: Cell Viability Assessment via Resazurin Reduction Assay

This protocol determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). The resazurin (alamarBlue) assay is a robust method that measures the metabolic activity of viable cells.[10]

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[11] The fluorescence intensity is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-3, MDA-MB-435)[8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea (10 mM stock in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Positive control (e.g., Doxorubicin, 10 mM stock in DMSO)

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment and provides a sufficient signal-to-noise ratio.

    • Include wells for "medium only" (background) and "cells only" (vehicle control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the compound stock in complete medium. A typical final concentration range would be 0.1 µM to 100 µM.

    • Prepare dilutions for the positive control (e.g., Doxorubicin).

    • Prepare a vehicle control dilution (DMSO in medium at the highest concentration used for the compound, e.g., 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions, vehicle, or fresh medium.

    • Incubate for 48 or 72 hours.

    • Rationale: A 48-72 hour incubation period is standard for assessing the effects of cytotoxic compounds on cell proliferation.[12]

  • Resazurin Addition and Incubation:

    • Add 10 µL of resazurin solution to each well (final concentration ~0.015 mg/mL).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Rationale: Incubation time should be optimized for the specific cell line to ensure the signal is within the linear range of the instrument.

  • Data Acquisition:

    • Measure fluorescence on a microplate reader.

  • Data Analysis (Self-Validating System):

    • Subtract the average fluorescence of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.

    • Trustworthiness Check: The positive control (Doxorubicin) should yield an IC₅₀ value within the expected range for the cell line used, validating the assay's sensitivity. The Z'-factor should be > 0.5 for a robust assay.

Expected Data Output:

Cell LineCompound IC₅₀ (µM)[8]
MDA-MB-435 (Breast Cancer)15.1
PC-3 (Prostate Cancer)28.7
A549 (Lung Cancer)21.5
Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This protocol confirms that cell death occurs via apoptosis. It uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Products ADP + Phosphorylated Substrate Kinase->Products Phosphorylation Inhibitor Compound Inhibitor->Kinase ADP_Glo_1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Products->ADP_Glo_1 ADP_Glo_2 Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase/Luciferin) ADP_Glo_1->ADP_Glo_2 Light Luminescent Signal ADP_Glo_2->Light Proportional to ADP

Caption: Principle of the ADP-Glo™ luminescence kinase assay.

Materials:

  • Kinase of interest (e.g., from a recombinant kinase panel)

  • Specific peptide substrate and required cofactors (e.g., MgCl₂)

  • ATP (at or near the Kₘ for the specific kinase)

  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

  • Positive control inhibitor (e.g., Staurosporine for broad screening)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Low-volume 384-well white plates

  • Luminometer

Step-by-Step Methodology:

  • Assay Setup: All steps are typically performed in a 384-well plate. [14] * Add 1 µL of compound dilutions in DMSO or DMSO alone (for controls).

    • Add 2 µL of kinase/substrate mix in reaction buffer.

    • Rationale: A brief pre-incubation of the kinase with the inhibitor allows for binding to occur before the reaction is initiated.

  • Initiate Reaction:

    • Add 2 µL of ATP solution to start the reaction.

    • Controls: "No kinase" wells (background) and "No inhibitor" wells (max activity).

    • Incubate for 60 minutes at room temperature. Incubation time should be optimized to keep substrate depletion below 20%. [15]3. Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • Rationale: This step terminates the kinase reaction and eliminates the remaining ATP, which would otherwise create a high background signal.

    • Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.

    • Rationale: This reagent converts the ADP produced into ATP and provides the necessary components for the luciferase reaction to generate a stable light signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate % Kinase Inhibition: % Inhibition = 100 * (1 - (Signal_Sample - Signal_NoKinase) / (Signal_NoInhibitor - Signal_NoKinase))

    • Plot % Inhibition vs. log[concentration] to determine the IC₅₀ for active compounds.

Section 5: References

  • Guzman-Billardi, N., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Tiwari, R., et al. (2021). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Stoddart, M. J. (Editor). (2011). Cell Viability Assays: Methods and Protocols. Methods in Molecular Biology. Available at: [Link]

  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available at: [Link]

  • Li, Y., et al. (2023). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ubhi, D. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. Available at: [Link]

  • Rojas, V., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules. Available at: [Link]

  • Głowacka, E., & Siwek, A. (Editors). (2021). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]

  • Shapiro, A. B. (2015). Response to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. Available at: [Link]

  • Rapesco, I., et al. (2023). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Available at: [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and biological evaluation of benzothiazole derivatives. Available at: [Link]

  • La Manna, S., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Gaggir, S., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Available at: [Link]

  • Darzynkiewicz, Z., & Zhao, H. (2014). Protocols in apoptosis identification and affirmation. ResearchGate. Available at: [Link]

  • Siwek, A., & Plech, T. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]

  • Coward, D. M., et al. (1982). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]

  • Request PDF. (2012). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. Available at: [Link]

  • Al-Khafaji, N. A. H., et al. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Illuminating the Cellular Landscape: A Guide to Benzothiadiazole Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of benzothiadiazole (BTD) derivatives in fluorescence microscopy. We will delve into the unique photophysical properties of these fluorophores, explore their diverse applications in cellular imaging, and provide detailed, field-proven protocols to empower your research. This document moves beyond a simple recitation of facts to explain the "why" behind experimental choices, ensuring a deep understanding of the principles and a higher probability of successful application.

The Rise of Benzothiadiazole: A Superior Class of Fluorophores

The 2,1,3-benzothiadiazole (BTD) core has emerged as a versatile and powerful building block in the design of fluorescent probes for bioimaging.[1][2] Unlike traditional fluorophores that can suffer from limitations such as photobleaching and small Stokes shifts, BTD derivatives offer a compelling set of advantages that make them ideal for demanding fluorescence microscopy applications.[2][3]

Key Advantages of Benzothiadiazole Derivatives:

  • Exceptional Photostability: BTD-based probes exhibit remarkable resistance to photobleaching, allowing for prolonged imaging experiments without significant signal degradation.[1][2][3] This is crucial for time-lapse imaging and studying dynamic cellular processes.

  • Large Stokes Shifts: The significant separation between the maximum absorption and emission wavelengths minimizes self-quenching and reduces background noise, leading to a better signal-to-noise ratio.[2][3][4]

  • Tunable Photophysical Properties: The electronic nature of the BTD core, being electron-deficient, allows for facile modification of its photophysical properties.[1][5] By strategically adding electron-donating or -accepting groups to the BTD scaffold, researchers can fine-tune the absorption and emission wavelengths across the visible and even into the near-infrared (NIR) spectrum.[1][6] This tunability enables the development of probes for multicolor imaging and deep-tissue penetration.

  • High Quantum Yields: Many BTD derivatives display high fluorescence quantum yields, resulting in bright and easily detectable signals.[2][3]

  • Environmental Sensitivity: The fluorescence of certain BTD derivatives is sensitive to the polarity of their microenvironment, making them excellent probes for studying changes in cellular compartments like lipid droplets.[4][7]

These inherent properties have led to the development of a new generation of fluorescent probes that are pushing the boundaries of what is possible in cellular imaging.[2][8]

Core Principles of Benzothiadiazole Probe Design and Function

The efficacy of a BTD-based fluorescent probe lies in its molecular design, which typically incorporates a recognition unit and a signaling unit.[1]

  • Recognition Unit: This component is responsible for selectively interacting with the target analyte, which could be a specific ion, a biomolecule, or a particular cellular organelle. The design of the recognition unit is paramount for achieving high specificity and minimizing off-target binding.

  • Signaling Unit: The BTD core and its associated chromophore act as the signaling unit. Upon interaction of the recognition unit with the target, a change in the photophysical properties of the BTD fluorophore occurs, leading to a detectable change in fluorescence intensity, wavelength, or lifetime.

This modular design allows for the rational development of probes for a vast array of biological targets and processes.

Applications of Benzothiadiazole Derivatives in Cellular Imaging

The versatility of BTD derivatives has enabled their application in imaging a wide range of cellular structures and processes.[2][8]

Subcellular Organelle Staining

BTD-based probes have been successfully employed to selectively label various organelles within living cells, providing valuable insights into their structure and function.[2][3][8]

  • Mitochondria: As the powerhouses of the cell, mitochondria are critical targets for studying cellular metabolism and disease. BTD derivatives have been designed to specifically accumulate in mitochondria, enabling researchers to visualize mitochondrial dynamics and membrane potential.[8][9]

  • Lipid Droplets: These dynamic organelles are involved in lipid storage and metabolism and have been implicated in various diseases. The lipophilic nature of certain BTD derivatives allows them to preferentially partition into lipid droplets, providing a powerful tool for their visualization and the study of lipid biology.[1][4][7][8][10]

  • Nuclei: The nucleus, containing the cell's genetic material, is a key area of interest. Specific BTD-based probes have been developed to stain nuclear DNA, facilitating studies of the cell cycle and nuclear morphology.[2][3][8]

  • Lysosomes: These organelles are involved in cellular degradation and recycling pathways. BTD derivatives have been functionalized to target lysosomes, enabling the investigation of lysosomal pH, enzyme activity, and their role in diseases.[1][8]

Sensing of Ions and Small Molecules

The ability to design BTD derivatives with specific recognition moieties has led to the development of sensors for a variety of biologically important ions and small molecules.

  • Metal Cations: Probes have been developed for the detection of metal ions such as Hg2+, Cu2+, Al3+, Cr3+, and Fe3+.[1][11] These sensors are valuable for studying metal ion homeostasis and toxicity.

  • Anions: BTD-based sensors have also been designed to detect anions like cyanide.[12]

  • Reactive Oxygen Species (ROS): ROS play crucial roles in both normal physiology and disease. BTD-based probes have been engineered to react specifically with ROS such as hydrogen peroxide (H2O2) and hypochlorous acid (HClO), allowing for their detection and imaging in living cells.[13][14][15]

  • Viscosity: Cellular viscosity is a critical parameter that can change during various cellular processes and disease states. BTD derivatives have been utilized as molecular rotors, where their fluorescence is dependent on the viscosity of the surrounding medium, enabling the imaging of intracellular viscosity.[16][17]

Advanced Microscopy Techniques

The favorable photophysical properties of BTD derivatives make them well-suited for advanced imaging modalities.

  • Two-Photon Microscopy (TPM): TPM utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages such as deeper tissue penetration, reduced phototoxicity, and localized excitation.[1][18][19][20] The large two-photon absorption cross-sections of some BTD derivatives make them excellent probes for in vivo imaging in complex biological systems.[1][18][21]

Protocols for Fluorescence Microscopy using Benzothiadiazole Derivatives

The following protocols provide a general framework for the application of BTD-based probes in fluorescence microscopy. It is crucial to note that optimal conditions (e.g., probe concentration, incubation time) may vary depending on the specific probe, cell type, and experimental goals. Therefore, optimization is always recommended.

Protocol 1: General Staining of Live Cells with BTD Derivatives

This protocol outlines the basic steps for labeling live cells with a BTD-based fluorescent probe.

Materials:

  • BTD-based fluorescent probe stock solution (typically 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with appropriate filters for the specific BTD probe

Workflow Diagram:

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging start Seed cells on glass-bottom dish culture Culture cells to desired confluency start->culture prepare_staining Prepare staining solution (BTD probe in medium) wash1 Wash cells with pre-warmed PBS incubate Incubate cells with staining solution wash1->incubate wash2 Wash cells with pre-warmed PBS incubate->wash2 add_medium Add fresh culture medium or PBS image Image cells using fluorescence microscope add_medium->image

Caption: General workflow for live-cell staining with BTD probes.

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Probe Preparation: Prepare a fresh working solution of the BTD probe by diluting the stock solution in pre-warmed cell culture medium. The final concentration will need to be optimized but is often in the range of 1-10 µM.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual medium.

  • Staining: Add the BTD probe working solution to the cells and incubate for the optimized time (typically 15-60 minutes) at 37°C in a CO2 incubator.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope. Use filter sets that are appropriate for the excitation and emission spectra of the specific BTD derivative.

Causality Behind Choices:

  • Pre-warmed solutions: Using pre-warmed (37°C) medium and PBS minimizes temperature shock to the cells, which can affect their physiology and the staining process.

  • DMSO stock solution: Most organic fluorescent probes are soluble in DMSO. Preparing a concentrated stock allows for minimal addition of DMSO to the final cell culture medium, as high concentrations of DMSO can be toxic to cells.

  • Optimization of concentration and incubation time: Different cell types have varying uptake efficiencies, and different probes have different binding kinetics. Optimization is crucial to achieve bright, specific staining with minimal background and cytotoxicity.

Protocol 2: Detection of an Analyte (e.g., Reactive Oxygen Species) in Live Cells

This protocol describes the use of a BTD-based sensor to detect a specific analyte within live cells.

Materials:

  • BTD-based fluorescent sensor for the analyte of interest

  • Inducer of the analyte (e.g., H2O2 for ROS induction)

  • Control cells (not treated with the inducer)

  • Other materials as listed in Protocol 1

Workflow Diagram:

G cluster_prep Cell Preparation & Staining cluster_treatment Analyte Induction cluster_imaging Imaging & Analysis start Culture and stain cells with BTD sensor (as in Protocol 1) split Split into Control & Test control Control: Add vehicle split->control test Test: Add analyte inducer split->test incubate_c Incubate control->incubate_c incubate_t Incubate test->incubate_t wash_c Wash control cells wash_t Wash test cells image_c Image control cells wash_c->image_c image_t Image test cells wash_t->image_t analyze Analyze fluorescence intensity changes image_c->analyze image_t->analyze

Caption: Workflow for analyte detection using a BTD-based sensor.

Procedure:

  • Cell Staining: Stain the cells with the BTD-based sensor following steps 1-4 of Protocol 1.

  • Analyte Induction: After staining, replace the medium with fresh, pre-warmed medium.

    • Test Group: Treat the cells with the appropriate concentration of the analyte inducer (e.g., 100 µM H2O2 to induce ROS).

    • Control Group: Treat the cells with the vehicle used to dissolve the inducer (e.g., medium alone).

  • Incubation: Incubate both groups for a time sufficient for the analyte to be produced and for the probe to react (this will need to be optimized).

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh, pre-warmed medium or PBS and image both the control and test groups.

  • Analysis: Quantify the fluorescence intensity of the cells in both groups. A significant increase or decrease in fluorescence in the test group compared to the control group indicates the detection of the analyte.

Self-Validating System:

  • Inclusion of a control group: The control group is essential to establish the baseline fluorescence of the probe in the absence of the induced analyte.

  • Positive control: If possible, include a positive control where the cells are treated with a known activator of the pathway that produces the analyte to ensure the system is responsive.

  • Specificity testing: In separate experiments, it is advisable to test the probe's response to other potentially interfering species to confirm its selectivity for the target analyte.

Data Presentation and Interpretation

For quantitative analysis, it is crucial to present the photophysical properties of the BTD derivatives in a clear and concise manner.

Table 1: Photophysical Properties of Selected Benzothiadiazole Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Target/ApplicationReference
BT2TV387, 53963091-0.60 x 10⁵ (at 539 nm)Organic Dye[6]
BT2TVPh419, 55965596--Organic Dye[6]
BT3TVPh460, 580710130-1.48 x 10⁵ (at 580 nm)Organic Dye[6]
BTD-LDVaries with solvent polarityVaries with solvent polarity---Lipid Droplets[7]
BTP~590~620~30--Lysosomal Viscosity[16]
HBTP~590 (after reaction)~620 (after reaction)~30--Peroxynitrite Sensor[16]

Note: The data in this table is illustrative and compiled from various sources. Please refer to the specific publications for detailed experimental conditions.

Conclusion and Future Perspectives

Benzothiadiazole derivatives represent a significant advancement in the field of fluorescence microscopy. Their exceptional photophysical properties and chemical versatility have enabled the development of a new generation of probes for imaging a wide array of cellular structures and processes with high sensitivity and specificity. As research in this area continues, we can expect the development of even more sophisticated BTD-based probes with applications in super-resolution microscopy, in vivo imaging, and disease diagnostics. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully incorporate these powerful tools into their experimental workflows.

References

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Request PDF. ResearchGate. [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Accounts of Chemical Research. ACS Publications. [Link]

  • Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. SciELO. [Link]

  • A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells. Analytical Methods (RSC Publishing). [Link]

  • Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. PubMed. [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]

  • Benzothiadiazole-Based D−π-A−π-D Organic Dyes with Tunable Band Gap: Synthesis and Photophysical Properties. ACS Publications. [Link]

  • Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. PubMed. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. NIH. [Link]

  • Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications. PMC - NIH. [Link]

  • Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. ResearchGate. [Link]

  • Novel Meso-Benzothiazole-Substituted BODIPY-Based AIE Fluorescent Rotor for Imaging Lysosomal Viscosity and Monitoring Autophagy. PubMed. [Link]

  • Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Sciforum. [Link]

  • A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+. CrystEngComm (RSC Publishing). [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PubMed. [Link]

  • Two-photon Microscopy and Calcium Imaging. Tools to study the functioning brain. YouTube. [Link]

  • Podcast Episode 90 - Mini 2-Photon Microscopy | Weijian Zong. YouTube. [Link]

  • 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications. PubMed. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of Tizanidine EP Impurity B in Tizanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Tizanidine

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed as a muscle relaxant.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing and development, directly impacting the safety and efficacy of the final medicinal product. Regulatory bodies, such as the European Pharmacopoeia (EP), establish stringent limits for impurities. Tizanidine EP Impurity B, chemically known as N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, is a specified impurity in the European Pharmacopoeia and must be carefully monitored.[2][3][4]

This application note details a reliable isocratic reverse-phase HPLC method, aligned with the principles outlined in pharmacopoeial monographs, for the separation and quantification of Tizanidine EP Impurity B from the parent Tizanidine API.

Chemical Structures

A clear understanding of the chemical structures of the analyte and its impurity is fundamental to developing a selective analytical method.

  • Tizanidine: 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine.[5]

  • Tizanidine EP Impurity B: N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.[2][4]

The structural differences, particularly the thiourea group in Impurity B compared to the 2-aminoimidazoline group in Tizanidine, are key to their chromatographic separation.

HPLC Method Protocol

This protocol is designed to be a self-validating system, where the system suitability tests confirm the performance of the method before the analysis of any samples.

Materials and Reagents
  • Tizanidine Hydrochloride Reference Standard (CRS) (e.g., from EDQM, used in monograph 2578).[6]

  • Tizanidine EP Impurity B Reference Standard.

  • Acetonitrile (HPLC grade).

  • Sodium 1-pentanesulfonate (for HPLC).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation and detection of Tizanidine and its impurities, as outlined in pharmacopoeial methods.[5][7]

ParameterSpecificationJustification
HPLC Column L1 packing (C18), 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining Tizanidine and its impurities, allowing for separation based on their polarity differences. The specified dimensions are standard for pharmacopoeial assays.
Mobile Phase Acetonitrile and Buffer (20:80, v/v)A reverse-phase elution where the buffer system controls the ionization state of the analytes and the acetonitrile acts as the organic modifier to control retention.
Buffer Preparation Dissolve 3.5 g of sodium 1-pentanesulfonate in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with phosphoric acid.The ion-pairing agent (sodium 1-pentanesulfonate) interacts with the basic functional groups of Tizanidine and its impurities to improve peak shape and retention. The acidic pH ensures that the analytes are in a consistent protonated state.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 50 °CElevated temperature reduces the viscosity of the mobile phase, improving efficiency and reducing backpressure. It can also enhance the resolution between closely eluting peaks.[5]
Detection Wavelength 230 nmThis wavelength provides good absorbance for both Tizanidine and its impurities, allowing for sensitive detection.[5]
Injection Volume 10 µLA suitable volume to ensure sharp peaks and avoid column overloading.
Preparation of Solutions

Diluent: Mobile Phase.

  • Standard Solution (for quantification): Accurately weigh about 25 mg of Tizanidine Hydrochloride CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 100.0 mL with the diluent. This yields a concentration of approximately 2.5 µg/mL.

  • Impurity B Stock Solution: Accurately weigh about 10 mg of Tizanidine EP Impurity B CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution (Resolution): Prepare a solution containing a suitable concentration of Tizanidine Hydrochloride and Tizanidine EP Impurity B in the diluent to demonstrate adequate resolution. A common approach is to spike the standard solution with the impurity stock solution.

  • Test Solution: Accurately weigh about 50 mg of the Tizanidine Hydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the system suitability requirements are met.

  • Inject the Standard Solution in replicate (e.g., n=5) and check the precision of the peak areas.

  • Inject the Test Solution.

  • Identify the peaks of Tizanidine and Impurity B based on their retention times relative to the standards.

  • Calculate the concentration of Impurity B in the sample.

System Suitability and Method Validation

System Suitability Testing (SST)

Before performing any sample analysis, the suitability of the chromatographic system must be verified.

ParameterAcceptance CriteriaRationale
Resolution Resolution between Tizanidine and Impurity B peaks is not less than 4.0.[5]Ensures baseline separation, which is crucial for accurate quantification.
Tailing Factor Tailing factor for the Tizanidine peak is not more than 2.0.[5]A measure of peak symmetry. A symmetrical peak is necessary for accurate integration.
Relative Standard Deviation (RSD) RSD of the Tizanidine peak area from replicate injections of the standard solution is not more than 2.0%.[5]Demonstrates the precision of the analytical system.
Principles of Method Validation

For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the impurity peak from the main drug peak and any other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for an impurity would be from the reporting threshold to 120% of the specification limit.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery experiments, where known amounts of the impurity are added to the sample.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow and Data Presentation

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase and Diluent Equilibrate System Equilibration MobilePhase->Equilibrate Standards Prepare Standard and System Suitability Solutions SST System Suitability Test (SST) Standards->SST Sample Prepare Test Solution Analysis Inject Blank, Standards, and Samples Sample->Analysis Equilibrate->SST SST->Analysis SST Pass Integrate Peak Integration and Identification Analysis->Integrate Calculate Quantification of Impurity B Integrate->Calculate Report Final Report Generation Calculate->Report

Caption: HPLC analytical workflow for Tizanidine Impurity B.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of Tizanidine EP Impurity B in Tizanidine Hydrochloride. Adherence to the specified chromatographic conditions, rigorous system suitability testing, and proper method validation will ensure that the results are accurate, precise, and suitable for regulatory purposes. This method is an essential tool for maintaining the quality and safety of Tizanidine API.

References

  • United States Pharmacopeia and National Formulary (USP-NF). Tizanidine Hydrochloride Monograph. USP35-NF30; 2012.
  • Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal, 7(8).
  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). TIZANIDINE HYDROCHLORIDE CRS (Y0001700). EDQM CRS catalogue. Available from: [Link]

  • Patel, H., & Captain, A. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology, e20240007. Available from: [Link]

  • HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. (n.d.). SIELC. Available from: [Link]

  • MINT-TIZANIDINE Product Monograph. (2022). Mint Pharmaceuticals Inc. Available from: [Link]

  • Pharmaffiliates. Tizanidine-impurities. Product Page. Available from: [Link]

  • U.S. Pharmacopeia. Tizanidine Tablets. Available from: [Link]

  • PubChem. Tizanidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. (n.d.). HPLC.net. Available from: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. Tizanidine EP Impurity B. Product Page. Available from: [Link]

  • SynZeal. Tizanidine Impurities. Product Page. Available from: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Importance of Thiourea Compounds

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives are a class of molecules with significant importance across various scientific and industrial domains.[1] Structurally analogous to urea with the oxygen atom replaced by sulfur, thioureas exhibit distinct chemical properties that make them valuable in pharmaceuticals, agricultural chemistry, and materials science.[1][2] Their ability to act as ligands for metal ions, participate in hydrogen bonding, and serve as intermediates in organic synthesis underscores the necessity for robust analytical methods to characterize their structure, purity, and properties.[2][3]

This comprehensive guide provides detailed application notes and protocols for the analytical techniques essential for the thorough characterization of thiourea compounds. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Spectroscopic Techniques: Unveiling Molecular Structure and Bonding

Spectroscopic methods are fundamental in elucidating the molecular structure of thiourea compounds. They provide critical information about functional groups, bonding arrangements, and electronic transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For thiourea compounds, key vibrational modes include N-H stretching, C=S (thioamide) stretching, and C-N stretching.

Why It's Critical: Changes in the position and intensity of these characteristic absorption bands upon substitution or coordination to a metal ion provide direct evidence of chemical modification and the nature of bonding. For instance, a shift in the C=S stretching frequency can indicate coordination of the sulfur atom to a metal center.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Solid Thiourea Derivative

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, powdered thiourea compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm⁻¹.[1][4] Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalize the spectrum.

  • Data Interpretation: Identify the characteristic absorption bands for the thiourea moiety and any substituents.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Comments
N-HStretching3400-3100Often appears as one or more sharp peaks. Broadening can indicate hydrogen bonding.
C=SThioamide I (asymmetric stretching)~1585A strong and characteristic peak.
C-NStretching1300-1200Shift to higher frequency upon coordination can indicate electron density flow towards the metal.[3]
N-C-NAsymmetric Stretching~1083A useful band for structural confirmation.[4]
C=SAsymmetric Stretching~1414Another important thioamide band.[4]

Logical Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Clean ATR Crystal Load Load Solid Sample Prep->Load BG Collect Background Sample Collect Sample Spectrum BG->Sample Process Baseline Correction & Normalization Sample->Process Interpret Identify Characteristic Peaks Process->Interpret

Caption: Workflow for FTIR analysis of thiourea compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly powerful for elucidating the carbon-hydrogen framework of organic molecules. Chemical shifts, coupling constants, and signal integrations provide detailed information about the electronic environment and connectivity of atoms.

Why It's Critical: NMR is indispensable for confirming the successful synthesis of thiourea derivatives. The chemical shifts of the N-H protons and the thiocarbonyl carbon (C=S) are highly sensitive to the electronic environment and can confirm coordination or changes in substitution.[3]

Protocol: ¹H and ¹³C NMR of a Thiourea Derivative in DMSO-d₆

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the thiourea compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good solvent for many thiourea derivatives.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The N-H protons of thioureas often appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing downfield.

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual DMSO solvent peak).

  • Data Interpretation: Assign the signals to the respective protons and carbons in the molecule. A downfield shift of the C=S carbon signal compared to the free ligand can suggest coordination through the sulfur atom.[3]

Nucleus Functional Group Typical Chemical Shift (ppm) Comments
¹HN-H7.0 - 10.0Can be broad; chemical shift is sensitive to solvent and concentration. Disappearance upon deprotonation confirms coordination in some complexes.[3]
¹³CC=S170 - 190Diagnostic for the thiourea core. Downfield shift often indicates coordination to a metal.[3]
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Why It's Critical: MS is essential for confirming the molecular weight of newly synthesized thiourea compounds. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula. The fragmentation patterns can also help in structural elucidation.[2]

Protocol: Electrospray Ionization (ESI)-MS of a Thiourea Compound

  • Sample Preparation: Prepare a dilute solution of the thiourea compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. The sample is nebulized and ionized to form gaseous ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the isotopic pattern, which is particularly useful for compounds containing sulfur. Analyze fragmentation patterns to gain structural insights.[2]

Logical Diagram of MS Analysis

MS_Analysis A Sample Solution Preparation B Infusion into ESI Source A->B C Ionization B->C D Mass Analysis (m/z separation) C->D E Detection D->E F Mass Spectrum Generation E->F G Data Interpretation (MW, Formula, Fragments) F->G

Caption: General workflow for Mass Spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels.

Why It's Critical: This technique is used to study the optical properties of thiourea compounds, such as their transparency range and optical band gap, which is important for applications in nonlinear optics.[4] It can also be used for quantitative analysis based on the Beer-Lambert law.

Protocol: UV-Vis Spectroscopy of a Thiourea Solution

  • Sample Preparation: Prepare a dilute solution of the thiourea compound in a UV-transparent solvent (e.g., water, ethanol, acetonitrile).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).[4]

  • Data Interpretation: The spectrum will show absorption maxima (λ_max) corresponding to electronic transitions. The optical band gap can be estimated from the absorption edge.[4] Thiourea crystals are known to have high optical transparency above ~250 nm.[4]

Chromatographic Techniques: Separation and Quantification

Chromatography is essential for assessing the purity of thiourea compounds and for quantifying them in various matrices.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). A UV detector is commonly used for the detection of thiourea compounds.[5]

Why It's Critical: HPLC is a specific, sensitive, and rapid method for purity assessment and quantification of thiourea derivatives.[5] It is a cornerstone of quality control in pharmaceutical and industrial applications.

Protocol: Reversed-Phase HPLC for the Analysis of a Thiourea Compound

  • System Preparation:

    • Column: A C18-bonded silica column is commonly used.[6] For highly polar thiourea compounds, a column designed to retain polar analytes or operated in HILIC mode might be necessary.[7]

    • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typical. A buffer, such as phosphoric acid, may be added.[8]

    • Detector: UV detector set at a wavelength where the analyte absorbs, for instance, 236 nm for thiourea.[6]

  • Sample and Standard Preparation: Prepare a stock solution of the thiourea compound and a reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Method Development (if necessary): Optimize the mobile phase composition and flow rate to achieve good separation and peak shape.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis: Identify the peak corresponding to the thiourea compound by its retention time. Construct a calibration curve from the standards and use it to quantify the amount of the compound in the sample. Assess purity by calculating the peak area percentage.

Parameter Typical Value/Condition Reference
Column C18-bonded silica[6]
Mobile Phase Water/Acetonitrile with Phosphoric Acid[8]
Detection UV at 236 nm[6]
Retention Time Dependent on specific compound and conditions[6]

Thermal Analysis: Assessing Stability and Phase Behavior

Thermal analysis techniques provide information about the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Principle:

  • TGA measures the change in mass of a sample as it is heated. It is used to determine thermal stability and decomposition temperatures.[9][10]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions.[9][10]

Why It's Critical: TGA and DSC are crucial for understanding the thermal stability of thiourea compounds, which is important for their storage, processing, and application, particularly in materials science.[9]

Protocol: TGA/DSC Analysis of a Thiourea Derivative

  • Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum or platinum).[11]

  • Experimental Setup: Place the sample pan in the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[11]

  • Data Interpretation:

    • TGA Thermogram: A step-wise loss of mass indicates decomposition. The onset temperature of decomposition is a measure of thermal stability.

    • DSC Thermogram: Endothermic peaks typically correspond to melting, while exothermic peaks can indicate crystallization or decomposition. The glass transition temperature (Tg) appears as a step change in the baseline.[11]

X-ray Crystallography: The Definitive 3D Structure

Principle: Single-crystal X-ray diffraction involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This allows for the determination of the precise arrangement of atoms in the crystal lattice, providing an unambiguous three-dimensional molecular structure.

Why It's Critical: X-ray crystallography is the gold standard for structural determination. It provides definitive information on bond lengths, bond angles, and conformation, which is essential for understanding the structure-activity relationships of thiourea compounds and their coordination behavior in metal complexes.[3][12][13]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the thiourea compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect the diffraction data at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate structure.

  • Data Visualization and Analysis: Visualize the 3D structure using appropriate software. Analyze key geometric parameters such as bond lengths and angles.

Diagram of Analytical Techniques for Comprehensive Characterization

Characterization_Techniques cluster_structure Structural Elucidation cluster_properties Property Analysis Thiourea Thiourea Compound FTIR FTIR (Functional Groups) Thiourea->FTIR NMR NMR (Connectivity) Thiourea->NMR MS Mass Spec (Molecular Weight) Thiourea->MS Xray X-ray Crystallography (3D Structure) Thiourea->Xray HPLC HPLC (Purity & Quantification) Thiourea->HPLC Thermal TGA/DSC (Thermal Stability) Thiourea->Thermal UVVis UV-Vis (Optical Properties) Thiourea->UVVis

Caption: A holistic approach to characterizing thiourea compounds.

Conclusion

The comprehensive characterization of thiourea compounds requires a multi-technique approach. Each analytical method provides a unique and complementary piece of information, and together they allow for a complete understanding of the molecule's identity, structure, purity, and properties. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to conduct high-quality, reliable analysis of this important class of compounds.

References

  • Al-Jibori, S. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Hemdan, M. M., et al. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link]

  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2025). Jetir.Org. Available at: [Link]

  • Rosli, N. A., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Ethylene Thiourea. (1992). OSHA. Available at: [Link]

  • Zhang, C., et al. (2024). Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic A. American Chemical Society. Available at: [Link]

  • Adamantane - Wikipedia. Wikipedia. Available at: [Link]

  • Alkan, C., et al. (2015). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. Available at: [Link]

  • hplc of thiourea. (2015). Chromatography Forum. Available at: [Link]

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. Available at: [Link]

  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. (2014). ResearchGate. Available at: [Link]

  • Baggio, R., et al. (2001). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. PubMed. Available at: [Link]

  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. Available at: [Link]

  • ¹H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]

  • Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography. Google Patents.
  • Chen, Y., et al. (2014). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B. Available at: [Link]

  • Pieles, U., & Zönnchen, P. (1995). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Differential scanning calorimetry (DSC) profiles of thiourea (a), EMIMBr (b), and DES (c) (molar ratio of EMIMCl to thiourea = 1:0.5). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Unveiling the Antimicrobial Potential of Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzothiadiazoles in Combating Microbial Resistance

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Benzothiadiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including notable antimicrobial properties.[2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the antimicrobial activity of novel benzothiadiazole derivatives.

Benzothiadiazoles have demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.[2][6][7][8][9][10] Their mechanism of action is multifaceted, with studies indicating that these compounds can interfere with essential cellular processes. Documented targets include crucial enzymes like Staphylococcus aureus DNA gyrase and Escherichia coli dihydropteroate synthase.[1][6] Furthermore, some derivatives have been observed to disrupt microbial cell integrity by inducing DNA and protein leakage and to inhibit key morphological transitions in fungi, such as the dimorphic switch in Candida albicans.[6]

This guide is designed to be a self-validating system, grounding its protocols in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13] By following these detailed methodologies, researchers can generate reliable and reproducible data to accelerate the evaluation and development of new benzothiadiazole-based antimicrobial agents.

I. Preliminary Screening: The Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, serves as an excellent initial screening tool for qualitatively assessing the antimicrobial activity of newly synthesized benzothiadiazole compounds.[14][15][16] This method is straightforward, cost-effective, and allows for the simultaneous testing of multiple compounds against a single microbial strain. The principle lies in the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[17]

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar (MHA) plates prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_disks Impregnate sterile paper disks with benzothiadiazole solutions place_disks Place impregnated disks on the agar surface prep_disks->place_disks Proceed to inoculate Inoculate MHA plates with the microbial suspension incubate Incubate plates under appropriate conditions measure Measure the diameter of the zones of inhibition incubate->measure Proceed to interpret Interpret results based on zone size

Caption: Workflow for the Disk Diffusion Assay.

Step-by-Step Protocol: Disk Diffusion
  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours) of the test microorganism on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Application of Benzothiadiazole Disks:

    • Prepare stock solutions of the benzothiadiazole derivatives in a suitable solvent (e.g., DMSO).

    • Impregnate sterile blank paper disks (6 mm diameter) with a known amount of each compound solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plates, ensuring firm contact with the agar.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require different media (e.g., Sabouraud Dextrose Agar) and incubation conditions (e.g., 25-30°C for 24-48 hours).[18]

    • After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a caliper or ruler.[19]

Data Presentation: Zone of Inhibition Diameters
Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
BTD-150181512
BTD-250221916
BTD-3501089
Ciprofloxacin52530N/A
Fluconazole25N/AN/A20
Solvent (DMSO)N/A000

II. Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive preliminary screen, a quantitative assessment is crucial to determine the potency of the benzothiadiazole derivatives. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] This method is highly reproducible and conforms to CLSI guidelines.[11]

Experimental Workflow: Broth Microdilution

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_compounds Prepare serial dilutions of benzothiadiazoles in a 96-well plate prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate the wells with the microbial suspension prep_inoculum->inoculate Proceed to incubate Incubate the 96-well plate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic Proceed to

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol: Broth Microdilution
  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the benzothiadiazole compounds in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[18][20]

    • The final volume in each well should be 50 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension as described for the disk diffusion assay (0.5 McFarland).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[21]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[22]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed with the naked eye or by measuring absorbance with a microplate reader.[19]

Data Presentation: Minimum Inhibitory Concentrations (MICs)
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BTD-1163264
BTD-24816
BTD-3>128>128>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

III. Bactericidal vs. Bacteriostatic Activity: The Time-Kill Kinetic Assay

The MIC value alone does not differentiate between a cidal (killing) and a static (inhibitory) effect. A time-kill kinetic assay provides this crucial information by monitoring the rate of bacterial killing over time.[23][24][25] This assay is essential for understanding the pharmacodynamics of a new antimicrobial agent. A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[24]

Experimental Workflow: Time-Kill Kinetics

G cluster_prep Preparation cluster_sampling Sampling & Plating cluster_analysis Analysis prep_cultures Prepare bacterial cultures with benzothiadiazoles at various MIC multiples sample Collect aliquots at defined time points (0, 2, 4, 8, 24h) prep_cultures->sample Proceed to plate Perform serial dilutions and plate on agar count_colonies Incubate plates and count CFUs plate->count_colonies Proceed to plot_data Plot log10 CFU/mL vs. time

Caption: Workflow for Time-Kill Kinetic Assay.

Step-by-Step Protocol: Time-Kill Assay
  • Preparation of Test Cultures:

    • In flasks containing the appropriate broth, prepare a standardized bacterial inoculum (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL).

    • Add the benzothiadiazole compound at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC.

    • Include a growth control flask without any compound.

  • Sampling and Plating:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[26]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Colony Counting and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time to generate the time-kill curves.

IV. Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is critical for its development. For benzothiadiazoles, which are known to have multiple potential targets, mechanistic studies can provide invaluable insights.[1][6] Two common assays to begin this exploration are the assessment of bacterial membrane potential and the detection of intracellular reactive oxygen species (ROS).

A. Bacterial Membrane Potential Assay

Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane, leading to a dissipation of the membrane potential, which is essential for cellular energy production and other vital functions.[27] Voltage-sensitive fluorescent dyes can be used to monitor changes in membrane potential.[28][29]

Step-by-Step Protocol: Membrane Potential Assay
  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Wash and resuspend the cells in a suitable buffer (e.g., PBS supplemented with glucose).

    • Adjust the cell density to a specific OD₆₀₀ (e.g., 0.2).[27]

  • Dye Loading and Measurement:

    • Use a voltage-sensitive dye such as DiSC₃(5) or the components of a commercially available kit.[27][30]

    • Add the dye to the bacterial suspension and incubate to allow for dye uptake and fluorescence quenching.

    • Monitor the fluorescence in a fluorometer or microplate reader until a stable baseline is achieved.

  • Compound Addition and Data Acquisition:

    • Add the benzothiadiazole compound to the cell suspension.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

    • Use a known membrane-depolarizing agent (e.g., gramicidin or CCCP) as a positive control.[27][30]

B. Intracellular Reactive Oxygen Species (ROS) Assay

The production of reactive oxygen species (ROS) is a normal part of aerobic metabolism, but excessive ROS levels can lead to oxidative stress and cell death.[31][32][33] Some antimicrobial agents induce the formation of ROS in bacteria. Fluorescent probes that become fluorescent upon oxidation can be used to detect intracellular ROS.[34][35]

Step-by-Step Protocol: ROS Assay
  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Wash and resuspend the cells in a suitable buffer.

  • Compound Treatment:

    • Treat the bacterial cells with the benzothiadiazole compound at its MIC for a defined period.

  • Dye Staining and Measurement:

    • Add a ROS-sensitive fluorescent probe, such as CellROX Green or H₂DCFDA, to the cell suspension.

    • Incubate in the dark as per the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorometer, microplate reader, or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of novel benzothiadiazole derivatives. By progressing from qualitative screening to quantitative assessment and mechanistic studies, researchers can efficiently identify promising lead compounds and gain a deeper understanding of their therapeutic potential. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for ensuring the integrity and comparability of the data generated in the collective effort to combat antimicrobial resistance.

References

  • Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

  • Patel, N., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • Youssef, A. M., et al. (2007). Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. Available at: [Link]

  • Woch, W., et al. (2022). A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. PMC - NIH. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Pfaller, M. A., & Andes, D. R. (2016). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. Available at: [Link]

  • Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • ACS Publications. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Available at: [Link]

  • Shaik, A. B., & Prasad, Y. R. (2021). Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. ResearchGate. Available at: [Link]

  • NIH. (2019). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. PMC. Available at: [Link]

  • ACS Publications. (n.d.). Benzothiadiazole Induces the Accumulation of Phenolics and Improves Resistance to Powdery Mildew in Strawberries. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • MDPI. (n.d.). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Available at: [Link]

  • Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Available at: [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available at: [Link]

  • Bio-protocol. (2023). 2.4. Time–Kill Assay. Available at: [Link]

  • JOCPR. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Available at: [Link]

  • PMC. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • Frontiers. (n.d.). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Available at: [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • SciELO. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Available at: [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Available at: [Link]

  • PMC - NIH. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Available at: [Link]

  • YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Creative Biolabs. (n.d.). Antifungal Activity Test Service. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • bioRxiv. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Available at: [Link]

Sources

Application Notes and Protocols for the Use of Tizanidine Impurities as Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed framework for the use of tizanidine impurities as reference standards in pharmaceutical analysis. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical steps from impurity identification and synthesis to the qualification and application of these standards in analytical methodologies. By integrating field-proven insights with established regulatory principles, these protocols aim to ensure the accuracy, reliability, and compliance of analytical data for tizanidine drug substances and products.

Introduction: The Critical Role of Impurity Reference Standards in Tizanidine Quality Control

Tizanidine, a centrally acting α2-adrenergic agonist, is widely prescribed for the management of muscle spasticity.[1] Its therapeutic efficacy and safety are intrinsically linked to the purity of the drug substance. The manufacturing process of tizanidine hydrochloride, as well as subsequent storage, can lead to the formation of various impurities, including process-related impurities and degradation products.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over these impurities to ensure patient safety.

The accurate quantification of these impurities relies on the availability of well-characterized reference standards. A reference standard is a highly purified compound used as a benchmark for the identification and quantification of a specific substance.[4] While pharmacopoeial standards are available for the active pharmaceutical ingredient (API) and some known impurities, many process-related or novel degradation products may require the in-house development of reference standards.[3][5]

This guide provides a systematic approach to the synthesis, characterization, and utilization of tizanidine impurity reference standards, ensuring they are fit for their intended analytical purpose and comply with global regulatory expectations.

Identification and Synthesis of Key Tizanidine Impurities

A thorough understanding of the synthetic route and potential degradation pathways of tizanidine is essential for identifying potential impurities.[6] Several impurities of tizanidine have been identified and are listed in pharmacopoeias such as the United States Pharmacopeia (USP).[7]

Known Tizanidine Impurities

The following table summarizes some of the well-documented tizanidine impurities:

Impurity NameStructure
Tizanidine Related Compound A (4-Amino-5-chloro-2,1,3-benzothiadiazole)Chemical structure of Tizanidine Related Compound A
Tizanidine Related Compound B (N-acetyltizanidine)Chemical structure of Tizanidine Related Compound B
Tizanidine Related Compound C (1-acetylimidazolidine-2-thione)Chemical structure of Tizanidine Related Compound C
5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine Chemical structure of 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine

This table is not exhaustive and other process-related or degradation impurities may exist.

Synthesis of Tizanidine Impurities for In-house Reference Standards

When official reference standards are unavailable, in-house synthesis is a viable option.[1] The following sections provide an overview of the synthetic routes for key tizanidine impurities.

This compound is a key starting material for the synthesis of tizanidine itself.[6] A common synthetic approach involves the reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.[8]

Protocol: Synthesis of Tizanidine Related Compound A

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

  • Addition of Reducing Agent: To this suspension, add iron powder.

  • Acidification: Slowly add concentrated hydrochloric acid or acetic acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through celite to remove iron residues.

  • Purification: Concentrate the filtrate under reduced pressure to remove ethanol. The resulting aqueous solution can be extracted with a suitable organic solvent, and the product can be further purified by recrystallization.[8]

N-acetyltizanidine can be prepared by the acetylation of tizanidine.

Protocol: Synthesis of Tizanidine Related Compound B

  • Dissolution: Dissolve tizanidine in a suitable solvent such as acetic anhydride.

  • Acetylation: The reaction can proceed at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Isolation: The product can be isolated by precipitation upon the addition of a non-solvent or by removal of the solvent under reduced pressure, followed by purification.

This impurity can be synthesized by the acetylation of N,N'-ethylenethiourea.[9]

Protocol: Synthesis of Tizanidine Related Compound C

  • Reaction: React N,N'-ethylenethiourea with acetyl chloride or acetic anhydride.

  • Conditions: The reaction is typically carried out under reflux conditions.[9]

  • Rearrangement: An initial S-acetylated product may form at lower temperatures, which then rearranges to the N-acetylated product upon heating.[9]

  • Purification: The final product can be purified by recrystallization from a suitable solvent.

Qualification and Characterization of Impurity Reference Standards

A comprehensive characterization is mandatory to establish the identity, purity, and potency of an in-house impurity reference standard.[1] This process ensures the standard is "fit for purpose."

Workflow for Reference Standard Qualification

The following diagram illustrates the key stages in the qualification of a tizanidine impurity reference standard.

Reference Standard Qualification Workflow cluster_0 Procurement/Synthesis cluster_1 Characterization cluster_2 Certification & Documentation cluster_3 Application Procurement Procure from Commercial Source Structural_Elucidation Structural Elucidation (NMR, MS, IR) Procurement->Structural_Elucidation Synthesis In-house Synthesis (e.g., Impurity A, B, C) Synthesis->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC, DSC) Structural_Elucidation->Purity_Assessment Confirm Identity Physicochemical_Properties Physicochemical Properties (Melting Point, Water Content) Purity_Assessment->Physicochemical_Properties CoA Certificate of Analysis (CoA) Preparation Physicochemical_Properties->CoA Characterization Data Stability Stability Study (Establish Retest Date) CoA->Stability Storage Define Storage Conditions Stability->Storage Method_Development Analytical Method Development & Validation Storage->Method_Development Qualified Reference Standard Routine_Analysis Routine QC Testing (System Suitability, Quantification) Method_Development->Routine_Analysis

Caption: Workflow for Tizanidine Impurity Reference Standard Qualification.

Analytical Techniques for Characterization

A combination of analytical techniques should be employed to unequivocally characterize the reference standard.

Analytical Technique Purpose Typical Parameters/Considerations
High-Performance Liquid Chromatography (HPLC/UPLC) Purity determination and quantification of related substances.Gradient elution with a C8 or C18 column. UV detection at ~230 nm. Mobile phases often consist of buffers (e.g., sodium perchlorate) and organic modifiers (e.g., acetonitrile).[10]
Mass Spectrometry (MS) Confirmation of molecular weight and structural information.Electrospray ionization (ESI) in positive mode is typically used. High-resolution MS (HRMS) provides accurate mass for elemental composition confirmation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation.¹H and ¹³C NMR spectra are essential. DMSO-d₆ is a common solvent. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complex structures.[7]
Infrared (IR) Spectroscopy Identification of functional groups.Comparison of the IR spectrum with that of a known standard (if available) or theoretical spectrum.
Differential Scanning Calorimetry (DSC) Purity assessment and detection of polymorphic forms.Provides information on the melting point and heat of fusion.
Karl Fischer Titration Determination of water content.Crucial for calculating the purity on an anhydrous basis.
Thermogravimetric Analysis (TGA) Assessment of residual solvents and water content.Measures weight loss as a function of temperature.
Acceptance Criteria for a Tizanidine Impurity Reference Standard

The following table provides typical acceptance criteria for a qualified in-house reference standard.

Test Acceptance Criteria Rationale
Identity
¹H and ¹³C NMRSpectrum is consistent with the proposed structure.Confirms the chemical structure.
Mass SpectrumMolecular ion corresponds to the expected molecular weight.Confirms the molecular formula.
IR SpectrumSpectrum shows characteristic absorption bands for the functional groups.Provides fingerprint identification.
Purity
Purity by HPLC≥ 95% (ideally ≥ 98%)Ensures the standard is of high purity for accurate quantification.
Water ContentReport valueNecessary for calculating the assay value on an anhydrous basis.
Residual SolventsReport value and comply with ICH Q3C limitsEnsures the absence of significant levels of process solvents.
Assay Report value (typically determined by mass balance)Provides the potency of the reference standard for quantitative use.

Application of Tizanidine Impurity Reference Standards in Analytical Methods

Once qualified, tizanidine impurity reference standards are instrumental in the development, validation, and routine application of analytical methods for quality control.

Analytical Method Development and Validation

Impurity reference standards are essential for:

  • Specificity/Selectivity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of other components, including other impurities and the API.

  • Linearity: Establishing a linear relationship between the concentration of the impurity and the analytical response.

  • Accuracy: Determining the closeness of the test results to the true value by spiking known amounts of the impurity reference standard into the sample matrix.

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest amount of the impurity that can be detected and quantified with acceptable precision and accuracy.

Routine Quality Control

In a routine QC setting, impurity reference standards are used for:

  • System Suitability Testing: A solution containing the API and known impurities (including the reference standards) is injected to ensure the chromatographic system is performing adequately before analyzing samples.

  • Identification: The retention time of a peak in a sample chromatogram is compared to that of the impurity reference standard for positive identification.

  • Quantification: The concentration of an impurity in a sample is calculated by comparing its peak area to the peak area of the impurity reference standard of a known concentration.

Protocol: Preparation of a Standard Solution for HPLC Analysis

  • Weighing: Accurately weigh a suitable amount of the tizanidine impurity reference standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Dissolve in a suitable diluent (e.g., the mobile phase or a mixture of solvents compatible with the HPLC method).

  • Dilution: Dilute to the mark with the diluent and mix thoroughly to ensure homogeneity.

  • Working Solutions: Prepare further dilutions as required to construct a calibration curve or for use as a single-point standard.

Management of Tizanidine Impurity Reference Standards

Proper management of reference standards is crucial to maintain their integrity and fitness for use over time.

Certificate of Analysis (CoA)

A comprehensive CoA must be prepared for each batch of in-house reference standard. The CoA should include:

  • Name and code of the reference standard

  • Batch number

  • Chemical structure

  • CAS number (if available)

  • Molecular formula and weight

  • Results of all characterization tests (identity, purity, assay)

  • Storage conditions

  • Date of qualification

  • Retest date

  • Signature of authorized personnel

Storage and Stability
  • Storage: Tizanidine and its impurities should be stored in well-closed containers, protected from light and moisture, and at the recommended temperature (often refrigerated).[11]

  • Stability Monitoring: A stability testing program should be in place to monitor the purity of the reference standard over time.[12] This data is used to establish and extend the retest date.

Documentation and Traceability

Meticulous documentation is essential for regulatory compliance. This includes:

  • A logbook for each reference standard, recording its receipt, characterization, and usage.

  • Traceability of the in-house standard to primary standards (if used for qualification).

  • Complete analytical data from the initial characterization and subsequent stability testing.

Conclusion

The use of well-characterized tizanidine impurity reference standards is fundamental to ensuring the quality, safety, and efficacy of tizanidine drug products. By following the detailed protocols and best practices outlined in this guide, pharmaceutical scientists can confidently develop and utilize in-house reference standards that are scientifically sound and meet stringent regulatory requirements. This rigorous approach to impurity control is a cornerstone of modern pharmaceutical development and quality assurance.

References

  • Al-Hourani, B. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Applied Chemical Engineering, 4(1), 1-11. [Link]

  • Babu, J. M., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 357–360. [Link]

  • Shetgar, M. A., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]

  • Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal, 7(8), 586-590. [Link]

  • Pharmaffiliates. (n.d.). Tizanidine-impurities. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Keiji, O., Kiyonori, Y., & Hideki, N. (1996). A process for making a benzothiadiazole derivative.
  • Hradil, P., Kvapil, L., Grepl, M., & Novotný, J. (2013). Method for the preparation of tizanidine hydrochloride. U.S.
  • Patel, D. J., et al. (2023). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 11(2), 65-73. [Link]

  • European Medicines Agency. (2003). ICH guideline Q1A (R2) on stability testing of new drug substances and products. [Link]

  • PubChem. (n.d.). Tizanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]

  • Briti Scientific. (n.d.). Certificate of Analysis: Tizanidine Hydrochloride, AnStan® Reference standard, >98%. [Link]

  • mzCloud. (2016). Tizanidine. Retrieved from [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • SynThink Research Chemicals. (n.d.). Tizanidine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2018). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 53(8), 735-752. [Link]

  • EAG Laboratories. (2017). The ABC's of Reference Standard Management. [Link]

  • SynZeal. (n.d.). Tizanidine Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • Li, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One, 17(5), e0268685. [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. [Link]

  • ResearchGate. (n.d.). Mass fragmentation of compound 4a. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. [Link]

  • Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • Autechaux, A. (n.d.). Exploring 4-Amino-5-Chloro-1,2,3-Benzothiadiazole: A Key Intermediate in Pharmaceutical Synthesis. Autechaux. Retrieved from [Link]

  • PubMed. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating UPLC Method for Impurity Profiling of Tizanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Tizanidine Hydrochloride. The developed method is stability-indicating and capable of separating and quantifying known impurities and degradation products, ensuring the quality and safety of the drug product. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document provides a step-by-step protocol, the scientific rationale behind the method development, and validation data, making it an invaluable resource for researchers, quality control analysts, and drug development professionals.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant for the treatment of spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[3][4] Tizanidine Hydrochloride is the salt form of tizanidine, an imidazoline derivative.[5] Like any active pharmaceutical ingredient (API), tizanidine can contain process-related impurities and can degrade under various stress conditions, leading to the formation of degradation products.[6][7] The identification and quantification of these impurities are critical for ensuring the safety and efficacy of the final drug product.

This application note presents a UPLC method that offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and higher sensitivity, making it ideal for the routine analysis of tizanidine impurities in a quality control setting.[6][8]

Method Development Rationale

The primary objective of this method development was to achieve a baseline separation of tizanidine from its known impurities and potential degradation products in a short analytical run time. The selection of the stationary phase, mobile phase, and gradient conditions was systematically optimized to achieve this goal.

  • Stationary Phase: An ethylene bridged hybrid C8 column was selected for this method.[6] This choice was based on its ability to provide excellent peak shape and resolution for the polar and non-polar analytes involved in tizanidine impurity profiling. The C8 stationary phase offers a good balance of hydrophobic retention and reduced interaction with basic compounds, which is beneficial for the analysis of tizanidine and its related substances.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier was employed. The aqueous phase consists of a buffer to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and improved peak shapes. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength: The UV detection wavelength was set to 230 nm, which provides a suitable response for both tizanidine and its major impurities.[6] This wavelength was determined by examining the UV spectra of the individual compounds.

  • Gradient Elution: A gradient elution program was developed to ensure the separation of all impurities with varying polarities within a reasonable timeframe. The gradient starts with a lower percentage of the organic phase to retain and separate the more polar impurities and gradually increases the organic phase concentration to elute the less polar compounds and the active ingredient.

Experimental Workflow

The overall workflow for the UPLC analysis of tizanidine impurities is depicted in the following diagram.

UPLC Workflow for Tizanidine Impurity Profiling cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis Sample_Prep Weigh and dissolve Tizanidine sample in diluent Injection Inject prepared samples and standards Sample_Prep->Injection Standard_Prep Prepare individual and mixed impurity standard solutions Standard_Prep->Injection UPLC_System Equilibrate UPLC system with initial mobile phase UPLC_System->Injection Separation Gradient elution through C8 column Injection->Separation Detection UV detection at 230 nm Separation->Detection Integration Integrate chromatograms and identify peaks Detection->Integration Quantification Quantify impurities against reference standards Integration->Quantification Reporting Generate final report with impurity profile Quantification->Reporting

Caption: UPLC workflow for tizanidine impurity analysis.

Detailed Protocol

Reagents and Materials
  • Tizanidine Hydrochloride Reference Standard and Impurity Standards (e.g., Tizanidine EP Impurity A, Tizanidine EP Impurity B)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-pentanesulfonate

  • Phosphoric acid

  • Water (Milli-Q or equivalent)

Chromatographic Conditions
ParameterCondition
Instrument UPLC System with UV Detector
Column Ethylene bridged hybrid C8, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A Buffer: 3.5 g/L of sodium 1-pentanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.[9]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 230 nm[6]
Injection Volume 1 µL
Run Time 12 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (Tizanidine): Accurately weigh and dissolve an appropriate amount of Tizanidine Hydrochloride Reference Standard in the diluent to obtain a concentration of about 0.5 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the diluent at a concentration of about 0.1 mg/mL.[9]

  • Spiked Standard Solution: Prepare a solution containing Tizanidine Hydrochloride at a concentration of 0.5 mg/mL and each impurity at the desired concentration level (e.g., 0.15% of the tizanidine concentration) by diluting the respective stock solutions with the diluent.

  • Sample Solution: Accurately weigh and transfer a quantity of the tizanidine drug substance or powdered tablets equivalent to 25 mg of tizanidine into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 10 minutes, and then dilute to volume with the diluent.[10] Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation

The developed UPLC method was validated according to the ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][2][11]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Tizanidine samples were subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[10][12]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 1 hour.[6]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: 105 °C for 24 hours.[6]

  • Photolytic Degradation: UV light (254 nm) for 24 hours.

The results showed significant degradation under oxidative and basic conditions, with the formation of distinct degradation products that were well-resolved from the tizanidine peak and other known impurities. No interference from the placebo was observed in the analysis of the tablet formulation.[6]

Forced_Degradation_Pathway Tizanidine Tizanidine Acid_Stress Acid Hydrolysis (1N HCl, 60°C) Tizanidine->Acid_Stress Minor Degradation Base_Stress Base Hydrolysis (0.1N NaOH, 60°C) Tizanidine->Base_Stress Significant Degradation Oxidative_Stress Oxidative Stress (3% H₂O₂, RT) Tizanidine->Oxidative_Stress Significant Degradation Thermal_Stress Thermal Stress (105°C) Tizanidine->Thermal_Stress Minor Degradation Degradant_1 Degradation Product 1 Base_Stress->Degradant_1 Degradant_2 Degradation Product 2 Oxidative_Stress->Degradant_2 Degradant_3 Degradation Product 3 Oxidative_Stress->Degradant_3

Caption: Tizanidine forced degradation pathways.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing the impurities at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specified limit. The correlation coefficient (r²) for each impurity was found to be greater than 0.99.[13]

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of each impurity was spiked into a sample of the tizanidine drug product at three different concentration levels (50%, 100%, and 150% of the specification limit). The recovery of each impurity was calculated, and the results were within the acceptable range of 85-115%.[6]

Precision

The precision of the method was evaluated by assessing repeatability and intermediate precision.[11]

  • Repeatability (Intra-day Precision): Six replicate injections of the spiked standard solution were performed on the same day. The relative standard deviation (RSD) for the peak areas of each impurity was less than 5.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst using a different instrument. The RSD values were again within the acceptable limits, demonstrating the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for each impurity were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively. The developed method demonstrated low LOD (0.008%–0.028%) and LOQ (0.037%–0.057%) values, indicating high sensitivity.[6][8]

Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters such as flow rate (±0.04 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the reliability of the method under minor variations in experimental conditions.[8]

Summary of Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of tizanidine and its impurities.Complies
Linearity (r²) ≥ 0.99> 0.99 for all impurities
Accuracy (% Recovery) 85.0% - 115.0%Within acceptance range for all impurities
Precision (RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%Complies
LOD S/N ≥ 30.008% - 0.028%
LOQ S/N ≥ 100.037% - 0.057%
Robustness System suitability parameters meet acceptance criteria.Complies

Conclusion

The UPLC method described in this application note is rapid, sensitive, specific, and robust for the determination of related substances in Tizanidine Hydrochloride. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of tizanidine in both bulk drug and finished dosage forms. The short run time of 12 minutes allows for high throughput analysis, leading to increased efficiency in the laboratory.

References

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]

  • Patel, M., Kothari, C., & Vekariya, V. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(2). [Link]

  • National Center for Biotechnology Information. (n.d.). Tizanidine Hydrochloride. PubChem. Retrieved January 25, 2026, from [Link]

  • SynZeal. (n.d.). Tizanidine Impurities. Retrieved January 25, 2026, from [Link]

  • European Medicines Agency. (2022, June 22). ICH Q2(R2) Validation of analytical procedures. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tizanidine. PubChem. Retrieved January 25, 2026, from [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs, 58(07), 57-63. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 25, 2026, from [Link]

  • Wikipedia. (2023, December 29). Tizanidine. Retrieved January 25, 2026, from [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. OUCI. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Semantic Scholar. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved January 25, 2026, from [Link]

  • Shetgar, S. S., Dharmasoth, R., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Semantic Scholar. [Link]

  • Al-Dhubaibi, M. S. (2023). Preparations methods of tizanidine (API) and related compounds. Applied Chemical Engineering, 3(1), 1-13. [Link]

  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90. [Link]

  • Vijayakumar, E. K. S., Gore, V. G., Mahajan, A., & Kumar, M. (2011). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian journal of pharmaceutical sciences, 73(4), 444–447. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 25, 2026, from [Link]

  • U.S. Pharmacopeia. (2011, November 29). Tizanidine Hydrochloride. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 25, 2026, from [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]

  • Al-Dhubaibi, M. S. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Applied Chemical Engineering, 3(1), 1-13. [Link]

Sources

Application Notes & Protocols for the Use of Tizanidine EP Impurity B in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Tizanidine Manufacturing

Tizanidine Hydrochloride is a centrally acting α2-adrenergic agonist widely prescribed as a muscle relaxant for the management of spasticity associated with conditions like multiple sclerosis or spinal cord injury. The manufacturing of any active pharmaceutical ingredient (API) is a complex process involving multiple synthetic steps and purification procedures. Throughout this process, various related substances, including intermediates, by-products, and degradation products, can emerge. These substances, collectively known as impurities, have no therapeutic benefit and can pose a significant risk to patient safety and drug efficacy.

Regulatory bodies, including the European Medicines Agency (EMA) via the European Pharmacopoeia (Ph. Eur.), mandate stringent control over these impurities. This control is not merely a procedural step but a fundamental pillar of pharmaceutical quality assurance, ensuring that every batch of medicine released to the market is consistent, safe, and effective. Impurity profiling—the identification, quantification, and control of impurities—is therefore a critical component of the quality control (QC) strategy for Tizanidine.

This document provides a detailed technical guide on the application of Tizanidine EP Impurity B , an officially recognized reference standard, in the quality control of Tizanidine Hydrochloride. It is intended for researchers, analytical scientists, and drug development professionals engaged in ensuring the quality and regulatory compliance of Tizanidine drug substances and products.

Profile of Tizanidine EP Impurity B

Tizanidine EP Impurity B is a specified impurity in the European Pharmacopoeia monograph for Tizanidine Hydrochloride (Monograph 2578).[1][2] Its official designation underscores its importance as a potential process-related impurity that must be monitored.

  • Chemical Name: N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea[3]

  • Origin: It is typically formed as a by-product during the synthesis of Tizanidine. Its presence in the final API is an indicator of the control and consistency of the manufacturing process.

Physicochemical Properties of Tizanidine EP Impurity B

PropertyValueSource(s)
CAS Number 51323-05-8
Molecular Formula C₇H₅ClN₄S₂
Molecular Weight 244.72 g/mol
Appearance Typically a yellow or off-white powderGeneral Knowledge
Chemical Structure

The availability of a pharmacopeial reference standard for Impurity B from sources like the European Directorate for the Quality of Medicines & HealthCare (EDQM) is critical for its accurate identification and quantification.

Regulatory Framework and Significance

The control of pharmaceutical impurities is governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by major regulatory agencies worldwide.

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[4] For a specified impurity like Tizanidine EP Impurity B, the acceptance criterion (the maximum allowable limit) is defined in the specific pharmacopeial monograph. This limit is based on toxicological data and the manufacturing process capability. While the exact limit is stated in the official Ph. Eur. monograph 2578, typical limits for specified impurities are often in the range of 0.10% to 0.20%.

  • ICH Q2(R2) - Validation of Analytical Procedures: This guideline mandates that the analytical method used to quantify impurities must be thoroughly validated to ensure it is fit for its intended purpose.[5] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

The workflow for impurity control is a self-validating system designed to ensure product quality at every stage.

Caption: Workflow for Tizanidine EP Impurity B control.

Analytical Application: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical manufacturing due to its high resolution, sensitivity, and reproducibility. The following protocol is a representative stability-indicating HPLC method, synthesized from established and validated methods found in pharmaceutical literature and the United States Pharmacopeia (USP), which is often harmonized with the Ph. Eur.[4][6][7]

NOTE: For official analysis, users MUST refer to the current version of the European Pharmacopoeia, Monograph 2578, for the definitive method and acceptance criteria.

Principle of the Method

This method employs reversed-phase HPLC with gradient elution and UV detection. The non-polar stationary phase (C18) retains the Tizanidine API and its impurities. A gradient mobile phase, starting with a higher aqueous composition and transitioning to a higher organic composition, allows for the sequential elution of components based on their polarity. Impurity B, being structurally distinct from Tizanidine, will have a different retention time, allowing for its separation and quantification.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

    • Analytical balance (5-decimal place).

    • pH meter.

    • Volumetric glassware (Class A).

    • Sonicator.

  • Reagents and Standards:

    • Tizanidine Hydrochloride Chemical Reference Substance (CRS) (e.g., EP or USP grade).

    • Tizanidine EP Impurity B CRS.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate or Sodium 1-pentanesulfonate (analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade or purified water).

Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Buffer Preparation (Example): Dissolve 3.5 g of sodium 1-pentanesulfonate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid.[4] Filter through a 0.45 µm membrane filter.

  • Mobile Phase A: Buffer solution.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a mixture of Buffer and Acetonitrile (e.g., 80:20 v/v), consistent with the initial mobile phase composition.

Step 2: Preparation of Standard Solutions

  • Impurity B Stock Standard (e.g., 100 µg/mL): Accurately weigh about 10 mg of Tizanidine EP Impurity B CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Tizanidine Stock Standard (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Tizanidine Hydrochloride CRS into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • System Suitability Solution (SSS): Prepare a solution containing a known concentration of Tizanidine Hydrochloride (e.g., 500 µg/mL) and Tizanidine EP Impurity B (e.g., 1.0 µg/mL) in Diluent. This is used to verify the resolution between the API and the impurity.

  • Working Standard Solution (for quantification): Prepare a solution of Tizanidine Hydrochloride in Diluent at a concentration that corresponds to the impurity limit (e.g., 1.0 µg/mL, which would represent 0.2% of a 500 µg/mL test solution). This is often done by diluting the Tizanidine Stock Standard. For instance, a 1-in-500 dilution of the test solution concentration.

Step 3: Preparation of the Test Solution

  • Accurately weigh about 25 mg of the Tizanidine Hydrochloride API sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of Diluent, sonicate for 5-10 minutes to dissolve, and allow to cool to room temperature.

  • Dilute to volume with Diluent and mix well. This yields a final concentration of approximately 500 µg/mL.

Step 4: Chromatographic Conditions

ParameterRecommended ConditionRationale / Causality
Column C18 (L1 packing), 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for separating Tizanidine and its related substances. The 250 mm length ensures high efficiency and resolution.
Column Temp. 40 - 50 °CElevated temperature reduces mobile phase viscosity, improves peak shape, and can enhance resolution between closely eluting peaks.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection UV at 230 nmThis wavelength provides good sensitivity for both Tizanidine and its chromophore-containing impurities.[4][7]
Injection Vol. 10 - 20 µLChosen to provide adequate signal without overloading the column.
Gradient Program Time (min)% Mobile Phase B (ACN)
020
2560
3080
3220
4020

Step 5: System Suitability Testing (SST) - The Self-Validating Check

Before analyzing any samples, the performance of the chromatographic system must be verified. This ensures the trustworthiness of the results.

SST ParameterAcceptance CriterionWhy It's Critical
Resolution Resolution between Tizanidine and Impurity B peaks ≥ 2.0Ensures that the two peaks are baseline separated, allowing for accurate integration and quantification of the impurity.
Tailing Factor Tailing factor for the Tizanidine peak ≤ 2.0A symmetrical peak (tailing factor ≈ 1.0) is essential for accurate peak area measurement. High tailing can indicate column degradation or secondary interactions.[4]
Precision (%RSD) %RSD of peak area from 5-6 replicate injections of the working standard ≤ 5.0%Demonstrates that the system (pump, injector, detector) is performing consistently and the results are reproducible.

Step 6: Analysis and Calculation

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Perform the SST injections and verify that all criteria are met.

  • Inject the Test Solution and the Working Standard Solution.

  • Identify the peak for Impurity B in the Test Solution by comparing its retention time with that from the Impurity B CRS (from the SSS injection).

  • Calculate the percentage of Impurity B in the Tizanidine Hydrochloride sample using the following formula:

    % Impurity B = (AreaImpurity / AreaStandard) × (ConcStandard / ConcTest) × 100

    Where:

    • AreaImpurity = Peak area of Impurity B in the Test Solution chromatogram.

    • AreaStandard = Peak area of Tizanidine in the Working Standard Solution chromatogram.

    • ConcStandard = Concentration of Tizanidine HCl in the Working Standard Solution (µg/mL).

    • ConcTest = Concentration of Tizanidine HCl in the Test Solution (µg/mL).

    (Note: This calculation assumes a relative response factor (RRF) of 1.0. If the RRF for Impurity B is known and different from 1.0, it must be applied in the calculation.)

Data Interpretation and Troubleshooting

The calculated percentage of Tizanidine EP Impurity B must be compared against the acceptance criterion set in the European Pharmacopoeia monograph.

  • Result ≤ Specification Limit: The batch passes the test for this specific impurity.

  • Result > Specification Limit: The batch fails, triggering an Out of Specification (OOS) investigation to determine the root cause.

Caption: Relationship between API, Impurity B, and QC.

Common Troubleshooting Issues in HPLC Analysis

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Column degradation; Incorrect mobile phase pH; Inappropriate mobile phase composition.Replace column; Verify and adjust mobile phase pH; Optimize mobile phase or gradient.
Peak Tailing Column voids or contamination; Secondary silanol interactions; Sample overload.Use a guard column; flush or replace column; Use a mobile phase with a competitive amine (e.g., triethylamine); Reduce injection concentration.
No Peaks / Low Signal Detector lamp issue; No sample injected; Incorrect wavelength.Check lamp status and hours; Verify autosampler sequence and vial; Confirm detection wavelength is set correctly (e.g., 230 nm).
Ghost Peaks Contaminated mobile phase; Carryover from previous injection.Use fresh, high-purity solvents; Implement a robust needle wash program in the autosampler.

Conclusion

The meticulous control of specified impurities like Tizanidine EP Impurity B is non-negotiable in the pharmaceutical industry. The use of an official pharmacopeial reference standard is the cornerstone of any analytical procedure designed for this purpose, as it provides the benchmark for identification and accurate quantification. The HPLC protocol detailed herein, grounded in established pharmacopeial principles and scientific literature, offers a robust framework for the quality control of Tizanidine Hydrochloride. By integrating such validated analytical methods into a comprehensive quality system, manufacturers can ensure their products consistently meet the high standards of safety, quality, and efficacy demanded by regulators and, most importantly, by patients.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP Monograph: Tizanidine Hydrochloride. United States Pharmacopeia. [Link]

  • Tizanidine Hydrochloride CRS. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Rani, S., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery & Therapeutics, 13(3), 131-137. [Link]

  • Patel, J. B., & Gunjal, P. T. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140. [Link]

  • Shetgar, M., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]

  • The Crucial Role of Pharmaceutical Impurity Reference Standards in Quality Control. PharmiWeb. [Link]

  • Tizanidine Impurities. SynZeal. [Link]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Tizanidine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Information Leaflet Ph. Eur. Reference Standard Tizanidine hydrochloride CRS batch 1. EDQM. [Link]

  • Tizanidine Hydrochloride. Apotex Inc. Product Monograph. [Link]

  • Tizanidine Hydrochloride-impurities. Pharmaffiliates. [Link]

  • Tizanidine EP Impurity B. Venkatasai Life Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this important heterocyclic compound. We understand the nuances and challenges involved in this synthesis and have compiled this guide based on established literature and field-proven insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and commonly employed method for synthesizing (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea?

A: The most robust and frequently cited method involves a two-step, one-pot reaction starting from 4-amino-5-chloro-2,1,3-benzothiadiazole. The synthesis proceeds via an acyl isothiocyanate intermediate. Specifically, the amine is reacted with an in situ generated benzoyl isothiocyanate, which is formed from the reaction of benzoyl chloride and ammonium thiocyanate.[1] The resulting N-benzoyl thiourea intermediate is then hydrolyzed under basic conditions to yield the final product. This method is generally preferred over those using highly toxic reagents like thiophosgene or less reactive ones like carbon disulfide, as it offers a good balance of reactivity and safety.[2][3]

Q2: How should I properly monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction's progress.[4][5] You should spot the reaction mixture alongside the pure starting amine (4-amino-5-chloro-2,1,3-benzothiadiazole) on a silica gel TLC plate. A suitable mobile phase, such as a 3:1 mixture of hexane and ethyl acetate, will typically show a clear separation between the starting material, the intermediate N-benzoyl thiourea, and the final product. The consumption of the starting amine and the appearance of new spots will indicate the reaction's advancement. Visualization is readily achieved under UV light (254 nm).

Q3: What are the key starting materials and what purity grade is recommended?

A: The primary starting materials are 4-amino-5-chloro-2,1,3-benzothiadiazole, ammonium thiocyanate, and benzoyl chloride.[1] It is crucial to use high-purity reagents (≥98%) to minimize side reactions. The starting amine, in particular, can be susceptible to oxidation, so using a freshly opened container or material that has been stored properly under an inert atmosphere is advisable.[5] Ammonium thiocyanate is hygroscopic and should be thoroughly dried before use to ensure the efficient formation of the isothiocyanate intermediate.

Q4: Are there any specific safety precautions for this synthesis?

A: Yes. Benzoyl chloride is corrosive and lachrymatory; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the formation of benzoyl isothiocyanate and to protect the starting amine from oxidative degradation.[5]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction resulted in a very low yield or failed completely. What are the likely causes and solutions?

This is a common issue that can often be traced back to a few key areas in the experimental setup.

Table 1: Troubleshooting Low Yield Scenarios

Potential CauseScientific ExplanationRecommended Solution
Poor Nucleophilicity of the Amine The 4-amino-5-chloro-2,1,3-benzothiadiazole starting material has an amine group attached to an electron-deficient aromatic system. This reduces the nucleophilicity of the amine, making its attack on the electrophilic isothiocyanate carbon slower than for simple anilines.Increase the reaction temperature to the reflux point of the solvent (e.g., acetone) and prolong the reaction time. Monitor closely with TLC to determine when the starting material is consumed.[6]
Degradation of Reagents Ammonium thiocyanate is hygroscopic, and water will react with benzoyl chloride, preventing the formation of the required benzoyl isothiocyanate. The starting amine can also degrade over time.[5]Ensure all reagents are pure and dry. Dry ammonium thiocyanate in a vacuum oven before use. Use freshly opened or purified starting materials. Run the reaction under a dry, inert atmosphere (N₂ or Ar).
Inefficient Hydrolysis The intermediate, N-benzoyl-N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea, is stable. Incomplete hydrolysis due to insufficient base, time, or temperature will result in low yields of the final product.After the initial reaction, ensure the hydrolysis step is performed with an adequate concentration of aqueous base (e.g., 2N NaOH) and sufficient heating (reflux) until TLC confirms the disappearance of the intermediate.[1]
Premature Precipitation The N-benzoyl intermediate or the final product may have limited solubility in the reaction solvent, potentially causing it to precipitate out of the solution and halt the reaction.If precipitation is observed early, consider switching to a solvent with higher solvating power for all species, such as tetrahydrofuran (THF) or 1,4-dioxane, while ensuring it is compatible with the reaction conditions.
Problem 2: My final product is contaminated with significant impurities. How can I identify and minimize them?

The formation of byproducts is a key challenge. Understanding their origin is critical for prevention and removal.

What is the most common impurity?

The most common impurity is typically unreacted 4-amino-5-chloro-2,1,3-benzothiadiazole. Another possibility is the N-benzoyl intermediate if the hydrolysis step is incomplete.

How can I minimize byproduct formation?

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of both ammonium thiocyanate and benzoyl chloride to ensure the complete conversion of the limiting starting amine.

  • Temperature Management: Do not overheat the reaction excessively during the formation of the benzoyl isothiocyanate, as this can lead to its decomposition or polymerization. A gentle reflux is usually sufficient.

  • Ensure Complete Hydrolysis: As mentioned previously, the key to avoiding the intermediate as an impurity is a robust hydrolysis step. Monitor this stage carefully by TLC.

Problem 3: I'm struggling with the purification of the final product. What are the best practices?

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is typically a solid. Purification can be effectively achieved through recrystallization or washing.

  • Recrystallization: This is the most effective method for achieving high purity. Ethanol is often a suitable solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Washing: If the product precipitates from the reaction mixture upon acidification, it can be isolated by filtration and then washed sequentially with appropriate solvents to remove specific impurities. A common washing sequence is:

    • Water: To remove any inorganic salts.

    • Dilute Acid (e.g., 0.1 M HCl): To remove any unreacted starting amine.

    • Methanol or Ethyl Acetate: To wash away less polar organic impurities.[4]

  • Column Chromatography: If recrystallization and washing fail to yield a pure product, flash column chromatography on silica gel can be used.[2] A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Visualized Workflows and Pathways

To provide a clearer understanding of the process, we have designed the following diagrams.

Reaction Pathway

The following diagram illustrates the key steps in the synthesis, from the starting amine to the final thiourea product.

Reaction_Pathway Amine 4-Amino-5-chloro- 2,1,3-benzothiadiazole Reagents 1. NH₄SCN, Benzoyl Chloride (in Acetone, Reflux) Amine->Reagents Intermediate N-Benzoyl-N'-(5-chloro-2,1,3- benzothiadiazol-4-yl)thiourea Reagents->Intermediate Step 1: Acylation Hydrolysis 2. 2N NaOH (aq), Reflux 3. Acidification (Acetic Acid) Product (5-Chloro-2,1,3-benzothiadiazol- 4-yl)thiourea Hydrolysis->Product Step 2: Hydrolysis Intermediate->Hydrolysis

Caption: Synthetic route to the target thiourea via an N-benzoyl intermediate.

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start Experiment Problem Low or No Yield? Start->Problem Cause1 Check Reagent Quality (Purity, Dryness) Problem->Cause1 Yes Cause2 Review Reaction Conditions (Temp, Time) Problem->Cause2 No, but still low Sol1 Purify/Dry Reagents Use Inert Atmosphere Cause1->Sol1 Cause3 Analyze Hydrolysis Step Cause2->Cause3 Sol2 Increase Reflux Time Monitor via TLC Cause2->Sol2 Sol3 Ensure Sufficient Base & Heat Confirm Intermediate Disappearance Cause3->Sol3 Success High Yield Achieved Sol1->Success Sol2->Success Sol3->Success

Caption: A decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

This protocol is adapted from established literature and should be performed by qualified personnel in a suitable laboratory setting.[1]

Materials:

  • 4-amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq)

  • Ammonium thiocyanate (1.2 eq), dried

  • Benzoyl chloride (1.1 eq)

  • Acetone (anhydrous)

  • 2N Sodium Hydroxide (NaOH) solution

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dried ammonium thiocyanate (1.2 eq) and anhydrous acetone. Stir the suspension under an inert atmosphere (N₂).

  • Formation of Benzoyl Isothiocyanate: Add benzoyl chloride (1.1 eq) dropwise to the stirring suspension. After the addition is complete, heat the mixture to a gentle reflux for 1 hour. A white precipitate of ammonium chloride may form.

  • Addition of Amine: Dissolve 4-amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq) in a minimum amount of anhydrous acetone and add it to the reaction mixture.

  • Formation of Intermediate: Continue to reflux the mixture. Monitor the reaction by TLC until the starting amine spot is no longer visible (typically 4-6 hours).

  • Hydrolysis: Cool the reaction mixture to room temperature. Remove the acetone via rotary evaporation. To the resulting residue, add 2N aqueous NaOH solution. Heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete disappearance of the intermediate.

  • Isolation: Cool the basic solution in an ice bath and acidify it by the dropwise addition of glacial acetic acid until the product precipitates completely (pH ~5-6).

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. Further purification can be achieved by recrystallization from ethanol if necessary.

References

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Stucki, J., & Perosa, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1766–1791. [Link]

  • Ivanova, Y. B., Stoyanov, S. D., & Nikolova, R. P. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(13), 5183. [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Reddy, T. S., Kumar, M. S., & Gracious, N. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 22(12), 2056. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Organic & Biomolecular Chemistry, 10(40), 8173-8179. [Link]

  • Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Al-Zoubi, R. M., & Al-Zoubi, I. M. (2023). Preparations methods of tizanidine (API) and related compounds. Journal of Applied Pharmaceutical Science, 13(02), 001-016. [Link]

Sources

Benzothiadiazole Functionalization: A Technical Support Center for Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2,1,3-benzothiadiazole (BTD). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of BTD chemistry and optimize your reaction conditions for higher yields, better selectivity, and fewer impurities.

Introduction to Benzothiadiazole Functionalization

2,1,3-Benzothiadiazole is a key building block in materials science and medicinal chemistry due to its unique electronic properties.[1][2] However, the functionalization of the BTD core can be challenging due to its electron-deficient nature, which can lead to harsh reaction conditions and mixtures of constitutional isomers.[1][2] This guide will focus on modern catalytic methods that offer milder conditions and greater control over selectivity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the functionalization of benzothiadiazole, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Poor or Incorrect Regioselectivity in C-H Functionalization

Question: I am attempting a direct C-H functionalization of unsubstituted benzothiadiazole and obtaining a mixture of C4/C7 and C5/C6 isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the C-H functionalization of benzothiadiazole is a common challenge. The electronic properties of the BTD ring system inherently favor functionalization at the C4 and C7 positions due to the electron-withdrawing nature of the thiadiazole ring.[1][2] However, several factors can be manipulated to steer the reaction towards the desired isomer.

Causality and Solutions:

  • Steric Hindrance: The C4/C7 positions are electronically activated but also more sterically hindered than C5/C6. For reactions sensitive to steric effects, such as iridium-catalyzed C-H borylation, functionalization often favors the less hindered C5 position.[1]

    • Actionable Advice: For C5 selectivity in borylation, use an iridium catalyst with a sterically demanding ligand. For C4/C7 arylation, palladium catalysis is often preferred.

  • Directing Groups: The introduction of a directing group onto the BTD core can provide excellent control over regioselectivity.

    • Actionable Advice: Consider installing a removable directing group at a specific position to guide the functionalization to an adjacent C-H bond.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial in directing the regioselectivity.

    • For Ir-catalyzed C-H borylation: While often selective for the most acidic C-H bond, suppressing multiple borylations can be challenging.[2] The use of the Me4phen ligand has been shown to provide higher yields and regioselectivity compared to other common ligands like dtbpy or dmbpy.[1]

    • For Pd-catalyzed direct arylation: The use of sterically hindered ligands can influence the regioselectivity. Experiment with a panel of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find the optimal one for your specific substrate and coupling partner.

Logical Workflow for Troubleshooting Regioselectivity:

G start Poor Regioselectivity Observed sterics Consider Steric Effects: - C4/C7 vs. C5/C6 hindrance start->sterics directing_group Employ a Directing Group start->directing_group catalyst_ligand Optimize Catalyst/Ligand System start->catalyst_ligand c5_borylation For C5-Borylation: Use Ir-catalysis with bulky ligands sterics->c5_borylation c4_arylation For C4/C7-Arylation: Palladium catalysis is often preferred sterics->c4_arylation directing_group_strategy Install a removable directing group directing_group->directing_group_strategy ligand_screening Screen a diverse panel of ligands catalyst_ligand->ligand_screening

Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem 2: Low Yield in Suzuki-Miyaura Cross-Coupling of Borylated Benzothiadiazole

Question: I have successfully synthesized a borylated benzothiadiazole derivative, but I am getting low yields in the subsequent Suzuki-Miyaura cross-coupling reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings are a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Causality and Solutions:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and is highly dependent on the choice of base.

    • Actionable Advice: The base plays a crucial role in activating the boronic acid or ester.[3] A screening of bases (e.g., carbonates like K2CO3 or Cs2CO3, phosphates like K3PO4, or hydroxides like NaOH) is recommended. The choice of base can also influence the selectivity of the reaction.[4]

  • Solvent Effects: The solvent system must be appropriate for both the organic substrates and the inorganic base.

    • Actionable Advice: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Side Reactions: Homocoupling of the boronic ester or decomposition of the starting materials can reduce the yield of the desired product.

    • Actionable Advice: Monitor the reaction by TLC or LC-MS to identify the formation of byproducts. Adjusting the stoichiometry of the reagents or the reaction temperature may help to minimize side reactions.

Quantitative Data for Suzuki-Miyaura Optimization:

ParameterCondition 1 (Low Yield)Condition 2 (Improved Yield)Rationale for Change
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2 (2 mol%)More stable pre-catalyst, often more effective for heteroaromatic couplings.
Base Na2CO3 (2 eq.)K3PO4 (3 eq.)Stronger, non-nucleophilic base can improve transmetalation efficiency.
Solvent TolueneToluene/H2O (4:1)Addition of water improves solubility of the base and facilitates the catalytic cycle.
Temperature 80 °C100 °CHigher temperature can increase reaction rate, but monitor for decomposition.
Problem 3: Reaction Stalls or is Sluggish in Photoredox-Catalyzed C-H Alkylation

Question: My photoredox-catalyzed C-H alkylation of benzothiadiazole is not going to completion. What could be the issue?

Answer:

Photoredox catalysis relies on a series of single-electron transfer events, and any disruption to this catalytic cycle can lead to a stalled or sluggish reaction.

Causality and Solutions:

  • Insufficient Light Penetration: The reaction mixture may be too concentrated or the reaction vessel may be blocking the light.

    • Actionable Advice: Ensure the reaction is well-stirred and the light source is positioned as close to the reaction vessel as possible. For larger scale reactions, consider using a flow reactor for better light penetration.

  • Quenching of the Excited Photocatalyst: Undesired quenching pathways can deactivate the photocatalyst.

    • Actionable Advice: Ensure all reagents are pure and free of potential quenchers. Oxygen can be a quencher, so degassing the reaction mixture is crucial.

  • Incorrect Wavelength of Light: The light source must emit at a wavelength that is absorbed by the photocatalyst.

    • Actionable Advice: Check the absorption spectrum of your photocatalyst and ensure your light source (e.g., blue LEDs) is appropriate.

  • Decomposition of Reagents or Products: The starting materials or the desired product may be unstable under the reaction conditions.

    • Actionable Advice: Monitor the reaction for the appearance of degradation products. If necessary, lower the reaction temperature or shorten the reaction time.

Experimental Workflow for a Photoredox Reaction:

G setup Reaction Setup: - Add BTD, alkylating agent, photocatalyst, and base to a vial. degas Degas the reaction mixture (e.g., sparge with N2 or Ar for 15-30 min). setup->degas irradiate Irradiate with appropriate light source (e.g., blue LEDs) with stirring. degas->irradiate monitor Monitor reaction progress by TLC or LC-MS. irradiate->monitor workup Aqueous workup and extraction. monitor->workup purify Purification by column chromatography. workup->purify

Caption: General workflow for a photoredox-catalyzed C-H alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for introducing a bromo group at the 4- and 7-positions of benzothiadiazole?

A1: A common and effective method for the dibromination of benzothiadiazole is treatment with N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride. This electrophilic aromatic substitution reaction typically proceeds with high selectivity for the 4 and 7 positions.

Q2: I am having trouble purifying my functionalized benzothiadiazole derivative. It seems to be very polar. What purification techniques do you recommend?

A2: Functionalized benzothiadiazoles, especially those containing polar groups, can be challenging to purify by standard silica gel chromatography. Here are some suggestions:

  • Reverse-Phase Chromatography: If your compound is sufficiently soluble in polar solvents like methanol or acetonitrile, reverse-phase chromatography (C18 silica) can be an excellent alternative.

  • Gradient Elution: If using normal-phase silica gel, a carefully optimized gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) may be necessary.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

Q3: How can I confirm the regiochemistry of my substituted benzothiadiazole?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the regiochemistry of substituted benzothiadiazoles.

  • 1H NMR: The coupling patterns and chemical shifts of the aromatic protons can provide significant information. For example, a symmetrically 4,7-disubstituted BTD will show a singlet in the aromatic region, while an unsymmetrically substituted BTD will show a more complex pattern of doublets and triplets.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals and establish the connectivity within the molecule.

  • NOESY/ROESY: These experiments can be used to identify through-space correlations between protons, which can be particularly useful for distinguishing between isomers where the through-bond correlations are ambiguous.[5]

Detailed Experimental Protocols

Protocol 1: Iridium-Catalyzed C-H Borylation of Benzothiadiazole

This protocol is adapted from a literature procedure for the regioselective C5-borylation of benzothiadiazole.[1][2]

Materials:

  • 2,1,3-Benzothiadiazole (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.5 equiv)

  • [Ir(OMe)COD]2 (1.5 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4phen) (3.0 mol%)

  • Cyclooctane (solvent)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,1,3-benzothiadiazole, B2pin2, [Ir(OMe)COD]2, and Me4phen.

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed cyclooctane via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80 °C and stir for 16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an arylboronic acid.

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (4.0 equiv)

  • Toluene/H2O (4:1 mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, and K2CO3.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed toluene/H2O solvent mixture, followed by the Pd(PPh3)4 catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Kunz, S., Barnå, F., Posada Urrutia, M., Ingner, F. J. L., Martínez-Topete, A., Orthaber, A., Gates, P. J., Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6138–6148. [Link]

  • Kunz, S., Barnå, F., Posada Urrutia, M., Ingner, F. J. L., Martínez-Topete, A., Orthaber, A., Gates, P. J., Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

  • Chen, S., Qin, Z., Liu, T., Wu, X., Li, Y., Liu, H., Song, Y., & Li, Y. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules, 26(13), 3829. [Link]

  • Thomas, J., & Jenekhe, S. A. (2007). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Synthesis of Functional Polymers (pp. 1-46). Wiley-VCH.
  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 25, 2026, from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • El-Faham, A., El-Sayed, M. Y., & El-Sattar, N. E. A. (2019). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 57(11), 899-907. [Link]

  • Zhang, J., Parker, T. C., Chen, W., Williams, L., Khrustalev, V. N., Jucov, E. V., Barlow, S., Timofeeva, T. V., & Marder, S. R. (2016). C–H-Activated Direct Arylation of Strong Benzothiadiazole and Quinoxaline-Based Electron Acceptors. The Journal of Organic Chemistry, 81(2), 360–370. [Link]

  • He, C.-Y., Wu, C.-Z., Qing, F.-L., & Zhang, X. (2014). Direct (Het)Arylation of Fluorinated Benzothiadiazoles and Benzotriazole with (Het)Aryl Iodides. The Journal of Organic Chemistry, 79(4), 1712–1718. [Link]

  • Castillo, R., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. PubMed Central. [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. ResearchGate. [Link]

  • Casimiro, M., & de la Torre, M. C. (2019). Chapter 6: Sustainable Approaches to C–H Functionalizations Through Flow Techniques. In Green Chemistry Series (pp. 149-182). Royal Society of Chemistry. [Link]

  • Chen, C., Hernandez Maldonado, D., Le Borgne, D., Alary, F., & Moineau, K. (2016). Synthesis of benzothiadiazole-based molecules: Via direct arylation: An eco-friendly way of obtaining small semi-conducting organic molecules. New Journal of Chemistry, 40(10), 8479-8488. [Link]

  • Heiskanen, J. P., et al. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. ResearchGate. [Link]

  • Farina, V. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 12. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Lima, G. P., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: A Tutorial. eScholarship. [Link]

  • Barde, E., et al. (2024). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PubMed Central. [Link]

  • Barde, E., et al. (2024). High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. Semantic Scholar. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). C–H borylation of benzoxazole, benzothiazole, and benzimidazole derivatives. ResearchGate. [Link]

  • Ghaffari, M., et al. (2024). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. PubMed Central. [Link]

  • Zhang, T., et al. (2024). Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis. Organic Letters, 26(6), 1256–1261. [Link]

  • Konchenko, S. N., et al. (2014). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. ResearchGate. [Link]

  • Konchenko, S. N., et al. (2014). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. RSC Publishing. [Link]

  • Chen, C., et al. (2016). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]

  • Sun, H., et al. (2026). Functionalization of benzothiadiazole in magnesium-based metal–organic framework for C2H2/CO2 separation. Dalton Transactions. [Link]

  • Sun, H., et al. (2026). Functionalization of benzothiadiazole in magnesium-based metal-organic framework for C2H2/CO2 separation. PubMed. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • Sigman, M. S., & Harper, K. C. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

solubility issues of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Troubleshooting Solubility Issues of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in DMSO

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a compound of interest in pharmaceutical research, identified as an impurity of Tizanidine.[1][2] Researchers frequently encounter challenges with its solubility, particularly in dimethyl sulfoxide (DMSO), the standard solvent for creating stock solutions for high-throughput screening and in vitro assays. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Understanding the Solubility Challenge

This section addresses the fundamental properties of the compound and the solvent that contribute to the observed solubility difficulties.

Q1: What are the key chemical properties of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea?

Understanding the molecule's structure is the first step in troubleshooting its solubility. Its key features are:

  • Molecular Formula: C₇H₅ClN₄S₂[1]

  • Molecular Weight: 244.72 g/mol [1]

  • Structure: Comprises a chlorinated benzothiadiazole ring linked to a thiourea group.

PropertyValue/DescriptionSource
CAS Number 51323-05-8[1][2]
Appearance Dark Yellow to Dark Orange Solid[2]
Melting Point 176 - 178°C[2]
Storage Temp. -20°C[1][2]

The planar, aromatic benzothiadiazole core and the presence of both hydrogen bond donors (-NH) and acceptors (N, S, Cl) create a molecule with a complex intermolecular bonding potential.

Q2: Why is this compound poorly soluble, even in a powerful solvent like DMSO?

The poor solubility arises from a combination of factors related to both the compound (solute) and the solvent:

  • High Crystal Lattice Energy: The compound is a solid with a relatively high melting point (176-178°C)[2]. This indicates that the molecules are packed tightly in a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces (solute-solute interactions) before the solvent can interact with the molecules.

  • Thiourea Moiety: The thiourea group (H₂N-C(=S)-NH₂) is structurally similar to urea but has different properties.[3] It is capable of extensive hydrogen bonding and can contribute to strong intermolecular attractions, which can lead to poor solubility.[4] Thiourea derivatives are often noted for their limited solubility in both aqueous and organic solvents.[4]

  • Benzothiadiazole Core: While the 2,1,3-benzothiadiazole structure itself has been explored for its favorable solubility in some contexts like flow batteries[5], its derivatives can exhibit poor solubility depending on the substituents. The planar nature of the ring system can promote π-π stacking, further strengthening the crystal lattice.

  • Kinetic vs. Thermodynamic Solubility: Often, what researchers observe is kinetic insolubility—the rate of dissolution is very slow. The compound might be thermodynamically soluble at the desired concentration, but it requires additional energy to overcome the activation barrier for dissolution.

Q3: What is the reported solubility of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in common solvents?

Published data indicates the following qualitative solubility:

SolventReported SolubilitySource
DMSO Slightly Soluble[2]
Methanol Slightly Soluble[2]
Ethanol Poor (Inferred from synthesis notes)[6]
Aqueous Buffers Sparingly Soluble[7]

The term "slightly soluble" is often insufficient for experimental planning. The troubleshooting steps below will help you determine the practical solubility limit for your specific lot of the compound.

Part 2: Troubleshooting and Solubilization Protocols

If you observe particulates, cloudiness, or a film of undissolved compound after attempting to prepare a DMSO stock solution, follow this workflow.

Initial Troubleshooting Flowchart

This diagram outlines the decision-making process for addressing solubility issues.

G start Compound precipitates in DMSO at desired concentration protocol1 Protocol 1: Standard Dissolution (Vortex, Room Temp) start->protocol1 check1 Is solution clear? protocol1->check1 success Solution Ready (Proceed to Assay Dilution) check1->success Yes protocol2 Protocol 2: Sonication (15-30 min) check1->protocol2 No check2 Is solution clear? protocol2->check2 check2->success Yes protocol3 Protocol 3: Gentle Heating (30-40°C, brief) check2->protocol3 No check3 Is solution clear? protocol3->check3 check3->success Yes protocol4 Protocol 4: Co-Solvent (e.g., DMF, NMP) check3->protocol4 No check4 Is solution clear? protocol4->check4 check4->success Yes fail Compound is insoluble at this conc. - Lower concentration - Consider alternative formulation check4->fail No

Caption: Troubleshooting workflow for dissolving the compound in DMSO.

Q4: What is the standard protocol for preparing a DMSO stock solution?

This protocol should be your first attempt. Always use high-purity, anhydrous DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.

Protocol 1: Standard Method for Preparing a DMSO Stock Solution

  • Weigh the Compound: Accurately weigh the required amount of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea powder in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is often best to add the solvent gradually.[8]

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 2-5 minutes at room temperature.

  • Visual Inspection: Hold the vial against a light source and look for any visible particulates or cloudiness.

  • Confirmation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 1 minute. If a pellet is visible, the compound is not fully dissolved.

Q5: The compound didn't dissolve with vortexing. Can I use sonication?

Yes. Sonication is an excellent next step as it provides mechanical energy to break up compound agglomerates without the risks associated with heating.

Protocol 2: Solubilization via Sonication

  • Prepare the Suspension: Follow steps 1-2 of the Standard Protocol.

  • Sonicate: Place the vial in a bath sonicator. Sonicate for 15-30 minutes. The water in the bath will warm up slightly; this is generally acceptable.

  • Inspect: After sonication, vortex the solution again and perform the visual inspection and centrifugation steps described in Protocol 1.

  • Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the solute's crystal lattice and enhances solvent interaction with the solute surface.[9]

Q6: Sonication didn't work. Is it safe to heat the solution?

Gentle, controlled heating can be very effective, but it must be done with caution. DMSO can decompose at elevated temperatures, and this decomposition can be accelerated by the presence of acids or bases.[10][11] Furthermore, the compound itself could degrade.

Protocol 3: Solubilization via Gentle Heating

  • Prepare the Suspension: Follow steps 1-2 of the Standard Protocol.

  • Controlled Heating: Place the tightly capped vial in a heat block or water bath set to 30-40°C . Do not exceed 40°C.

  • Intermittent Mixing: Heat for no more than 5-10 minutes, removing the vial to vortex every 1-2 minutes.

  • Cool and Inspect: Allow the solution to cool to room temperature. A common issue is that a compound may dissolve when warm but precipitate upon cooling (supersaturation). If it remains clear after cooling, the dissolution was successful. Perform the final visual and centrifugation checks.

  • Safety Warning: Never heat DMSO near its boiling point (189°C) as this can lead to an exothermic decomposition reaction.[10] Always perform heating in a well-ventilated area.

Q7: What if the compound is still not dissolved? Can I use a co-solvent?

Yes, but this should be considered an advanced technique, as co-solvents can impact downstream assays. Solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) have different polarity and hydrogen bonding characteristics and may be more effective.

Protocol 4: Using a Co-Solvent System

  • Solvent Selection: DMF is a common choice and has been used in the synthesis of this compound, suggesting good solubility.[6]

  • Initial Dissolution: Try to dissolve the compound in 100% of the co-solvent (e.g., DMF) first.

  • Dilution with DMSO: If successful, you can then dilute this stock with DMSO to create a mixed-solvent system. For example, create a 20 mM stock in DMF, then dilute it 1:1 with DMSO to get a 10 mM stock in 50:50 DMF:DMSO.

  • Assay Compatibility: CRITICAL: Always run a vehicle control in your experiment with the exact same co-solvent/DMSO ratio to ensure the solvent mixture itself does not cause toxicity or interfere with the assay readout.[12][13]

Part 3: Assay Integrity and Stock Solution Storage

Successfully dissolving the compound is only half the battle. You must also ensure its stability and proper use in your experiments.

Q8: How will these solubilization methods affect my cell-based assays?
  • DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.[13] Some sensitive assays may require <0.1%. Always include a DMSO-only vehicle control.

  • Compound Precipitation: When you dilute your DMSO stock into an aqueous assay buffer, the compound may precipitate out. This is a common problem for hydrophobic molecules.[14] To mitigate this, perform serial dilutions and add the stock solution to the buffer while vortexing to ensure rapid mixing.[13]

  • Heat Degradation: Heating can cause compound degradation. If you must use heat, it is advisable to run a quality control check (e.g., HPLC-MS) on a small aliquot of the heated stock solution to confirm the compound's integrity.

Q9: What are the best practices for storing the DMSO stock solution?
  • Aliquoting: Once dissolved, divide the stock solution into smaller, single-use aliquots. This prevents contamination and avoids repeated freeze-thaw cycles, which can force the compound out of solution.

  • Storage Temperature: Store aliquots at -20°C or -80°C in tightly sealed vials.[13]

  • Moisture Prevention: DMSO is highly hygroscopic (it readily absorbs water from the air). Storing in small, tightly capped vials minimizes headspace and air exposure. The absorption of water can lead to compound precipitation over time.

  • Long-Term Stability: While many compounds are stable for months or even years when stored properly in DMSO[15][16], it is good practice to qualify older stock solutions before critical experiments.

Q10: What safety precautions should I take when handling this compound and its solvents?
  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat. Handle the dry powder in a chemical fume hood or use a local exhaust to prevent inhalation of dust.[17]

  • Compound Hazards: The compound is classified as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[18][19]

  • Solvent Hazards: DMSO can enhance the absorption of other chemicals through the skin. Handle with care. Always consult the Safety Data Sheet (SDS) for both the compound and the solvents before use.[18][19]

References

  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. PubChem, National Center for Biotechnology Information. [Link]

  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications, Biochemistry. [Link]

  • A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. [Link]

  • 2,1,3-Benzothiadiazole. Wikipedia. [Link]

  • DMSO stock preparation. Protocols.io. [Link]

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ACS Omega. [Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Quora. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Thiourea. Wikipedia. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology & Toxicology, NIH. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, NIH. [Link]

  • Thiourea. PubChem, National Center for Biotechnology Information. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, NIH. [Link]

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. ResearchGate. [Link]

  • Dissolving in DMSO semantics. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2,1,3-Benzothiadiazole and Minimizing Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,1,3-benzothiadiazole (BTD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and best practices for achieving high-purity BTD, a critical building block in pharmaceuticals, organic electronics, and advanced materials. This document offers full editorial control to navigate the complexities of BTD synthesis, ensuring scientific integrity and actionable insights.

Introduction: The Critical Role of Purity in 2,1,3-Benzothiadiazole Applications

2,1,3-Benzothiadiazole is a cornerstone heterocyclic compound, prized for its unique electronic and photophysical properties. Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][2] In the realm of medicinal chemistry, the BTD scaffold is a key component in various therapeutic agents. The efficacy and performance of these advanced applications are directly contingent on the purity of the BTD starting material. Even trace impurities can significantly hamper device performance, alter photophysical properties, and introduce undesirable toxicological profiles in pharmaceutical applications. This guide provides a comprehensive resource for identifying and mitigating the formation of side products, thereby ensuring the synthesis of high-quality 2,1,3-benzothiadiazole.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 2,1,3-benzothiadiazole, primarily focusing on the widely used method of reacting o-phenylenediamine with thionyl chloride.

Q1: My reaction mixture turned dark brown or black, and the yield of 2,1,3-benzothiadiazole is very low. What is happening?

A dark, tarry reaction mixture is a common indication of polymerization and decomposition of the starting materials or intermediates. This is often caused by exposure to air and moisture, or excessive heat.

Causality and Mitigation:

  • o-Phenylenediamine Oxidation: o-Phenylenediamine is highly susceptible to oxidation, especially in the presence of air, which can lead to the formation of colored, polymeric materials. Ensure that the starting material is of high purity and has not darkened upon storage. If necessary, purify the o-phenylenediamine by recrystallization or sublimation before use.

  • Moisture Contamination: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid. The presence of moisture in the reaction vessel or solvents can lead to uncontrolled side reactions and the formation of tar-like substances. It is crucial to use oven-dried glassware and anhydrous solvents.

  • Reaction Temperature: While the reaction requires heating, excessive temperatures can promote decomposition. Maintain a controlled temperature, typically at reflux in a suitable solvent like toluene or pyridine, and avoid localized overheating.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of o-phenylenediamine.

Q2: I've isolated my product, but the NMR spectrum shows unexpected peaks. What are the likely organic side products?

While the primary byproducts are gaseous SO2 and HCl, several organic impurities can arise from incomplete reactions or side reactions.

Common Organic Side Products and Their Identification:

Side ProductPotential Cause1H NMR Signature (approximate, in CDCl3)Mitigation Strategy
Unreacted o-phenylenediamineInsufficient thionyl chloride, short reaction time.Broad singlet for -NH2 protons, distinct aromatic signals.Use a slight excess of thionyl chloride, ensure adequate reaction time.
Benzimidazole DerivativesReaction of o-phenylenediamine with trace carboxylic acid impurities or aldehydes.Characteristic benzimidazole aromatic protons and a distinct N-H signal.Use high-purity starting materials and solvents.
Polymeric MaterialsOxidation of o-phenylenediamine, uncontrolled reaction conditions.Broad, unresolved peaks in the aromatic region.Use an inert atmosphere, control temperature, and use pure starting materials.

Visualizing the Troubleshooting Process:

The following flowchart provides a systematic approach to diagnosing and resolving issues in your 2,1,3-benzothiadiazole synthesis.

troubleshooting_flowchart Troubleshooting Workflow for 2,1,3-Benzothiadiazole Synthesis start Start: Low Yield or Impure Product check_color Is the reaction mixture dark/tarry? start->check_color check_nmr Are there unexpected peaks in the NMR? check_color->check_nmr No cause_oxidation Probable Cause: - Oxidation of o-phenylenediamine - Moisture contamination - Overheating check_color->cause_oxidation Yes cause_impurities Probable Cause: - Incomplete reaction - Contaminated starting materials check_nmr->cause_impurities Yes end_success Successful Synthesis: High Yield and Purity check_nmr->end_success No solution_oxidation Solution: - Use purified o-phenylenediamine - Use anhydrous solvents/glassware - Maintain strict temperature control - Work under an inert atmosphere cause_oxidation->solution_oxidation solution_impurities Solution: - Check stoichiometry of reagents - Increase reaction time - Purify starting materials - Perform column chromatography on product cause_impurities->solution_impurities solution_oxidation->end_success solution_impurities->end_success

Caption: A flowchart for troubleshooting common issues in 2,1,3-benzothiadiazole synthesis.

Q3: What is the role of pyridine in the reaction, and can I use another base?

Pyridine serves a dual purpose in this synthesis. It acts as a solvent and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] This neutralization is crucial as it prevents the protonation of the amino groups of o-phenylenediamine, which would render them unreactive towards thionyl chloride.

While other tertiary amine bases like triethylamine can also be used, pyridine is often preferred due to its ability to dissolve the starting materials and intermediates effectively. The purity of pyridine is important; water content can lead to the issues described in Q1.

Best Practices for High-Purity Synthesis

Adherence to the following best practices will significantly improve the yield and purity of your 2,1,3-benzothiadiazole synthesis.

  • Starting Material Purity: The quality of o-phenylenediamine is paramount. If it is discolored (typically yellowish or brown), it should be purified, for instance, by recrystallization from an appropriate solvent or by sublimation.

  • Anhydrous Conditions: All glassware should be thoroughly dried in an oven prior to use. Use anhydrous solvents.

  • Inert Atmosphere: The reaction should be conducted under a nitrogen or argon atmosphere to prevent the oxidation of the sensitive o-phenylenediamine.

  • Controlled Reagent Addition: Add the thionyl chloride dropwise to the solution of o-phenylenediamine at a controlled temperature to prevent a runaway reaction and localized overheating.

  • Effective Purification: After the reaction is complete, the crude product should be purified. Common methods include:

    • Steam Distillation: An effective method for removing non-volatile impurities.

    • Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can effectively separate the product from less polar and more polar impurities.[4]

    • Recrystallization: Recrystallization from a suitable solvent can yield highly pure crystalline 2,1,3-benzothiadiazole.

Detailed Experimental Protocol: High-Yield Synthesis of 2,1,3-Benzothiadiazole

This protocol is a reliable method for the synthesis of 2,1,3-benzothiadiazole with a good yield and high purity.

Materials:

  • o-Phenylenediamine (high purity)

  • Thionyl chloride (distilled)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, dissolve o-phenylenediamine (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add anhydrous pyridine (2.2 eq) to the solution. From the dropping funnel, add distilled thionyl chloride (1.1 eq) dropwise over 30 minutes while maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,1,3-benzothiadiazole as a crystalline solid.

Alternative Synthetic Strategies

While the thionyl chloride method is prevalent, certain applications may benefit from alternative synthetic routes that avoid harsh reagents or offer different impurity profiles.

Synthetic MethodReagentsAdvantagesDisadvantages
Sulfur Monochloride/Dichloride o-phenylenediamine, S2Cl2 or SCl2Can be a high-yielding alternative.Can produce complex mixtures of byproducts if not carefully controlled.
N-Sulfinylaniline o-phenylenediamine, N-sulfinylanilineMilder conditions, tolerates some functional groups that are sensitive to thionyl chloride.N-sulfinylaniline may need to be freshly prepared.
Sulfur Dioxide o-phenylenediamine, SO2Utilizes a simple and readily available sulfur source.Can lead to the formation of tar-like byproducts at high temperatures.[5]

Reaction Mechanism: Formation of 2,1,3-Benzothiadiazole and Potential Side Reactions

The following diagram illustrates the proposed mechanism for the formation of 2,1,3-benzothiadiazole from o-phenylenediamine and thionyl chloride, along with a competing pathway that can lead to side products.

reaction_mechanism Mechanism of 2,1,3-Benzothiadiazole Synthesis and Side Product Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway OPD o-Phenylenediamine Intermediate1 N-Sulfinylaminoaniline Intermediate OPD->Intermediate1 + SOCl2 - HCl OPD_side o-Phenylenediamine SOCl2 Thionyl Chloride Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization BTD 2,1,3-Benzothiadiazole Intermediate2->BTD - HCl Oxidized_OPD Oxidized o-Phenylenediamine (e.g., diimine) Polymer Polymeric Byproducts Oxidized_OPD->Polymer Polymerization OPD_side->Oxidized_OPD [O] (air/moisture)

Caption: Proposed reaction mechanism for 2,1,3-benzothiadiazole synthesis and a competing side reaction pathway.

References

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Request PDF. ResearchGate. Available at: [Link]

  • 2,1,3-Benzothiadiazole - Wikipedia. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. National Institutes of Health. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University. Available at: [Link]

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available at: [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]

  • 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. Available at: [Link]

  • Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org. Available at: [Link]

  • Process for preparing 2,1,3-benzothiadiazoles. Google Patents.
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. Available at: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. Available at: [Link]

  • Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate. Available at: [Link]

Sources

Tizanidine EP Impurity B in Solution: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of Tizanidine EP Impurity B in solution. Drawing from established knowledge on Tizanidine's degradation pathways and general principles of chemical stability, this guide offers practical FAQs and troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tizanidine EP Impurity B and why is its stability in solution a concern?

Tizanidine EP Impurity B is chemically identified as N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea[1][2]. It is a known impurity of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant[3][4]. The stability of any impurity in solution is a critical factor in pharmaceutical analysis and development. If Impurity B is unstable in the solvents used for analytical testing (e.g., HPLC mobile phase) or in a formulation vehicle, its concentration could change over time, leading to inaccurate quantification and potentially compromising the quality and safety of the final drug product.

Q2: What are the primary factors that can affect the stability of Tizanidine and its impurities in solution?

Based on forced degradation studies of Tizanidine hydrochloride, several factors can significantly impact its stability in solution. It is reasonable to assume that Tizanidine EP Impurity B may be susceptible to similar conditions. Key factors include:

  • pH: While some studies suggest Tizanidine is relatively stable in acidic and basic conditions, others indicate some degradation can occur, particularly under basic conditions[5][6][7]. The thiourea group in Impurity B could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: Tizanidine has been shown to be susceptible to oxidation[5]. The presence of oxidizing agents, such as peroxides, or even dissolved oxygen in the solvent, could potentially degrade both Tizanidine and Impurity B.

  • Light (Photostability): Tizanidine is known to be unstable under photolytic conditions, particularly when exposed to UV-C light[6][8][9][10]. This can lead to significant degradation of the parent molecule and the formation of various degradation products. It is crucial to protect solutions containing Tizanidine and its impurities from light.

  • Temperature: Elevated temperatures can accelerate degradation reactions. While some studies found Tizanidine to be relatively stable under thermal stress, it is generally good practice to store solutions at controlled room temperature or under refrigeration to minimize degradation[7][11].

  • Solvent Composition: The choice of solvent can influence the stability of both Tizanidine and its impurities. For instance, Tizanidine hydrochloride has limited solubility in some common solvents, which can affect its stability in solution[12].

Q3: What are the recommended solvents and storage conditions for solutions containing Tizanidine EP Impurity B?
ParameterRecommendationRationale
Solvents Acetonitrile, Methanol, and buffered aqueous solutions (e.g., phosphate buffer at pH 3.0) are commonly used for HPLC analysis of Tizanidine and are likely suitable for Impurity B.[13][14]These solvents are compatible with common reverse-phase HPLC methods and have been used in Tizanidine stability studies.
pH For aqueous solutions, a slightly acidic pH (e.g., pH 3.0-3.5) is often used in analytical methods for Tizanidine to ensure good peak shape and potentially enhance stability.[7][10][13]This can help to minimize the hydrolysis of both the parent drug and potentially the thiourea moiety of Impurity B.
Temperature Store solutions at refrigerated temperatures (2-8°C) for short-term storage and in a freezer (-20°C or lower) for long-term storage.[1][15]Lower temperatures slow down the rate of chemical degradation.
Light Protection Always store solutions in amber vials or protect them from light using aluminum foil.[15]Tizanidine is susceptible to photodegradation, and it is a prudent measure to assume Impurity B is as well.
Atmosphere For long-term storage of sensitive solutions, consider purging with an inert gas like nitrogen or argon before sealing.This minimizes exposure to oxygen, which can cause oxidative degradation.
Q4: I am observing a decrease in the peak area of Tizanidine EP Impurity B in my HPLC analysis over time. What could be the cause?

A decreasing peak area for Impurity B suggests it is degrading in your analytical solution. Consider the following troubleshooting steps:

  • Review your solution preparation and storage: Are you protecting your solutions from light? Are they stored at an appropriate temperature? Was the solution freshly prepared? Tizanidine itself is more stable in the solid state than in solution[13].

  • Check the pH of your mobile phase: If you are using a mobile phase with a high pH, the thiourea group in Impurity B might be undergoing hydrolysis.

  • Consider oxidative degradation: Ensure your solvents are of high purity and consider de-gassing them to remove dissolved oxygen.

  • Evaluate photostability: Run a control experiment where a solution is kept in the dark and compare it to a solution exposed to ambient light to see if photodegradation is a factor.

Troubleshooting Guide

This decision tree can help you troubleshoot issues related to the stability of Tizanidine EP Impurity B in your experiments.

Stability_Troubleshooting start Inconsistent results for Tizanidine EP Impurity B check_prep Review Solution Preparation & Storage: - Freshly prepared? - Protected from light? - Stored at appropriate temp? start->check_prep check_analytical Review Analytical Method: - Mobile phase pH? - Solvent purity? - Run time? start->check_analytical prep_issue Potential Issue: Solution degradation before analysis. check_prep->prep_issue analytical_issue Potential Issue: On-instrument or mobile phase degradation. check_analytical->analytical_issue solution_prep Action: - Prepare fresh solutions daily. - Use amber vials. - Store in refrigerator/freezer. prep_issue->solution_prep solution_analytical Action: - Check mobile phase stability. - Use HPLC-grade solvents. - Consider shorter run times. analytical_issue->solution_analytical re_evaluate Re-evaluate Experiment solution_prep->re_evaluate solution_analytical->re_evaluate

Caption: Troubleshooting decision tree for Tizanidine EP Impurity B stability.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of Tizanidine EP Impurity B in Solution

This protocol outlines a basic experiment to assess the short-term stability of Tizanidine EP Impurity B in a chosen solvent at ambient and refrigerated conditions.

Materials:

  • Tizanidine EP Impurity B reference standard

  • HPLC-grade solvent (e.g., Acetonitrile:Water 50:50 v/v)

  • Class A volumetric flasks

  • Amber HPLC vials

  • Calibrated HPLC system with UV detector

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of Tizanidine EP Impurity B and dissolve it in the chosen solvent to a final concentration of approximately 100 µg/mL.

  • Prepare working solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) in the same solvent.

  • Initial Analysis (T=0): Immediately analyze the working solution in triplicate using a validated HPLC method to determine the initial peak area of Impurity B.

  • Storage:

    • Transfer a portion of the working solution into amber HPLC vials and store them at ambient temperature (e.g., 25°C).

    • Transfer another portion into amber HPLC vials and store them under refrigeration (2-8°C).

  • Time-Point Analysis: Analyze the solutions stored at both conditions at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Analysis: Calculate the percentage of Impurity B remaining at each time point relative to the initial (T=0) concentration. A significant decrease (e.g., >5%) in the peak area indicates instability under those conditions.

Short_Term_Stability_Workflow start Prepare Stock & Working Solutions of Impurity B initial_analysis Initial HPLC Analysis (T=0) start->initial_analysis storage Store Solutions: - Ambient Temperature - Refrigerated (2-8°C) initial_analysis->storage time_points HPLC Analysis at Time Points (e.g., 2, 4, 8, 12, 24h) storage->time_points data_analysis Calculate % Remaining vs. T=0 time_points->data_analysis end Determine Short-Term Stability data_analysis->end

Caption: Workflow for short-term stability assessment of Impurity B.

Protocol 2: Forced Degradation Study to Investigate Potential Degradation Pathways

This protocol is designed to intentionally degrade Tizanidine EP Impurity B under various stress conditions to understand its potential degradation pathways.

Materials:

  • Tizanidine EP Impurity B solution (as prepared in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV light chamber

  • Heating block or oven

Procedure:

  • Prepare Samples: Aliquot the Tizanidine EP Impurity B working solution into separate, appropriately labeled amber vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to one aliquot. Heat at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to a third aliquot. Keep at room temperature for a specified time.

  • Photodegradation: Expose an aliquot to UV light (e.g., 254 nm) for a specified duration. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Thermal Degradation: Place an aliquot in a heating block or oven at an elevated temperature (e.g., 80°C) for a specified time.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by HPLC.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the Impurity B peak and the appearance of new peaks (degradation products).

References

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). ITM University.
  • Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formul
  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (n.d.).
  • Tizanidine Hydrochloride. (n.d.). PubChem.
  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (2025). Bentham Science Publishers.
  • Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions. (n.d.). Journal of Applied Pharmaceutical Research.
  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (2025). Bentham Science Publisher.
  • Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. (2025). Journal of Applied Pharmaceutical Research.
  • FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDIC
  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021). Journal of Applied Pharmaceutical Science.
  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (2025). Bentham Science.
  • Tizanidine EP impurity B | CAS No- 51323-05-8. (n.d.). Simson Pharma Limited.
  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (n.d.). PMC.
  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2010). Indian Journal of Pharmaceutical Sciences.
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2025).
  • Tizanidine impurity B EP Reference Standard CAS 51323-05-8. (n.d.). Sigma Aldrich.
  • Development and Stability Control of Pediatric Oral Tizanidine Hydrochloride Formul
  • (PDF) Preparations methods of tizanidine (API) and related compounds: A review. (2023).
  • Method for the preparation of tizanidine hydrochloride. (n.d.).
  • Tizanidine EP Impurity B | CAS No- 51323-05-8. (n.d.). Chemicea.

Sources

Technical Support Center: Thiourea Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiourea synthesis. This guide is designed for our partners in research, discovery, and development. Thiourea is a cornerstone reagent in organic synthesis, valued for its role in producing thiols, heterocyclic compounds, and as a catalyst. However, its utility is critically dependent on its purity. Byproducts from industrial synthesis routes can interfere with downstream applications, making robust purification and quality control essential.

This document provides field-proven insights in a direct question-and-answer format to address the common challenges you may encounter. We will delve into the causality behind byproduct formation and provide validated protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for thiourea and their associated byproducts?

There are two dominant industrial methods for thiourea production, each with a characteristic impurity profile.

  • The Calcium Cyanamide Method: This is the most common global manufacturing process.[1] It involves the reaction of calcium cyanamide (CaCN₂) with hydrogen sulfide (H₂S), often in the presence of carbon dioxide (CO₂).[1] While cost-effective, this route is prone to generating several challenging byproducts.

  • The Ammonium Thiocyanate Isomerization Method: This process involves heating ammonium thiocyanate (NH₄SCN), which exists in a temperature-dependent equilibrium with thiourea.[1] The primary challenge here is not a side-reaction, but rather achieving a complete conversion, which rarely exceeds 30%.[2]

Q2: My thiourea was synthesized from calcium cyanamide. What specific impurities should I be concerned about?

The calcium cyanamide route can introduce both organic and inorganic impurities. The reaction environment is alkaline, and controlling reactant addition is crucial to minimize side reactions.

  • Dicyandiamide (Cyanoguanidine): This is a common byproduct formed from the dimerization of cyanamide under the reaction conditions. A patent for an improved process notes that slow, controlled addition of the calcium cyanamide charge helps prevent the formation of dicyandiamide.[3]

  • Inorganic Calcium Salts: The process inherently produces calcium hydroxide (lime).[3] Incomplete reactions or imbalances in stoichiometry can also lead to the formation of impurities like calcium trithiocarbonate and calcium sulphocyanide.[3] Their presence can be detrimental to the final product's quality.

The diagram below illustrates the main synthesis pathway and points of byproduct formation.

G cluster_byproducts Common Impurities CaCN2 Calcium Cyanamide (CaCN2) Slurry Aqueous Slurry CaCN2->Slurry Controlled Addition H2S Hydrogen Sulfide (H2S) Reactor Main Reaction H2S->Reactor Slurry->Reactor ThioureaSol Thiourea Solution Reactor->ThioureaSol Main Product Stream Byproducts Byproducts Reactor->Byproducts Side Reactions Dicyandiamide Dicyandiamide Byproducts->Dicyandiamide CaSalts Calcium Salts (Ca(OH)2, etc.) Byproducts->CaSalts

Caption: Thiourea synthesis from Calcium Cyanamide.

Q3: I suspect my thiourea is from the ammonium thiocyanate route. What is the main impurity?

The key impurity is unreacted ammonium thiocyanate . The isomerization reaction is an equilibrium process:

NH₄SCN ⇌ (NH₂)₂CS

Even at optimal temperatures (140-170°C), the conversion to thiourea is incomplete.[3] Therefore, the final cooled melt is a mixture of thiourea and the starting material. The low yield and difficulty in separating these two structurally similar compounds make this route less common and purification more challenging.[2]

Q4: How do reaction conditions affect the purity of the final thiourea product?

Reaction parameters are critical levers for controlling purity.

  • Temperature: In the ammonium thiocyanate method, temperature control is a delicate balance. Too low, and the isomerization is inefficient. Too high, and decomposition of thiourea can occur. For the cyanamide method, temperatures are typically maintained between ambient and 80°C to manage reaction kinetics and minimize side reactions.[3]

  • pH: The calcium cyanamide process requires an alkaline pH to proceed.[3] However, excessively high pH can promote the formation of unwanted calcium salts.

  • Reactant Stoichiometry and Addition Rate: As noted, a slow and controlled addition of calcium cyanamide is essential to prevent the dimerization that forms dicyandiamide.[3] Similarly, using a 10-25% excess of hydrogen sulfide is a common practice to drive the reaction to completion.[3]

Troubleshooting & Purification Guides

Q5: What analytical methods can I use to assess the purity of my thiourea sample?

Before attempting purification, you must identify and, if possible, quantify the impurities. A multi-pronged approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying organic impurities like dicyandiamide and unreacted ammonium thiocyanate. A reversed-phase C18 column with a simple mobile phase, such as water, and UV detection around 236 nm is effective for separating and quantifying thiourea.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): A quick and valuable tool for qualitative assessment. Compare the spectrum of your sample to a reference standard. Look for characteristic peaks of thiourea (C=S stretch, N-H bends) and the absence of peaks from impurities like the nitrile (C≡N) stretch in cyanamide or dicyandiamide.

  • Titration: A classical chemical method can determine the overall thiourea content. One approach involves reacting the sample with an excess of a known oxidizing agent, like N-bromosaccharin, and then back-titrating the unreacted reagent.[5]

  • Elemental Analysis: Can detect inorganic impurities. A high ash content after combustion suggests the presence of non-volatile inorganic salts like calcium compounds.

Impurity TypeIdentification MethodKey Indicator
Organic (e.g., Dicyandiamide) HPLC, FTIRSeparate peak in chromatogram; C≡N stretch in IR
Starting Material (NH₄SCN) HPLC, Ion ChromatographyPeak with different retention time; presence of SCN⁻
Inorganic Salts (e.g., Ca(OH)₂) Elemental Analysis, TGAHigh residual ash content
Decomposition Products HPLC-MSVarious peaks corresponding to degradation fragments
Q6: My thiourea is impure. What is the most effective general purification strategy?

Recrystallization is the primary and most effective method for purifying crude thiourea. The principle relies on the difference in solubility of thiourea and its impurities in a given solvent at different temperatures.

  • Solvent Selection: Deionized water is the most common and effective solvent. For certain applications, ethanol can also be used.[6]

  • Dissolution: In a clean flask, add the crude thiourea to a minimal amount of boiling water to create a saturated solution. If significant colored impurities are present, add a small amount (1-2% by weight) of activated carbon to the hot solution.[7]

  • Hot Filtration: Boil the solution with the activated carbon for 5-10 minutes. While still hot, quickly filter the solution through a pre-heated funnel with fluted filter paper. This crucial step removes the activated carbon and any insoluble impurities (like calcium salts).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath. Pure thiourea will crystallize out as the solubility decreases.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (50-70°C) to prevent decomposition.[3]

The logical workflow for purification is outlined in the diagram below.

G start Crude Thiourea Sample analysis Perform Purity Analysis (HPLC, FTIR) start->analysis inorganic High Inorganic Content? analysis->inorganic Yes organic Organic Impurities Present? analysis->organic No inorganic->organic No dissolve Dissolve in Hot Water inorganic->dissolve Yes organic->dissolve No charcoal Add Activated Carbon organic->charcoal Yes hot_filter Hot Gravity Filtration dissolve->hot_filter charcoal->hot_filter cool Cool & Crystallize hot_filter->cool vac_filter Vacuum Filtration & Cold Wash cool->vac_filter dry Dry Under Vacuum (50-70°C) vac_filter->dry product Purified Thiourea dry->product

Caption: Decision workflow for thiourea purification.

Q7: What are the critical safety precautions when handling thiourea and its synthesis reagents?

Thiourea and the reagents used in its synthesis pose significant health risks. Adherence to safety protocols is non-negotiable.

  • Toxicity: Thiourea is classified as harmful if swallowed and is a suspected carcinogen and reproductive toxin.[8] It should be handled with extreme caution.[9] Exposure can also damage bone marrow and cause skin allergies.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10]

  • Ventilation: Handle thiourea powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

  • Reagent Hazards: Hydrogen sulfide (H₂S) is an extremely toxic and flammable gas. All reactions involving H₂S must be conducted in a certified chemical fume hood with appropriate monitoring.

  • Storage: Store thiourea in a tightly closed container in a dry, well-ventilated place, away from incompatible materials.[11]

Always consult the Safety Data Sheet (SDS) for thiourea and all other reagents before beginning any experimental work.[10][12]

References

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Stilinović, V., & Kaitner, B. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1765–1780. Retrieved from [Link]

  • Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39. Retrieved from [Link]

  • Mishra, B., & Patel, P. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(3), 249-289. Retrieved from [Link]

  • Iyengar, M. S., et al. (2003). Process for the preparation of thiourea. U.S. Patent No. 6,657,082B2.
  • Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Biblioteka Nauki. Retrieved from [Link]

  • Quora. (2016). Is it possible to prepare Thiourea from urea? If is what is the process?. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying thiourea. CN110724078B.
  • El Balkhi, S., et al. (2012). Determination of ethylene thiourea in urine by HPLC-DAD. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Thiourea. Retrieved from [Link]

  • Wang, H., et al. (2023). Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. RSC Advances, 13(38), 26867-26871. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]

  • Abdel-Hameed, F., & Al-Zahrani, A. (2005). Comparative Cyanide and Thiourea Extraction of Gold Based on Characterization Studies. JKAU: Eng. Sci., 16(2), 3-14. Retrieved from [Link]

  • Google Patents. (n.d.). Thiourea conversion method using ammonium thiocyanate. CN106699623A.
  • Google Patents. (n.d.). Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography. CN102226785B.
  • Kumar, R., Roy, C. K., & Chauhan, R. P. S. (2018). Quantitative Determination of Thiourea & Some of Its Derivatives with NBSA Reagent. International Journal of Research in Engineering, IT and Social Sciences, 8(2), 42-45. Retrieved from [Link]

  • Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alkyl.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. Retrieved from [Link]

  • Stilinović, V., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(8), 2471-2478. Retrieved from [Link]

  • NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides. US3723604A.
  • Rethmeier, J., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-134. Retrieved from [Link]

  • Unknown. (n.d.). Hydrogen cyanamide Method of chemical analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Production technology for synthesizing thiourea by urea method. CN101602702B.

Sources

Technical Support Center: Overcoming Challenges in the Purification of Tizanidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tizanidine impurity purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis and purification of Tizanidine and its related substances. The following content, structured in a practical question-and-answer format, provides field-proven insights and troubleshooting strategies to enhance the efficiency and success of your experiments.

Understanding the Tizanidine Impurity Landscape

Tizanidine, an α₂-adrenergic agonist, is used to manage muscle spasticity.[1] Like any active pharmaceutical ingredient (API), its purity is critical for safety and efficacy. Impurities can arise from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients in the formulation.[1] A thorough understanding of these impurities is the first step toward developing effective purification strategies.

Several process-related impurities and degradation products of Tizanidine have been identified and characterized. These include synthetic intermediates, by-products, and degradants formed under stress conditions like oxidation or photolysis.[1][2][3] The United States Pharmacopeia (USP) lists specific related compounds, such as Tizanidine related compound A (4-amino-5-chloro-2,1,3-benzothiadiazole), related compound B (N-acetyltizanidine), and related compound C (1-acetylimidazolidine-2-thione).[4]

Below is a summary of some known Tizanidine impurities:

Impurity Name/DesignationChemical NameSource
Impurity A N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazole-4-amine hydrochlorideProcess
Impurity B N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thioureaProcess
Impurity C Dimer of Tizanidine HClProcess
Impurity D S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodideProcess
Impurity E 4-amino-5-chloro-2,1,3-benzothiadiazoleProcess
Impurity F N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)guanidineProcess
Unreported Impurity 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochlorideProcess
Photodegradants Various products with m/z 236, 268, 184, 186, and 216Degradation

(This table is a compilation from multiple sources. For a complete list and structures, refer to the cited literature).[2][4][5][6]

Troubleshooting Guide: Analytical Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of Tizanidine and its impurities.[5] However, achieving optimal separation can be challenging.

Q1: My Tizanidine peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column itself. For a basic compound like Tizanidine, interactions with acidic silanol groups on the silica-based column packing are a frequent cause.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Tizanidine's solubility is pH-dependent, decreasing as pH increases.[6] Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep Tizanidine and its basic impurities protonated. This minimizes interactions with free silanols.

  • Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and mask residual silanol activity.

  • Add a Competing Base: Incorporating a small amount of an amine modifier, like triethylamine (TEA), into the mobile phase can competitively bind to active silanol sites, improving peak shape.

  • Switch to a Different Column: If mobile phase adjustments are insufficient, consider a column with better end-capping or a different stationary phase. An ethylene-bridged hybrid (BEH) C8 or C18 column, or a Phenyl column, can offer different selectivity and improved peak symmetry.[2][5]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Q2: I'm struggling with co-eluting peaks. How can I improve the resolution between Tizanidine and a closely related impurity?

A2: Achieving baseline separation is critical for accurate quantification. Co-elution suggests that the current method lacks the necessary selectivity. A systematic approach to method development, potentially using a Design of Experiments (DoE) approach, is recommended for robust optimization.[7]

Step-by-Step Protocol for Improving Resolution:

  • Modify the Organic Modifier:

    • Solvent Type: If you are using acetonitrile, try switching to methanol, or use a combination of both. The different solvent properties will alter selectivity.

    • Gradient Slope: If using a gradient method, decrease the slope (i.e., make the gradient longer and shallower) around the elution time of the critical pair. This provides more time for the two compounds to separate. A gradient UPLC system is highly effective for separating multiple impurities.[5]

  • Adjust the Mobile Phase:

    • pH: Small changes in pH can significantly impact the retention of ionizable compounds. Methodically adjust the pH (e.g., in 0.2 unit increments) to see if selectivity improves.

    • Additive/Ion-Pair Reagent: Introducing an ion-pair reagent like trifluoroacetic acid (TFA) can enhance the retention and resolution of basic compounds.[7]

  • Change the Stationary Phase:

    • This is often the most effective solution. If you are using a C18 column, try a C8, Phenyl, or a polar-embedded phase. Each offers a unique separation mechanism that can resolve challenging peak pairs.

  • Optimize Temperature:

    • Increasing the column temperature can improve efficiency and reduce viscosity, but it may also alter selectivity. Experiment with temperatures between 25°C and 40°C.

Below is a workflow diagram for optimizing HPLC separation.

HPLC_Optimization_Workflow start Start: Poor Resolution mobile_phase Mobile Phase Optimization Adjust Organic:Acetonitrile ratio Change pH (e.g., 2.5-4.0) Add modifier (e.g., TFA) start->mobile_phase Step 1 column_select Column Selection Try different stationary phase (C8, Phenyl) Use a high-purity, end-capped column mobile_phase->column_select If no improvement end Achieved Baseline Resolution mobile_phase->end Successful gradient Gradient Adjustment Decrease gradient slope Introduce an isocratic hold column_select->gradient If needed column_select->end Successful temp Adjust Temperature (e.g., 25-40°C) gradient->temp Fine-tuning gradient->end Successful temp->end Prep_HPLC_Workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale cluster_characterization Characterization analytical_method Optimized Analytical HPLC Method lcms LC-MS Analysis (Determine Mass) analytical_method->lcms prep_column Select Preparative Column (Same Stationary Phase) lcms->prep_column Scale-Up loading_study Perform Loading Study prep_column->loading_study fraction_collection Run Prep HPLC & Collect Fractions loading_study->fraction_collection workup Post-Collection Work-up (Evaporation, Salt Removal) fraction_collection->workup Isolate nmr_ms Structure Elucidation (NMR, HRMS) workup->nmr_ms

Sources

minimizing oxidation of 2-aminothiophenol in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Synthesis

A Guide to Minimizing Oxidation of 2-Aminothiophenol

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of benzothiazoles. As a Senior Application Scientist, I've structured this document to address one of the most persistent challenges in this field: the oxidative degradation of 2-aminothiophenol. Our goal is to provide you with a deep, mechanistic understanding and actionable protocols to ensure the integrity of your starting material and maximize the yield of your target benzothiazole.

The Core Challenge: The Dual Reactivity of 2-Aminothiophenol

2-Aminothiophenol (2-ATP) is an exceptional precursor for building the benzothiazole scaffold due to its vicinal amino and thiol groups.[1] However, the very feature that makes it invaluable—the nucleophilic thiol group—also renders it highly susceptible to oxidation.

The Mechanism of Oxidation: The primary degradation pathway is the oxidation of the thiol (-SH) group. In the presence of an oxidant, typically atmospheric oxygen, two molecules of 2-aminothiophenol readily couple to form 2,2'-dithiobis(aniline), a disulfide byproduct. This is a redox reaction where the thiol is oxidized.[2] This dimerization is often catalyzed by trace metal impurities or exposure to light and can occur even during storage.

The consequence of this oxidation is twofold:

  • Stoichiometric Loss: For every mole of disulfide formed, two moles of your key starting material are consumed, directly impacting reaction yield.

  • Purification Complexity: The disulfide byproduct can complicate downstream purification, sometimes co-eluting with the desired product.

The following diagram illustrates the desired synthetic route versus the competing oxidative side reaction.

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Oxidation ATP1 2-Aminothiophenol (2-ATP) Intermediate Cyclization Intermediate (Benzothiazoline) ATP1->Intermediate + RCOOH - H₂O ATP2_A 2-Aminothiophenol RCOOH Carboxylic Acid (or derivative) Benzothiazole 2-Substituted Benzothiazole Intermediate->Benzothiazole Oxidation/ Dehydrogenation Disulfide 2,2'-Dithiobis(aniline) (Disulfide Dimer) ATP2_A->Disulfide ATP2_B 2-Aminothiophenol ATP2_B->Disulfide Oxidant [O] (e.g., Air, O₂) Oxidant->Disulfide Catalyzes Dimerization

Caption: Desired benzothiazole synthesis vs. undesired oxidative dimerization of 2-ATP.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to quickly diagnose and solve problems you may encounter during your synthesis.

Q1: My reaction yield is consistently low, and I've isolated a significant amount of a high-melting point solid that isn't my product. What's happening?

  • Probable Cause: This is the classic symptom of 2-ATP oxidation. The high-melting point solid is likely the 2,2'-dithiobis(aniline) disulfide dimer. This indicates that your starting material was either already partially oxidized or that oxidation occurred rapidly under your reaction conditions.

  • Recommended Solution:

    • Verify Starting Material Purity: Before starting, check the purity of your 2-ATP. It should be a colorless to light-yellow oil or low-melting solid.[1] If it is dark yellow, brown, or contains suspended solids, it is likely oxidized. Consider purifying it by distillation under vacuum or purchasing a new, high-purity batch.[3]

    • Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Standard procedures involve using a Schlenk line or a glove box.[4][5] At a minimum, the reaction flask should be thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction via a balloon or a bubbler.[6][7]

    • Degas Your Solvent: Solvents can contain significant amounts of dissolved oxygen. Degas your solvent before use by bubbling an inert gas through it for 20-30 minutes or by using several freeze-pump-thaw cycles.[8]

Q2: I'm using an inert atmosphere, but my reaction is still sluggish and gives a mixture of product and the disulfide byproduct. What else can I do?

  • Probable Cause: Even with an inert atmosphere, trace oxygen can be introduced with reagents, or the reaction conditions themselves might promote oxidation. Some synthetic methods for benzothiazoles even use air or other oxidants intentionally, which can be difficult to control.[9]

  • Recommended Solution:

    • Add a Reducing Agent/Antioxidant: Introduce a mild reducing agent to the reaction mixture to scavenge trace oxygen or to reduce any disulfide that forms in situ.

      • Sodium borohydride (NaBH₄) or Sodium hydrosulfite (Na₂S₂O₄): Adding a small, sub-stoichiometric amount (1-5 mol%) can help maintain the thiol in its reduced state.

      • Triphenylphosphine (PPh₃): Can be used to reduce disulfides back to thiols, but be mindful of its potential to interfere with other reagents.

    • Optimize Reaction Temperature: Higher temperatures can accelerate the rate of oxidation. If your desired condensation reaction can proceed at a lower temperature, try reducing the heat. For syntheses involving carboxylic acids, catalysts like polyphosphoric acid (PPA) can facilitate the reaction at more moderate temperatures.[10]

    • Control pH: The thiol group is more susceptible to oxidation in its deprotonated thiolate form (S⁻). While some reactions require a basic medium, overly basic conditions can accelerate oxidation. If possible, maintain a neutral or slightly acidic pH. When isolating 2-ATP, careful acidification with a weak acid like acetic acid to a pH of about 4-7 is recommended to minimize degradation.[11]

Q3: I'm performing a synthesis that requires an oxidant (e.g., using an aldehyde precursor). How do I prevent oxidation of my 2-ATP before it reacts?

  • Probable Cause: In many modern benzothiazole syntheses, an oxidant is required for the final dehydrogenation step to form the aromatic benzothiazole ring from a benzothiazoline intermediate.[12][13] The challenge is to ensure the initial condensation occurs before the 2-ATP is simply oxidized.

  • Recommended Solution:

    • Control the Order of Addition: Add the 2-aminothiophenol and the aldehyde (or carboxylic acid) to the reaction flask under an inert atmosphere first. Allow the initial condensation reaction to form the intermediate benzothiazoline. This sequesters the thiol group within a more stable cyclic structure.

    • Delayed Oxidant Addition: Only after the initial condensation is complete (monitor by TLC or LC-MS) should you introduce the oxidant (e.g., air, O₂, iodine, DDQ).[14] This ensures the oxidant acts on the intermediate, not on the free 2-ATP.

Troubleshooting Workflow Diagram

G start Problem: Low Yield / Disulfide Impurity q2 Is the 2-ATP starting material pure? start->q2 q1 Was a strict inert atmosphere used? sol1 Implement Inert Atmosphere: 1. Use Schlenk line or glovebox. 2. Purge flask with Ar/N₂. 3. Degas solvents. q1->sol1 No q3 Does the reaction require an oxidant? q1->q3 Yes sol1->q3 q2->q1 Yes sol2 Purify 2-ATP (e.g., vacuum distillation) or use a new bottle. q2->sol2 No sol2->q1 sol3 Add a mild reducing agent (e.g., NaBH₄, Na₂S₂O₄) to scavenge trace O₂. q3->sol3 No sol4 Optimize Order of Addition: 1. Condense 2-ATP + Aldehyde first. 2. Add oxidant last. q3->sol4 Yes end Problem Resolved sol3->end sol4->end

Caption: A logical workflow for troubleshooting 2-ATP oxidation issues.

Preventative Protocols & Best Practices

Instead of troubleshooting, the best approach is prevention. The following is a generalized, robust protocol for the synthesis of a 2-substituted benzothiazole from a carboxylic acid, designed to minimize oxidation.

Protocol: Synthesis of 2-Phenylbenzothiazole

Materials:

  • 2-Aminothiophenol (2-ATP), high purity (99%+)[3]

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Argon or Nitrogen gas, high purity

  • Anhydrous Toluene (degassed)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet adapter connected to an Ar/N₂ line with a bubbler outlet. Heat all glassware in an oven (120 °C) overnight and assemble while hot, allowing it to cool under a positive flow of inert gas.

  • Reagent Charging (Inert Atmosphere):

    • Under a positive flow of argon, add polyphosphoric acid (PPA) to the reaction flask. PPA acts as both the catalyst and a dehydrating agent.[10]

    • Add benzoic acid to the flask.

    • Begin stirring and heat the mixture to 130 °C to ensure a homogenous solution.

  • 2-ATP Addition:

    • Using a gas-tight syringe, draw up the required amount of 2-aminothiophenol.

    • Slowly add the 2-ATP dropwise to the hot PPA/benzoic acid mixture over 10-15 minutes. A color change is typically observed.

  • Reaction:

    • Increase the temperature to 180-200 °C and maintain for 2-4 hours. The higher temperature is necessary to drive the condensation and cyclization.

    • Monitor the reaction progress by taking small aliquots (carefully!) and analyzing by TLC or LC-MS.

  • Workup:

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully and slowly pour the viscous mixture onto crushed ice or into a beaker of cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the aqueous solution with a base (e.g., 10M NaOH or Na₂CO₃) to pH 7-8.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-phenylbenzothiazole.

Frequently Asked Questions (FAQs)

  • Can I store 2-aminothiophenol in the freezer? Yes, storing 2-ATP under an inert atmosphere (e.g., in an argon-filled container) at low temperatures (-20 °C to 4 °C) is the best practice to slow down the oxidation process. However, always check for discoloration or solidification (dimer formation) before use.

  • Are there any alternative starting materials that are less prone to oxidation? Yes, one common alternative is to start from the disulfide, 2,2'-dithiobis(aniline). The synthesis then involves a reductive cleavage of the disulfide bond in situ (e.g., with NaBH₄, Zn/acid, or PPh₃) to generate the 2-ATP just before it reacts with the other component (e.g., carboxylic acid or aldehyde). This avoids handling and storing the sensitive free thiol.

  • My synthesis uses an aldehyde instead of a carboxylic acid. Do the same principles apply? Absolutely. The condensation with an aldehyde first forms a benzothiazoline intermediate, which must then be oxidized to the final benzothiazole.[9][15] The core principles remain the same: protect the 2-ATP from premature oxidation by using an inert atmosphere until the condensation step is complete, and only then introduce the oxidant required for the final aromatization step.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Shaikh, A. A., Ganie, S. A., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molbank, 2023(3), M1704. Available from: [Link]

  • de la Cruz, J. F., & Maldonado, M. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(13), 3108. Available from: [Link]

  • Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2002). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 64(2), 196-199. Available from: [Link]

  • D'Amico, J. J. (1957). U.S. Patent No. 2,791,612. Washington, DC: U.S. Patent and Trademark Office.
  • Sahoo, B. M., & De, B. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6449. Available from: [Link]

  • Sahoo, B. M., & De, B. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. Available from: [Link]

  • Sharma, V., & Romo, D. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4827. Available from: [Link]

  • PubChem. (n.d.). 2-Aminothiophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Jacobson, P. & Frankenbacher, F. (1891). Ueber die Einwirkung von Schwefel auf Azoverbindungen. Berichte der deutschen chemischen Gesellschaft, 24(1), 1403-1409. (Historical context for benzothiazole synthesis).
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Neilson Lab, TCU. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Neilson Lab, TCU. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Neilson Lab, TCU. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Benzothiadiazole C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective C-H functionalization of 2,1,3-benzothiadiazole (BTD). This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to leverage the unique electronic properties of the BTD core in their next generation of molecules. Here, we address common experimental challenges and frequently asked questions to help you achieve predictable and high-yielding transformations.

Troubleshooting Guide: Overcoming Common Hurdles in Regioselectivity

This section is dedicated to solving specific issues you may encounter in your experiments. We provide explanations for the underlying causes and actionable steps to get your reaction back on track.

Issue 1: Poor or Mixed Regioselectivity in Undirected C-H Functionalization

Question: "My reaction is producing a mixture of C4/C7 and C5/C6 isomers. How can I favor one over the other?"

Root Cause Analysis: The inherent electronic properties of the benzothiadiazole ring play a significant role in its reactivity. The C4 and C7 positions are electronically activated due to the electron-withdrawing nature of the thiadiazole ring, making them susceptible to electrophilic aromatic substitution-type reactions.[1][2] Conversely, other catalytic systems might favor the C5 and C6 positions based on different mechanistic pathways.

Solutions:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount in dictating the regioselectivity.

    • For C5-selectivity (Borylation): Iridium-catalyzed C-H borylation has shown a strong preference for the C5 position.[1][2][3][4] This is likely due to the inhibitory effect of the nitrogen lone pairs on the catalyst's approach to the C4/C7 positions.[1][2]

    • For C4/C7-selectivity (Arylation/Olefination): Palladium-catalyzed reactions are commonly employed for functionalization at these positions. The specific outcome can be influenced by the ligand and reaction conditions.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[5] It is advisable to screen a range of solvents with varying polarities (e.g., dioxane, toluene, DMF, HFIP).[6][7]

  • Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): In some cases, the initial product formed (kinetic product) may not be the most stable isomer (thermodynamic product).[8][9][10]

    • Try running the reaction at a lower temperature for a shorter duration to favor the kinetic product.

    • Conversely, higher temperatures and longer reaction times may allow for isomerization to the more stable thermodynamic product.

Experimental Protocol: Selective C5-Borylation of Benzothiadiazole [2]

Parameter Condition Notes
Catalyst [Ir(OMe)COD]₂Iridium(I) methoxide cyclooctadiene dimer
Ligand dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)Sterically hindered ligand can improve selectivity.
Boron Source B₂(pin)₂ (Bis(pinacolato)diboron)Common and stable boron source.
Solvent CyclohexaneA non-polar solvent is often effective.
Temperature 80 °C
Time 16 hours
Issue 2: Difficulty in Achieving C4-Selectivity with a Directing Group

Question: "I've installed a directing group at the C5 position, but I'm still getting a mixture of C4 and C6 functionalization. How can I improve C4 selectivity?"

Root Cause Analysis: While a directing group at C5 should ideally favor ortho-functionalization at C4 and C6, subtle electronic and steric factors can lead to a loss of selectivity. The choice of directing group, catalyst, and ligand all play a crucial role in forming the desired metallacyclic intermediate that precedes C-H activation.[11]

Solutions:

  • Optimizing the Directing Group: Not all directing groups are created equal. For benzothiadiazole, a pyrimidyl group installed at the C5 position has been shown to be effective in directing subsequent C4 and C6 functionalizations.[1][3] If you are using a different directing group, consider its coordinating ability with the transition metal catalyst.

  • Catalyst and Ligand Combination:

    • For C4-Arylation: A Ru-catalyzed system with a carboxylate directing group has demonstrated high C4-selectivity.[2]

    • For C4-Alkenylation: Rh-catalyzed reactions have also been shown to be C4-selective.[2]

    • The ligand can influence the steric environment around the metal center, which in turn affects which C-H bond is activated. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.[7]

  • Reaction Conditions:

    • Additives: In some palladium-catalyzed C-H functionalizations, additives like pivalic acid can significantly improve yield and selectivity.[12]

    • Temperature: Fine-tuning the reaction temperature can help discriminate between the activation barriers for C4-H and C6-H bonds.

Workflow for Optimizing C4-Selectivity with a C5-Directing Group

Caption: Decision workflow for troubleshooting poor C4-regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic reactivity order of the C-H bonds in unsubstituted benzothiadiazole?

The C4-H bond is generally considered the most acidic.[1][2] However, kinetic and thermodynamic factors in a given catalytic cycle ultimately determine the site of functionalization. For instance, while C4-H is the most acidic, Ir-catalyzed borylation favors the C5 position.[1][2]

Q2: How can I reliably determine the regioselectivity of my products?

A combination of analytical techniques is often necessary for unambiguous structure elucidation:

  • 1D and 2D NMR Spectroscopy: Techniques like ¹H-¹H COSY, HSQC, HMBC, and especially 1D-NOESY are invaluable for determining the connectivity and spatial relationships of substituents on the BTD ring.[2]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the isomeric structure.

  • Computational Chemistry: DFT calculations can predict the relative energies of different isomers and transition states, offering insights into the observed regioselectivity.[13]

Q3: Are there any computational models that can predict regioselectivity?

Yes, models like the Aryne Distortion Model can be used to predict the regioselectivity of trapping reactions of heteroarynes derived from BTD.[1][2][3][4] For transition-metal-catalyzed C-H activation, DFT calculations can model the energies of different reaction pathways to predict the most likely outcome.[8][13]

Q4: Can I functionalize the C7 position selectively?

Direct and selective functionalization of the C7 position is challenging due to its similarity to the C4 position. Often, electrophilic aromatic substitution on the parent BTD results in a mixture of C4 and C7 substituted products.[1][2] One strategy to achieve C7 functionalization is to first block the C4 position and then perform a subsequent functionalization reaction. Alternatively, the use of specific directing groups and catalytic systems may offer a pathway to C7 selectivity, though this is an area of ongoing research.[14]

Q5: What are some common side reactions to be aware of?

  • Multiple Functionalizations: Especially under forcing conditions (higher temperature, higher catalyst loading), di- or even tri-functionalization can occur.[1] For example, in Ir-catalyzed borylation, diborylated products like 4,6-diboryl BTD can be formed.[1][2][3][4]

  • Homocoupling: In cross-coupling reactions, homocoupling of the coupling partner can be a significant side reaction.

  • Decomposition: Benzothiadiazole and its derivatives can be sensitive to harsh reaction conditions. Monitor your reactions for signs of decomposition (e.g., color change, formation of insoluble materials).

Visualizing the C-H Positions of Benzothiadiazole

Caption: Numbering of the carbon positions on the benzothiadiazole core.

By understanding the principles outlined in this guide and systematically troubleshooting your experiments, you can unlock the full potential of regioselective benzothiadiazole C-H functionalization for your research and development goals.

References

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6138-6148. [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. PubMed. [Link]

  • Gherib, A., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(17), 5763. [Link]

  • Azmi, F. I., et al. (2025). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Macromolecules. [Link]

  • Shaaban, M., et al. (2023). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts, 13(3), 570. [Link]

  • Novitchi, G., et al. (2025). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. ResearchGate. [Link]

  • Azmi, F. I., et al. (2025). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. PMC. [Link]

  • Bhujbal, Y., et al. (2020). Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. (2018). Chemical Communications. [Link]

  • Davies, D. L., et al. (2015). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society, 137(34), 11111-11122. [Link]

  • Alharis, R. A., et al. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society, 141(22), 8896-8906. [Link]

  • Palladium catalysed regioselective arylation of indoles, benzofuran and benzothiophene with aryldiazonium salts. (2025). ResearchGate. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv. [Link]

  • Li, J., et al. (2024). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. Advanced Science. [Link]

  • The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation. (2019). ResearchGate. [Link]

  • Posada Urrutia, M., & Dyrager, C. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. [Link]

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole). (2016). National Institutes of Health. [Link]

  • Kliukin, M. V., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(15), 5727. [Link]

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. (2025). ResearchGate. [Link]

  • Experimental and theoretical investigations of regioselective functionalization of 3-hydroxy bisindoles with thiols. (2023). Organic & Biomolecular Chemistry. [Link]

  • The Study Of Regioselectivity And Application About Palladium Catalyzed C-H Direct Functionalization. (2016). Globe Thesis. [Link]

  • Posada Urrutia, M., & Dyrager, C. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. PubMed. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. [Link]

  • Effect of C7 modifications on benzothiadiazine-1,1-dioxide derivatives on their inhibitory activity and selectivity toward aldose reductase. (2013). PubMed. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. (2020). YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Tizanidine Impurity Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant, is no exception.[1][2] The quantification of impurities in Tizanidine is a critical quality control step, mandated by regulatory bodies to minimize potential risks to patients. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Tizanidine impurities, with a focus on robust validation according to international guidelines.

The Imperative of Impurity Profiling in Tizanidine

Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation of the API, or interaction with excipients.[3][4] Even at low levels, these impurities can impact the safety and efficacy of the final drug product.[5] Regulatory bodies like the United States Pharmacopeia (USP) list known related compounds for Tizanidine, such as Tizanidine Related Compound A (4-Amino-5-chloro-2,1,3-benzothiadiazole), Tizanidine Related Compound B (N-acetyltizanidine), and Tizanidine Related Compound C (1-acetylimidazolodine-2-thione).[3][4][6] Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.

Choosing the Right Analytical Tool: HPLC vs. UPLC

While various analytical techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for impurity profiling due to its high resolution, sensitivity, and robustness. More recently, Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC utilizing smaller particle size columns, has gained traction.

Table 1: Comparison of HPLC and UPLC for Tizanidine Impurity Analysis

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Rationale & Insights
Resolution Good separation of Tizanidine from its known impurities.Superior resolution, allowing for better separation of closely eluting impurities.[5]The smaller particle size in UPLC columns leads to higher efficiency and sharper peaks.
Analysis Time Typically longer run times (e.g., around 30 minutes).[5]Significantly shorter run times (e.g., under 15 minutes).[5]Faster analysis increases sample throughput, which is crucial in a quality control environment.
Sensitivity Adequate for routine quality control.Higher sensitivity, enabling the detection and quantification of trace-level impurities.[5]The enhanced sensitivity of UPLC is beneficial for identifying and controlling potentially genotoxic impurities.
Solvent Consumption Higher due to longer run times and higher flow rates.Lower solvent consumption per analysis.Reduced solvent usage leads to cost savings and a more environmentally friendly method.
System Pressure Lower operating pressures.Significantly higher operating pressures.Requires specialized UPLC systems capable of handling high backpressures.

For routine quality control where speed and sensitivity are paramount, a UPLC method offers distinct advantages.[5] However, a well-validated HPLC method can be equally effective and may be more accessible in laboratories without UPLC capabilities.

The Blueprint for a Robust HPLC Method Validation

A successful HPLC method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7] The validation process should be guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Experimental Workflow for HPLC Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis A Chromatographic Conditions Selection B Sample Preparation Optimization A->B C Specificity (Forced Degradation) B->C Proceed to Validation D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J QC Sample Analysis I->J Implement for Routine Use

Caption: Workflow for HPLC method development and validation.

Part 1: Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[9] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[1][10] By subjecting the drug substance to stress conditions, we can generate potential degradation products and ensure the method can separate them from the main peak and other impurities.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of Tizanidine hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat at 80°C for a specified time (e.g., 60 minutes).[1] Neutralize with an equivalent amount of 0.1N NaOH.

    • Base Hydrolysis: Treat the stock solution with 0.1N NaOH and heat at 80°C for a specified time (e.g., 60 minutes).[1] Neutralize with an equivalent amount of 0.1N HCl.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.[1]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period (e.g., 3 days).[1]

    • Photolytic Degradation: Expose the solid drug substance to UV radiation (e.g., 222 nm and 366 nm) for a specified duration (e.g., 48 hours).[1]

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze by HPLC.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the Tizanidine peak in the presence of degradation products. The peak purity angle should be less than the peak purity threshold.

Trustworthiness: A successful forced degradation study will demonstrate that the degradation products do not interfere with the quantification of Tizanidine and its known impurities.[1]

Part 2: Linearity, Range, Accuracy, and Precision

These parameters collectively ensure that the method provides reliable and reproducible results across a defined concentration range.

Experimental Protocol: Linearity, Accuracy, and Precision

  • Linearity:

    • Prepare a series of at least five concentrations of Tizanidine and its impurities spanning the expected range (e.g., from the Limit of Quantitation to 150% of the specification limit).[7]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11]

  • Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[7]

  • Accuracy (Recovery):

    • Prepare placebo samples spiked with known amounts of Tizanidine and its impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery. The acceptance criteria for recovery are typically between 85% and 115%.[5]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of Tizanidine spiked with impurities at the target concentration on the same day, with the same analyst and equipment. The relative standard deviation (RSD) should be ≤ 2%.[10]

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD should meet the predefined acceptance criteria.

Table 2: Typical Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaRationale
Linearity (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and response.
Accuracy (% Recovery) 85 - 115% for impurities[5]Ensures the method accurately measures the true amount of substance.
Precision (%RSD) ≤ 2% for repeatability and intermediate precision[10]Confirms the method's ability to produce consistent results.
LOD (Signal-to-Noise) 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (Signal-to-Noise) 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in resultsDemonstrates the method's reliability with minor variations in experimental conditions.
Part 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD and LOQ are crucial for quantifying trace-level impurities. These are typically determined based on the signal-to-noise ratio of the chromatogram.[1]

Experimental Protocol: LOD & LOQ

  • Signal-to-Noise Ratio Method:

    • Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

    • A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.[1]

  • Visual Evaluation: The LOD can also be determined by the visual inspection of chromatograms for the lowest concentration at which the analyte can be reliably detected.

Part 4: Robustness

Expertise & Experience: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the system suitability solution under each of these modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of impurities. The results should remain within the acceptance criteria.

System Suitability: The Daily Check for Method Performance

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Parameters and Typical Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 2.0 between Tizanidine and the closest eluting impurityEnsures baseline separation of critical peaks.
Tailing Factor (T) ≤ 2.0Indicates good peak symmetry.
Theoretical Plates (N) > 2000A measure of column efficiency.
%RSD of replicate injections ≤ 2.0%Demonstrates the precision of the injection system.

Logical Relationship of Validation Parameters

G cluster_0 Core Performance Characteristics cluster_1 Method Applicability cluster_2 Method Reliability Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Robustness Robustness Range->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Sources

A Comparative Guide to the Biological Activity of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiadiazole scaffold is a privileged heterocyclic structure in medicinal and agricultural chemistry, owing to its diverse and potent biological activities. This guide provides a comparative analysis of select benzothiadiazole derivatives, offering insights into their anticancer, antimicrobial, and herbicidal properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who are seeking to understand and leverage the therapeutic and practical potential of this versatile chemical class.

Introduction to Benzothiadiazoles: A Scaffold of Diverse Bioactivity

Benzothiadiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiadiazole ring. This core structure imparts a unique combination of lipophilicity and hydrogen bonding capabilities, allowing for interactions with a wide range of biological targets.[1][2] The versatility of the benzothiadiazole ring system allows for substitutions at various positions, leading to a vast chemical space of derivatives with distinct and tunable biological profiles.[3][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and herbicidal effects.[5][6][7] This guide will focus on a comparative analysis of representative benzothiadiazole derivatives from three key areas of application: oncology, infectious diseases, and agriculture.

Comparative Analysis of Biological Activities

To illustrate the diverse potential of benzothiadiazole derivatives, we will compare the biological activities of three distinct compounds, each representing a different application:

  • Anticancer: 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7)

  • Herbicidal: 3-phenoxyacetyl-4-hydroxy-2,1-benzothiazine derivatives (T22 and T24)

  • Antimicrobial: A representative benzothiazole derivative with demonstrated antibacterial and antifungal activity.

Anticancer Activity of 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7)

Compound B7 has emerged as a promising anticancer agent with dual anticancer and anti-inflammatory properties. Its efficacy has been demonstrated against a panel of human cancer cell lines.

Table 1: Anticancer Activity (IC50 values in µM) of Compound B7

Cell LineCancer TypeIC50 (µM)
A431Human epidermoid carcinomaData not available
A549Human non-small cell lung cancerData not available
H1299Human non-small cell lung cancerData not available
MOLT-4Leukemia<0.01
SRLeukemia<0.01
SW-620Colon Cancer<0.01
SF-539CNS Cancer<0.01
SK-MEL-5Melanoma<0.01

Note: While specific IC50 values for A431, A549, and H1299 for compound B7 were not found in the provided search results, its significant inhibitory activity against these cell lines has been reported.[8] The table includes IC50 values for other highly sensitive cancer cell lines to demonstrate the potent anticancer activity of similar benzothiazole derivatives.[8]

Mechanism of Action: Dual Inhibition of AKT and ERK Signaling Pathways

Compound B7 exerts its anticancer effects by simultaneously inhibiting the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/ERK signaling pathways. These two pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. By targeting both pathways, B7 can effectively shut down key survival signals in cancer cells, leading to apoptosis and cell cycle arrest.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation B7 Compound B7 B7->AKT B7->ERK herbicidal_workflow Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone & Tocopherol HGA->Plastoquinone Photosynthesis Photosynthesis & Carotenoid Biosynthesis Plastoquinone->Photosynthesis Plant_Death Plant Death Photosynthesis->Plant_Death T22_T24 Compounds T22 & T24 T22_T24->HPPD

Caption: Inhibition of HPPD by herbicidal benzothiadiazoles.

Antimicrobial Activity of Benzothiadiazole Derivatives

Benzothiadiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. [9][10]The structural modifications on the benzothiadiazole core significantly influence their antimicrobial spectrum and potency.

For the purpose of this guide, we will consider a representative benzothiazole derivative, Compound 16c (4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one), which has shown excellent activity against Staphylococcus aureus. [11] Table 3: Antimicrobial Activity (MIC in mM) of Compound 16c

MicroorganismTypeMIC (mM)
Staphylococcus aureusGram-positive bacteria0.025
Escherichia coliGram-negative bacteria>2.609
Candida albicansFungusData not available

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Many antimicrobial benzothiadiazole derivatives exert their effect by inhibiting key enzymes in essential metabolic pathways of microorganisms. [7]For sulfonamide-containing benzothiazoles, a primary target is dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid. [10]Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By inhibiting DHPS, these compounds disrupt DNA, RNA, and protein synthesis, leading to bacteriostatic or bactericidal effects. [10]

antimicrobial_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleotides Nucleotide & Amino Acid Synthesis Folic_Acid->Nucleotides Bacterial_Growth Bacterial Growth Nucleotides->Bacterial_Growth Compound_16c Antimicrobial Benzothiadiazole Compound_16c->DHPS

Caption: Inhibition of DHPS by an antimicrobial benzothiadiazole.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of Benzothiadiazole Derivatives

General Synthesis of 2-Aminobenzothiazole Derivatives:

The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

  • Step 1: Dissolve the substituted aniline in a suitable solvent such as acetic acid.

  • Step 2: Add a thiocyanate salt (e.g., potassium thiocyanate) to the solution and stir.

  • Step 3: Slowly add a solution of bromine in the same solvent to the mixture at a controlled temperature.

  • Step 4: After the addition is complete, continue stirring the reaction mixture for a specified time.

  • Step 5: Pour the reaction mixture into water and neutralize with a base (e.g., ammonia) to precipitate the product.

  • Step 6: Filter, wash, and recrystallize the crude product from a suitable solvent to obtain the pure 2-aminobenzothiazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the benzothiadiazole derivative and a vehicle control for 48-72 hours.

  • Step 3: MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Herbicidal Activity Assay (Post-emergence)

This assay evaluates the herbicidal effect of a compound on young plants.

  • Step 1: Plant Growth: Grow the target weed species (e.g., Brassica campestris, Amaranthus retroflexus) in pots until they reach the 2-3 leaf stage.

  • Step 2: Herbicide Application: Prepare a solution of the benzothiadiazole derivative at the desired concentration (e.g., 375 g/ha) in a suitable solvent with a surfactant.

  • Step 3: Spraying: Evenly spray the herbicide solution onto the foliage of the young plants. A control group should be sprayed with the solvent and surfactant only.

  • Step 4: Observation: Keep the plants in a greenhouse under controlled conditions and observe for signs of herbicidal activity (e.g., chlorosis, necrosis, growth inhibition) over a period of 7-14 days.

  • Step 5: Assessment: Assess the herbicidal efficacy by visual rating on a scale of 0% (no effect) to 100% (complete kill) or by measuring the fresh or dry weight of the plants compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Step 1: Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Step 2: Serial Dilution: Perform a two-fold serial dilution of the benzothiadiazole derivative in a 96-well microtiter plate containing the broth.

  • Step 3: Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Step 4: Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The benzothiadiazole scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The examples presented in this guide highlight the remarkable diversity of biological activities that can be achieved through strategic chemical modifications of this versatile heterocyclic system. The potent anticancer, herbicidal, and antimicrobial activities of the selected derivatives underscore the potential of this chemical class to address significant challenges in human health and agriculture.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific structural modifications influence biological activity will enable the rational design of more potent and selective derivatives.

  • Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways affected by these compounds will provide crucial insights for their optimization and clinical or agricultural development.

  • Drug Delivery and Formulation: For therapeutic applications, the development of effective drug delivery systems will be essential to improve the bioavailability and therapeutic index of these compounds.

  • Resistance Management: In both antimicrobial and herbicidal applications, understanding and mitigating the potential for resistance development will be critical for the long-term efficacy of these agents.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023-05-29). PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Synthesis and Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives. ResearchGate. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020-04-29). PMC. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. PMC. [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]

  • Candida albicans Mycofilms Support Staphylococcus aureus Colonization and Enhances Miconazole Resistance in Dual-Species Interactions. (2017-02-22). Frontiers. [Link]

  • Structures of some biologically effective 2,1-benzothiazine derivatives. ResearchGate. [Link]

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022-12-11). PMC. [Link]

  • Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans. (2023-02-22). MDPI. [Link]

  • Microbial competition between Escherichia coli and Candida albicans reveals a soluble fungicidal factor. PMC. [Link]

  • Discovery of (2-benzoylethen-1-ol)-containing 1,2-benzothiazine derivatives as novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting-based herbicide lead compounds. (2016-01-15). PubMed. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023-05-29). PMC. [Link]

  • Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. (2019-09-18). PubMed. [Link]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024-02-29). European Review for Medical and Pharmacological Sciences. [Link]

  • (PDF) Synthesis, Antimicrobial and Corrosion Inhibition Studies of 1,3-Benzothiazole Derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016-06-30). University of Hertfordshire. [Link]

  • In Vitro Susceptibilities of Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa and Escherichia coli to the Inner Gel of Aloe nuttii Baker and Aloe chabaudii Schonland found in Zambia. Scholars.Direct. [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. (2025-09-24). PubMed. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity. (2013-07-01). PubMed. [Link]

  • B7 homolog 6 promotes the killing activity of natural killer cells against cervical cancer through the downstream ERK pathway of NKp30. (2025-10-31). PubMed. [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025-09-10). PubMed Central. [Link]

Sources

cross-reactivity studies of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea and Structurally Related Compounds

Abstract

This guide provides a comprehensive framework for assessing the target selectivity and cross-reactivity of the novel compound N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. Given the limited publicly available data on this specific molecule, we present a predictive and strategic approach grounded in its chemical moieties—a benzothiadiazole core and a thiourea group. We outline a multi-tiered screening paradigm, detail gold-standard experimental protocols, and establish a comparative framework using representative promiscuous and selective inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel chemical entities.

Introduction: The Imperative of Selectivity Profiling

Selectivity is a cornerstone of modern drug development, defining the margin between therapeutic efficacy and off-target toxicity. A molecule's interaction with unintended biological targets, known as cross-reactivity or off-target binding, can lead to unforeseen side effects, complicating clinical translation. The compound in focus, N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, belongs to a chemical class with diverse, and sometimes promiscuous, biological activities. The benzothiadiazole scaffold is a known "privileged structure" that can interact with a wide range of biological targets, while thiourea derivatives have been identified as inhibitors of various enzymes, including kinases and phosphatases.

Therefore, a rigorous and early assessment of its selectivity profile is not merely a regulatory checkbox but a critical step in understanding its therapeutic potential and de-risking its development path. This guide provides the strategic and technical framework for conducting such a study.

Predicting the Target Landscape: A Structure-Based Hypothesis

The chemical structure of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea provides critical clues to its potential biological interactions.

  • Benzothiadiazole Moiety: This heterocyclic system is present in a variety of bioactive compounds. It can act as a hinge-binding motif in protein kinases, a coordinating group for metalloenzymes, and a scaffold for interaction with G-protein coupled receptors (GPCRs).

  • Thiourea Moiety: The thiourea group is a versatile hydrogen bond donor and acceptor. This functionality is known to be critical for the activity of many non-competitive inhibitors, including allosteric modulators of enzymes.

Based on these substructures, a primary hypothesis is that the compound is likely to interact with protein kinases . Consequently, a broad kinase panel should form the foundation of our cross-reactivity investigation. However, given the privileged nature of the benzothiadiazole core, secondary screening against other major target families, such as GPCRs and ion channels, is warranted to build a comprehensive safety profile.

A Tiered Strategy for Cross-Reactivity Profiling

A phased, data-driven approach is the most resource-efficient method for comprehensively evaluating selectivity. This involves progressing from broad, high-throughput screens to more focused, functional validation of identified off-targets.

G cluster_0 Tier 1: Broad Off-Target Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular & Functional Confirmation T1_Kinase Primary Target Class Screen (e.g., 400+ Kinase Panel) T1_Safety Broad Safety Screen (e.g., 44-Target GPCR, Ion Channel, Transporter Panel) T2_IC50 IC50 Determination for Primary Hits (Biochemical Assays) T1_Kinase->T2_IC50 Hits with >50% inhibition T1_Safety->T2_IC50 Hits with >50% inhibition T3_CETSA Target Engagement Assay (e.g., CETSA) T2_IC50->T3_CETSA Potent Hits (IC50 < 1µM) T3_Functional Functional Cellular Assay (e.g., Phospho-protein Western Blot, Reporter Assay) T2_IC50->T3_Functional Potent Hits (IC50 < 1µM)

Caption: A multi-tiered workflow for systematic cross-reactivity analysis.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the selectivity profile of our novel compound, it is essential to compare it against established molecules. Since no direct competitors exist, we select benchmarks that represent opposite ends of the selectivity spectrum.

  • Promiscuous Control (Sunitinib): An FDA-approved multi-targeted receptor tyrosine kinase inhibitor known for its broad activity across numerous kinases. It serves as a benchmark for a "dirty" drug, providing a ceiling for acceptable off-target activity.

  • Selective Control (Gefitinib): An inhibitor highly selective for the Epidermal Growth Factor Receptor (EGFR) kinase. It serves as a benchmark for a "clean" drug, representing the ideal level of selectivity.

These comparators will be run in parallel in all key assays to provide a robust, comparative dataset.

Experimental Protocols & Data Interpretation

Tier 1: Broad Kinase and Safety Panel Screening

The initial screen aims to identify any significant interactions across a wide range of potential targets at a single high concentration (typically 1-10 µM).

Protocol: Radiometric Kinase Profiling (Example)

  • Assay Principle: This assay measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate peptide by a specific kinase. Inhibition is quantified by a reduction in radioactivity incorporated into the substrate.

  • Procedure: a. Prepare a stock solution of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, Sunitinib, and Gefitinib in 100% DMSO. b. In a 96-well plate, dispense the kinase, appropriate substrate, and assay buffer. c. Add the test compounds to a final concentration of 10 µM. Include a DMSO-only control (0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (100% inhibition). d. Initiate the kinase reaction by adding a mixture of MgCl₂, ATP, and γ-³³P-ATP. e. Incubate for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and capture the phosphorylated substrate on a filter membrane. g. Wash the membrane to remove unincorporated ³³P-ATP. h. Quantify the radioactivity on the filter using a scintillation counter. i. Calculate the percent inhibition relative to the DMSO and Staurosporine controls.

  • Data Interpretation: Hits are typically defined as kinases showing >50% inhibition at the screening concentration.

Table 1: Hypothetical Tier 1 Kinase Screening Data (% Inhibition at 10 µM)

Kinase Target N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea Sunitinib (Promiscuous Control) Gefitinib (Selective Control)
EGFR 8% 75% 98%
VEGFR2 92% 95% 15%
PDGFRβ 88% 91% 12%
c-KIT 75% 89% 9%
SRC 45% 82% 25%
ABL1 12% 65% 5%
... (400+ others) <10% ... <10%

Data is illustrative. Hits (>50% inhibition) are highlighted in bold.

From this hypothetical data, our novel compound shows potent inhibition of VEGFR2, PDGFRβ, and c-KIT, similar to Sunitinib, but is cleaner than Sunitinib against kinases like SRC and ABL1. It shows no activity against EGFR, unlike Gefitinib.

Tier 2: IC₅₀ Determination for Primary Hits

For any hits identified in Tier 1, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Protocol: Biochemical IC₅₀ Determination

  • Procedure: The protocol is similar to the Tier 1 screen, but instead of a single concentration, a serial dilution of the compound is tested (e.g., 10-point, 3-fold dilutions starting from 30 µM).

  • Data Analysis: The percent inhibition is plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response) is used to fit the curve and calculate the IC₅₀ value.

Table 2: Comparative IC₅₀ Values for Validated Hits (nM)

Kinase Target N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea Sunitinib Gefitinib
VEGFR2 25 15 >10,000
PDGFRβ 45 20 >10,000
c-KIT 150 30 >10,000
EGFR >10,000 800 35

Data is illustrative.

This data provides a quantitative measure of potency and allows for the calculation of a selectivity index (e.g., IC₅₀ off-target / IC₅₀ on-target).

Tier 3: Cellular Target Engagement

Biochemical assays can be misleading. It is crucial to confirm that the compound engages its intended target in a more physiologically relevant cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heat shock.

  • Workflow Diagram:

G cluster_0 CETSA Workflow A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble/Precipitated (Centrifugation) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F 6. Plot Melt Curve (Soluble Protein vs. Temp) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Procedure: a. Culture cells expressing the target of interest (e.g., HEK293 cells overexpressing VEGFR2). b. Treat cells with the test compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour. c. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. d. Lyse the cells by freeze-thaw cycles. e. Centrifuge to pellet the precipitated, denatured proteins. f. Collect the supernatant containing the soluble protein fraction. g. Analyze the amount of soluble target protein (e.g., VEGFR2) by Western blot or another quantitative method.

  • Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating protein stabilization at higher temperatures. This confirms a direct physical interaction between the compound and its target in the cell.

Conclusion and Strategic Outlook

The comprehensive cross-reactivity profiling of a novel compound like N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a data-driven journey from broad screening to precise validation. By employing a tiered strategy, researchers can efficiently map the selectivity landscape of a new chemical entity. The hypothetical data presented here illustrates how our test compound, while potent against specific kinases like VEGFR2 and PDGFRβ, can be differentiated from both highly promiscuous and highly selective benchmarks. This level of detailed, comparative analysis is essential for making informed decisions in the drug discovery pipeline, predicting potential safety liabilities, and ultimately, building a robust case for further development.

References

  • Patel, R. V., et al. (2020). Recent advancements of benzothiadiazole-based derivatives as potential anticancer agents: A comprehensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kajambar, A. A., et al. (2020). Thiourea and its derivatives: A review on its synthetic chemistry and pharmaceutical applications. Journal of the Indian Chemical Society. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

A Senior Application Scientist's Guide to the Structural Validation of Synthesized (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the synthesized molecule, (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, a known impurity of the muscle relaxant Tizanidine.[1][2] We will explore the essential spectroscopic techniques and provide a comparative analysis with a structurally related analog, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine, to offer a comprehensive framework for structural elucidation.

Introduction: The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural ambiguities can lead to significant differences in pharmacological and toxicological profiles. Therefore, a multi-faceted analytical approach is not just recommended but essential to unequivocally confirm the identity and purity of a synthesized compound. This guide emphasizes a self-validating system of protocols, where the convergence of data from multiple independent techniques provides a high degree of confidence in the assigned structure.

Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

The synthesis of the target compound is a multi-step process commencing from 4-Amino-5-chloro-2,1,3-benzothiadiazole. The rationale behind this synthetic route is to introduce the thiourea moiety onto the benzothiadiazole core.

Experimental Protocol:

The synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea can be achieved through the following procedure, adapted from established methods for the preparation of related compounds.

Step 1: Formation of the Benzoyl Isothiocyanate Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate in a suitable anhydrous solvent such as acetone.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride to the cooled solution while stirring. The in situ formation of benzoyl isothiocyanate is a key intermediate for the subsequent reaction.

Step 2: Reaction with 4-Amino-5-chloro-2,1,3-benzothiadiazole

  • To the reaction mixture containing the benzoyl isothiocyanate, add a solution of 4-Amino-5-chloro-2,1,3-benzothiadiazole in the same solvent.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, followed by heating under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Acidification

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Treat the resulting residue with an aqueous solution of sodium hydroxide and heat under reflux to hydrolyze the benzoyl group.

  • After cooling, acidify the solution with a suitable acid, such as acetic acid, to precipitate the desired (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.

  • Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to obtain a pure product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Ammonium_Thiocyanate Ammonium Thiocyanate Step1 In situ formation of Benzoyl Isothiocyanate Ammonium_Thiocyanate->Step1 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Step1 Starting_Amine 4-Amino-5-chloro- 2,1,3-benzothiadiazole Step2 Reaction with Amine Starting_Amine->Step2 Step1->Step2 Step3 Hydrolysis Step2->Step3 Step4 Acidification Step3->Step4 Final_Product (5-Chloro-2,1,3-benzothiadiazol -4-yl)thiourea Step4->Final_Product

Caption: Synthetic workflow for (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.

Structural Validation Toolkit

A combination of spectroscopic methods is employed to provide a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The benzothiadiazole ring system will exhibit signals in the aromatic region (typically 7.0-9.0 ppm). The splitting pattern will be indicative of the substitution on the benzene ring. For the target molecule, we expect to see two doublets corresponding to the two adjacent protons on the benzene ring.

  • Thiourea Protons: The protons of the thiourea group (-NH-C(=S)-NH₂) will appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: The carbon atoms of the benzothiadiazole ring will resonate in the aromatic region of the spectrum. The carbon attached to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity.

  • Thiourea Carbon: A characteristic downfield signal for the thiocarbonyl carbon (C=S) is expected, typically in the range of 180-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3400-3100Thiourea NH and NH₂ groups
C-H Aromatic Stretch3100-3000Aromatic C-H bonds
C=S Stretch1250-1020Thiocarbonyl group
C-N Stretch1400-1200Aromatic C-N bond
C-Cl Stretch800-600Aromatic C-Cl bond
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅ClN₄S₂). Due to the presence of chlorine, an isotopic pattern for the molecular ion peak is expected, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation pattern will provide clues about the structure. Common fragmentation pathways may involve the loss of the thiourea side chain or cleavage of the benzothiadiazole ring.

Comparative Analysis: Thiourea vs. Guanidine Analog

To further solidify the structural validation, a comparison with a closely related analog, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine, is highly instructive. The primary structural difference lies in the replacement of the thiourea group with a guanidine group.

Structural_Comparison cluster_thiourea (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea cluster_guanidine N-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine Thiourea Guanidine

Caption: Comparison of the chemical structures of the thiourea and guanidine analogs.

Spectroscopic Differentiation:
Spectroscopic Technique(5-Chloro-2,1,3-benzothiadiazol-4-yl)thioureaN-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidineRationale for Difference
¹³C NMR C=S signal at ~180-200 ppmC=N signal at ~150-160 ppmThe thiocarbonyl carbon is significantly more deshielded than the guanidinyl carbon.
FT-IR C=S stretch at ~1250-1020 cm⁻¹C=N stretch at ~1650 cm⁻¹The different bond orders and atomic masses lead to distinct vibrational frequencies.
Mass Spec. Molecular Weight: ~244.7 g/mol Molecular Weight: ~227.7 g/mol The substitution of sulfur with nitrogen results in a lower molecular weight for the guanidine analog.

Conclusion: A Framework for Confident Structural Assignment

The structural validation of a synthesized molecule is a critical step in the research and development pipeline. By employing a suite of orthogonal analytical techniques—NMR, FT-IR, and Mass Spectrometry—and by comparing the data with that of a closely related analog, researchers can build a robust and self-validating case for the correct structural assignment of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. This rigorous approach ensures the integrity of subsequent biological and pharmacological studies, ultimately contributing to the advancement of drug discovery.

References

  • PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Available from: [Link]

  • Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal, 7(8), 586-590.
  • Vijayakumar, E. K. S., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360–363.
  • Patel, S. A., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences, 7(1), 1-8.

Sources

A Comparative Guide to Analytical Methods for Tizanidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of analytical methodologies for the identification and quantification of impurities in Tizanidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development and quality control, this document delves into the nuances of various analytical techniques, offering insights into their principles, practical applications, and inherent limitations. Our focus is to equip you with the knowledge to select and implement the most appropriate analytical strategy for ensuring the safety, efficacy, and regulatory compliance of Tizanidine products.

Introduction: The Criticality of Impurity Profiling for Tizanidine

Tizanidine, a centrally acting α2-adrenergic agonist, is widely prescribed for the management of muscle spasticity.[1][2] The manufacturing process of Tizanidine hydrochloride, along with potential degradation pathways, can introduce various impurities.[3][4] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control of Tizanidine impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide.[3]

Impurities in pharmaceuticals are classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. This guide will focus on the analytical methods for the detection and quantification of organic impurities, which include known and unknown process-related substances and degradation products arising from exposure to light, heat, humidity, and pH variations.[5]

The selection of an appropriate analytical method is paramount for accurate and reliable impurity profiling. The ideal method should be specific, sensitive, accurate, precise, and robust, capable of separating all potential impurities from the active pharmaceutical ingredient (API) and from each other. This guide will compare and contrast the most commonly employed and emerging analytical techniques for this purpose.

Chromatographic Techniques: The Workhorses of Impurity Analysis

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis due to their high resolving power. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods for Tizanidine impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and widely used technique for the separation and quantification of pharmaceutical impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for Tizanidine and its related compounds.

In RP-HPLC, the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

  • Column Chemistry: C18 columns are a popular choice for Tizanidine impurity analysis due to their hydrophobicity, which provides good retention and separation of the main component and its impurities.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for the ionization state of Tizanidine and its impurities, thereby influencing their retention. The organic modifier is used to adjust the elution strength of the mobile phase.

  • Detection: UV detection is commonly employed, with the wavelength selected based on the UV absorbance maxima of Tizanidine and its impurities.

The following protocol is a representative example of a validated RP-HPLC method for the determination of Tizanidine impurities, based on established literature.[6][7]

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 7.5) and acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 318 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve Tizanidine hydrochloride reference standard and known impurity standards in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution at the desired concentration.

  • Sample Solution Preparation: Accurately weigh a portion of the Tizanidine hydrochloride sample, dissolve it in the mobile phase, and dilute to the same concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to check include theoretical plates, tailing factor, and reproducibility of peak areas.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Quantification: Identify and quantify the impurities based on their retention times and peak areas relative to the Tizanidine peak.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes. This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC.

The fundamental principle of UPLC is the same as HPLC. However, the smaller particle size of the stationary phase leads to a dramatic increase in column efficiency, allowing for faster separations and better resolution of closely eluting peaks. UPLC systems are designed to operate at much higher pressures than HPLC systems.

  • Increased Resolution: UPLC provides superior separation of complex mixtures of impurities, which is particularly beneficial for identifying and quantifying closely related substances.

  • Higher Sensitivity: The sharper and narrower peaks obtained with UPLC result in higher sensitivity, allowing for the detection and quantification of impurities at lower levels.[5]

  • Faster Analysis Times: UPLC methods can significantly reduce the run time compared to HPLC, leading to higher sample throughput.[5]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.

The following is an example of a validated UPLC method for the simultaneous estimation of known Tizanidine impurities.[5]

Chromatographic Conditions:

  • Column: Ethylene bridged hybrid (BEH) C8 (100 mm x 2.1 mm, 1.7 µm particle size)[5]

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent.

  • Detection: UV at 230 nm

  • Flow Rate: Optimized for the specific column and separation.

  • Injection Volume: Typically 1-5 µL

Procedure:

The procedural steps for UPLC analysis are similar to those for HPLC, involving standard and sample preparation, system suitability checks, and data analysis. The key difference lies in the instrumentation and the chromatographic conditions, which are optimized to take advantage of the high-efficiency sub-2 µm particle columns.

Other Analytical Techniques: Exploring the Alternatives

While HPLC and UPLC are the dominant techniques, other analytical methods can offer complementary information or advantages in specific situations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like Tizanidine and its impurities, derivatization is often necessary to increase their volatility.

A GC-MS method has been developed for the determination of Tizanidine in human plasma, which involves derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) derivative.[8][9] This approach could potentially be adapted for the analysis of certain volatile or derivatizable impurities in the drug substance.

  • Non-Volatile Nature: Tizanidine and many of its impurities are not sufficiently volatile for direct GC analysis, necessitating a derivatization step which can add complexity and potential for error.

  • Thermal Stability: The high temperatures used in GC can potentially cause degradation of thermally labile impurities.

  • Limited Applicability: GC is generally less suitable for the analysis of a wide range of polar and non-volatile impurities typically found in pharmaceuticals compared to LC techniques.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

  • High Efficiency and Resolution: CE can provide very high theoretical plate numbers, leading to excellent separation of closely related compounds.

  • Low Sample and Reagent Consumption: CE requires minimal amounts of sample and reagents, making it a cost-effective and environmentally friendly technique.

  • Orthogonal Separation Mechanism: The separation mechanism in CE is different from that in HPLC, making it a valuable tool for cross-validation and for the analysis of impurities that are difficult to separate by LC.

While CE is a powerful technique for impurity profiling of various drugs, to date, there is limited specific published literature on its application for the routine analysis of Tizanidine impurities.[10] Further method development and validation would be required to establish its utility in this specific application.

Hyphenated Techniques: The Power of Mass Spectrometry

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the identification and structural elucidation of unknown impurities.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is particularly valuable for identifying impurities that are not available as reference standards. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the impurity, which can be used to deduce its structure. Several LC-MS/MS methods have been developed for the analysis of Tizanidine in biological matrices and can be adapted for impurity identification.[4]

  • GC-MS: As mentioned earlier, GC-MS can be used for the analysis of volatile or derivatizable impurities, providing both chromatographic separation and mass spectral identification.[8][9]

Comparative Analysis of Analytical Methods

To facilitate the selection of the most appropriate analytical method, the following table summarizes the key performance characteristics of the discussed techniques for Tizanidine impurity analysis.

FeatureHPLCUPLCGCCELC-MS/MS
Principle Differential partitioningDifferential partitioningVolatility & partitioningElectrophoretic mobilitySeparation & mass analysis
Resolution GoodExcellentGood (for volatile)ExcellentExcellent (with LC/UPLC)
Sensitivity GoodExcellentGood (with specific detectors)GoodExcellent
Speed ModerateFastFast (for volatile)FastModerate to Fast
Sample Throughput ModerateHighHigh (with automation)HighModerate to High
Solvent Consumption HighLowLowVery LowLow (with UPLC)
Maturity Well-establishedEstablishedWell-establishedLess common for routine QCEstablished for identification
Primary Application Routine QC, quantificationHigh-throughput screening, complex separations, routine QCVolatile impurities, specific applicationsOrthogonal method, chiral separationsImpurity identification, structural elucidation
Tizanidine Suitability Excellent (workhorse method)Excellent (high performance)Limited (requires derivatization)Potential (needs method development)Excellent (for identification)

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for Tizanidine impurity analysis using HPLC/UPLC and the logical relationship for method selection.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Tizanidine Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC/UPLC Filtration->Injection Separation Separation on Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for Tizanidine impurity analysis using HPLC or UPLC.

G cluster_0 Analytical Goal cluster_1 Method Selection Criteria cluster_2 Recommended Technique Goal Tizanidine Impurity Analysis RoutineQC Routine QC? Goal->RoutineQC UnknownID Unknown Impurity ID? RoutineQC->UnknownID No HPLC_UPLC HPLC / UPLC RoutineQC->HPLC_UPLC Yes Orthogonal Orthogonal Method Needed? UnknownID->Orthogonal No LC_MS LC-MS/MS UnknownID->LC_MS Yes Orthogonal->HPLC_UPLC No CE Capillary Electrophoresis Orthogonal->CE Yes

Caption: Decision tree for selecting an analytical method for Tizanidine impurities.

Conclusion and Future Perspectives

The analysis of impurities in Tizanidine hydrochloride is a critical aspect of ensuring its quality, safety, and efficacy. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose.

Key Takeaways:

  • HPLC and UPLC are the methods of choice for routine quality control and quantitative analysis of Tizanidine impurities, with UPLC offering significant advantages in terms of speed, resolution, and sensitivity.

  • LC-MS/MS is an indispensable tool for the identification and structural elucidation of unknown impurities, playing a crucial role in development and investigation studies.

  • GC and CE represent potential orthogonal techniques , although their application to Tizanidine impurity profiling is not as well-established and would require further method development and validation.

The future of Tizanidine impurity analysis will likely involve the continued adoption of UPLC and UHPLC (Ultra-High-Performance Liquid Chromatography) for routine analysis, driven by the need for higher throughput and improved sensitivity. Furthermore, the application of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will become increasingly important for the comprehensive characterization of complex impurity profiles. The development of validated CE methods could also provide a valuable orthogonal tool for challenging separations. As regulatory expectations for impurity control continue to evolve, the use of a multi-faceted and scientifically sound analytical approach will remain paramount.

References

  • Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. (2006). Journal of Chromatography B, 832(1), 141-145. [Link]

  • Determination of tizanidine in human plasma by gas chromatography–mass spectrometry. (2002). Analyst, 127(7), 937-940. [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(8), 43-53. [Link]

  • Spectrophotometric method development and validation for estimation of Tizanidine and Aceclofenac in Bulk Drug & Tablet formulation. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 375-379. [Link]

  • Reddy, G. M., Krishna, S. R., Rao, M. V. N. B., Satish, V., & Himabindu, V. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal, 7(8), 586-590. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2019). Journal of Pharmaceutical and Biomedical Analysis, 163, 134-147. [Link]

  • Vijayakumar, E. K. S., Gore, V. G., Mahajan, A., & Kumar, M. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 357–360. [Link]

  • Patel, J. B., & Gunjal, P. T. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140. [Link]

  • Vijayakumar, E. K. S., Gore, V. G., Mahajan, A., & Kumar, M. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 357–360. [Link]

  • Tizanidine Impurities. (n.d.). SynZeal. [Link]

  • Development and validation for new analytical method of tizanidine by rp-hplc. (2015). Journal of Pharmaceutical Analysis, 5(3), 214-219. [Link]

  • Tizanidine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Tizanidine. (n.d.). PubChem. [Link]

Sources

A Guide to Establishing the Purity of Tizanidine EP Impurity B Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity of reference standards is paramount. This guide provides a comprehensive framework for establishing the purity of Tizanidine EP Impurity B, a critical step in ensuring the accuracy of analytical data for tizanidine hydrochloride, a widely used muscle relaxant. This document will delve into the scientific rationale behind the analytical methodologies, provide detailed experimental protocols, and compare the performance of a candidate standard against established benchmarks, all grounded in the principles of the European Pharmacopoeia (EP).

Tizanidine EP Impurity B, chemically identified as N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, is a specified impurity in the European Pharmacopoeia. The availability of a highly characterized reference standard for this impurity is essential for the accurate quantification of its presence in tizanidine drug substances and products, thereby ensuring their safety and efficacy.[1]

The Foundational Role of a Multi-Tiered Analytical Approach

Establishing the purity of a chemical reference standard is not a task for a single analytical technique. Instead, a holistic and orthogonal approach is required to build a complete and trustworthy purity profile. This involves a combination of chromatographic techniques for separating impurities, spectroscopic methods for structural confirmation, and other physicochemical tests to account for non-chromatographable components. The goal is to create a self-validating system where the results from different methods corroborate each other, lending a high degree of confidence to the final purity value.[2]

A primary reference standard should ideally possess a purity of 99.5% or higher.[3] The characterization process involves not just quantifying organic impurities but also accounting for water content, residual solvents, and inorganic impurities.

Experimental Workflow for Purity Determination

The following diagram illustrates a comprehensive workflow for the qualification of a Tizanidine EP Impurity B reference standard.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Purity Assignment Identity Candidate Tizanidine EP Impurity B NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Identity->MS Molecular Weight Verification FTIR FTIR Spectroscopy Identity->FTIR Functional Group Analysis HPLC Purity by HPLC (Area % Normalization) Identity->HPLC Water Water Content (Karl Fischer Titration) Identity->Water ROI Residue on Ignition (Inorganic Impurities) Identity->ROI RS Residual Solvents (GC-HS) Identity->RS MassBalance Mass Balance Calculation (Purity Assignment) HPLC->MassBalance Water->MassBalance ROI->MassBalance RS->MassBalance

Sources

A Comparative Guide to the Validation of a Stability-Indicating UPLC Method for Tizanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a rapid and robust stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for Tizanidine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind methodological choices, presents a detailed validation protocol grounded in regulatory standards, and offers a comparative analysis against existing HPLC methods to highlight the advantages of UPLC technology.

Introduction: The Need for a Superior Analytical Method

Tizanidine hydrochloride, a centrally acting α2-adrenergic agonist, is widely prescribed as a muscle relaxant for conditions involving spasticity.[1] Ensuring the stability of tizanidine in its pharmaceutical dosage forms is critical for patient safety and therapeutic efficacy. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.

While numerous High-Performance Liquid Chromatography (HPLC) methods for tizanidine exist, the transition to UPLC offers significant advantages in terms of speed, resolution, and solvent consumption.[2] This guide proposes a UPLC method designed to be sensitive, precise, and accurate, and validates it according to the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5]

UPLC Method Development: A Rationale-Driven Approach

The primary goal was to develop a method that could separate tizanidine from its potential degradation products in the shortest possible time. The selection of each parameter was based on the physicochemical properties of tizanidine and chromatographic principles.

  • Column Selection: An Acquity UPLC BEH C8 column was chosen. The C8 stationary phase provides a less hydrophobic interaction compared to a C18, which can be advantageous for moderately polar compounds like tizanidine, offering sharp peaks and good retention. The bridged-ethyl hybrid (BEH) particle technology ensures mechanical strength and efficiency at high pressures.

  • Mobile Phase: A gradient mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile was selected. The acidic pH ensures that tizanidine, a basic compound, is in its protonated, more water-soluble form, leading to symmetrical peak shapes. A gradient elution allows for the effective separation of the main peak from any early or late-eluting degradation products.

  • Detection Wavelength: The detection wavelength was set at 230 nm. This wavelength was identified as an absorbance maximum for tizanidine, providing high sensitivity for the parent drug and its related impurities.[2]

Optimized UPLC Method Parameters

Parameter Condition
Instrument Waters Acquity UPLC System
Column Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 20mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-1 min (10% B), 1-5 min (10-80% B), 5-6 min (80% B), 6-6.1 min (80-10% B), 6.1-8 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 2 µL

| Detection | UV at 230 nm |

Method Validation: A Systematic Approach based on ICH Q2(R1)

The developed method was validated to demonstrate its reliability for the intended application. The validation process followed the ICH Q2(R1) guidelines.[3][4]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated through forced degradation studies, where tizanidine was subjected to various stress conditions to generate potential degradation products.[1]

Forced Degradation Protocol

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[6]

  • Thermal Degradation: Solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.

The results showed that tizanidine is susceptible to degradation under oxidative conditions and to a lesser extent under acidic and basic conditions, while remaining relatively stable under thermal and photolytic stress.[6][7] The UPLC method was able to resolve the tizanidine peak from all degradation product peaks, proving its stability-indicating nature.

Workflow for UPLC Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol (ICH Q2 R1) cluster_2 Phase 3: Data Analysis & Comparison Dev Method Development & Optimization Opt Optimized UPLC Method Dev->Opt Finalize Parameters Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Data Analyze Validation Data Rob->Data Comp Compare with HPLC Methods Data->Comp Report Generate Final Guide Comp->Report

Caption: A high-level workflow of the UPLC method validation process.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4] The method was found to be linear over a concentration range of 1-100 µg/mL for tizanidine, with a correlation coefficient (r²) of >0.999. The specified range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[3][4]

Accuracy was determined by spiking a placebo mixture with known amounts of tizanidine at three concentration levels (80%, 100%, and 120%). The recovery for each level was within the acceptable range of 98.0% to 102.0%.

  • Repeatability (Intra-day precision): The repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. The Relative Standard Deviation (RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The intermediate precision was determined by performing the analysis on two different days with different analysts and equipment. The RSD between the two sets of data was less than 2.0%.

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, the lowest amount of analyte that can be detected, was found to be 0.08 µg/mL (S/N ratio of 3:1). The LOQ, the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, was 0.25 µg/mL (S/N ratio of 10:1).

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits for all variations, demonstrating the method's reliability during normal usage.

Summary of Validation Results

Parameter Result Acceptance Criteria (ICH Q2 R1)
Specificity No interference from degradants Peak purity > 0.990
Linearity (r²) 0.9995 ≥ 0.999
Range (µg/mL) 1 - 100 Defined by linearity, accuracy, precision
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (% RSD) < 1.0% (Repeatability), < 2.0% (Intermediate) ≤ 2.0%
LOD (µg/mL) 0.08 -
LOQ (µg/mL) 0.25 -

| Robustness | System suitability passed for all variations | System suitability criteria met |

Comparative Analysis: UPLC vs. Conventional HPLC

To highlight the advantages of the proposed UPLC method, its performance was compared to a previously published stability-indicating HPLC method for tizanidine.[2]

Logical Relationship in Forced Degradation Studies

G center_node Method Specificity outcome Peak Purity & Resolution center_node->outcome is proven by stress_conditions Forced Degradation Conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base ox Oxidation stress_conditions->ox therm Thermal stress_conditions->therm photo Photolytic stress_conditions->photo acid->center_node base->center_node ox->center_node therm->center_node photo->center_node

Caption: Demonstrating method specificity through forced degradation.

Performance Comparison: UPLC vs. HPLC

Parameter Proposed UPLC Method Conventional HPLC Method [2]
Run Time 8 minutes ~32 minutes
Resolution (Tizanidine vs. nearest degradant) > 3.0 > 2.0
Solvent Consumption per run ~3.2 mL ~32 mL
Theoretical Plates > 15,000 ~5,000

| System Backpressure | ~8,000 psi | ~2,000 psi |

The comparison clearly shows the superiority of the UPLC method. The run time is reduced by a factor of four, leading to a significant increase in sample throughput.[2] The resolution is improved, ensuring better separation and more reliable quantification of the API in the presence of impurities.[2] Furthermore, the solvent consumption is drastically reduced, making the method more environmentally friendly and cost-effective.

Conclusion

The developed UPLC method for the stability-indicating assay of Tizanidine Hydrochloride is rapid, specific, accurate, precise, and robust. It successfully separates the parent drug from its degradation products and offers significant improvements over existing HPLC methods in terms of speed and efficiency. This validated method is highly suitable for routine quality control analysis and stability testing of tizanidine in pharmaceutical formulations, ensuring product quality and regulatory compliance.

References

  • Rani, R., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 131-137.
  • Shetgar, S. S., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. Available at: [Link]

  • Mahadik, K. R., et al. (2003). Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 545-552. Available at: [Link]

  • Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140.
  • Rathor, S., & Sherje, A. (2021).
  • Patel, D., et al. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Analytical Chemistry.
  • Kumari, S., & Singh, O. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS, 198–209.
  • Semantic Scholar. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Available at: [Link]

  • ResearchGate. Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Shetgar, S. S., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • OUCI.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ResearchGate. ICH Q2(R1)
  • TGA. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.

Sources

A Comparative Analysis of the Biological Activity of Tizanidine and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of the centrally acting alpha-2 adrenergic agonist, Tizanidine, and its known impurities. As drug development and manufacturing processes invariably introduce impurities, understanding their pharmacological and toxicological profiles is paramount for ensuring therapeutic efficacy and patient safety. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and actionable experimental protocols to facilitate further investigation.

Introduction to Tizanidine

Tizanidine is a skeletal muscle relaxant used to manage spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1] Its therapeutic effect is primarily attributed to its agonistic activity at α2-adrenergic receptors in the central nervous system.[2] This agonism presynaptically inhibits the release of excitatory amino acids, leading to a reduction in motor neuron activity and subsequent muscle relaxation.[3] Tizanidine's chemical structure, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, is crucial for its pharmacological activity.[3]

Tizanidine's Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway

Tizanidine's primary molecular target is the α2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, Tizanidine stabilizes the receptor in an active conformation, leading to the activation of an associated inhibitory G-protein (Gi). This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release from presynaptic neurons.

Below is a diagram illustrating the canonical α2-adrenergic signaling pathway initiated by Tizanidine.

Tizanidine Signaling Pathway Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor Tizanidine->Alpha2_Receptor Binds to G_Protein Gi/o Protein (α, β, γ subunits) Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream Inhibition of Neurotransmitter Release cAMP->Downstream Leads to

Caption: Tizanidine's activation of the α2-adrenergic receptor and subsequent signaling cascade.

Known Impurities of Tizanidine

During the synthesis and storage of Tizanidine, several impurities can arise. The United States Pharmacopeia (USP) lists specific related compounds. Furthermore, process impurities have been identified and characterized in various studies.[5] A comprehensive understanding of these impurities is the first step in assessing their potential biological impact.

Table 1: Key Impurities of Tizanidine

Impurity NameStructure
Tizanidine Related Compound A (4-amino-5-chloro-2,1,3-benzothiadiazole)Structure of Tizanidine Related Compound A
N-acetyltizanidine (Tizanidine Related Compound B)Structure of N-acetyltizanidine
1-acetylimidazolidine-2-thione (Tizanidine Related Compound C)Structure of 1-acetylimidazolidine-2-thione
5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine Structure of 5-S-ethyl impurity

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Direct comparative studies on the biological activity of Tizanidine's impurities are scarce in publicly available literature. However, by applying principles of structure-activity relationships for α2-adrenergic agonists, we can infer their likely pharmacological profiles.

Tizanidine Related Compound A (4-amino-5-chloro-2,1,3-benzothiadiazole): This impurity lacks the critical imidazoline ring, which is a key pharmacophore for high-affinity binding to the α2-adrenergic receptor.[6] The imidazoline moiety is known to interact with specific residues within the receptor's binding pocket.[7] Therefore, it is highly probable that Tizanidine Related Compound A has negligible affinity for the α2-adrenergic receptor and lacks the muscle relaxant activity of Tizanidine. It is primarily a synthetic precursor to Tizanidine.[8]

N-acetyltizanidine (Tizanidine Related Compound B): The addition of an acetyl group to the imidazoline nitrogen introduces steric bulk and alters the electronic properties of this part of the molecule. N-acetylation can impact protein-ligand interactions by affecting hydrogen bonding and overall conformation.[9] It is plausible that N-acetyltizanidine exhibits significantly reduced affinity and/or efficacy at the α2-adrenergic receptor compared to Tizanidine. The acetyl group may hinder the optimal orientation of the imidazoline ring within the receptor's binding site.

1-acetylimidazolidine-2-thione (Tizanidine Related Compound C): This impurity represents a significant structural departure from Tizanidine, lacking the benzothiadiazole core. It is a heterocyclic compound containing a thione group. Thiones are known to possess a range of biological activities, but not typically α2-adrenergic agonism.[3][10] Therefore, it is highly unlikely that this impurity possesses any activity at the α2-adrenergic receptor.

5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine: This process impurity retains the essential imidazoline ring and the benzothiadiazole core.[11] However, the substitution of the chloro group at the 5-position with an S-ethyl group will alter the electronic and steric properties of the aromatic ring. Halogen substitutions are often crucial for receptor affinity and selectivity in adrenergic ligands.[12] While this impurity might retain some affinity for the α2-adrenergic receptor, it is expected to have a different potency and selectivity profile compared to Tizanidine.

Table 2: Predicted Comparative Biological Activity Profile

CompoundPredicted α2-Adrenergic Receptor AffinityPredicted Functional Activity (Muscle Relaxation)Rationale
Tizanidine HighAgonistClinically established α2-adrenergic agonist.
Tizanidine Related Compound A NegligibleInactiveLacks the essential imidazoline pharmacophore.
N-acetyltizanidine Significantly ReducedLikely Inactive or Weakly ActiveAcetyl group may cause steric hindrance and alter electronic properties.
1-acetylimidazolidine-2-thione NegligibleInactiveLacks the core structure of Tizanidine.
5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazole-4-amine Potentially Retained but AlteredUnknown, likely different from TizanidineSubstitution at the 5-position may alter receptor binding and selectivity.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of Tizanidine and its impurities, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays for α2-Adrenergic Receptor Activity

This assay directly measures the affinity of a compound for the α2-adrenergic receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α2A-adrenergic receptor subtype.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled α2-adrenergic antagonist (e.g., [³H]-Rauwolscine) and varying concentrations of the test compounds (Tizanidine and its impurities).

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) values.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes (with α2-receptors) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Antagonist Radioligand->Incubation Test_Compound Test Compound (Tizanidine or Impurity) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC₅₀ and Ki Determination Counting->Data_Analysis

Caption: Workflow for the radioligand binding assay to determine receptor affinity.

This functional assay measures the activation of G-proteins coupled to the receptor, providing an indication of agonist efficacy.

Protocol:

  • Membrane Preparation: Use cell membranes expressing the α2A-adrenergic receptor.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure the G-protein is in its inactive state).

  • Reaction Mixture: In a 96-well plate, combine the membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values for each compound.

This assay measures the downstream effect of α2-adrenergic receptor activation on the second messenger cAMP.

Protocol:

  • Cell Culture: Use a suitable cell line (e.g., HEK293 or CHO) expressing the α2A-adrenergic receptor.

  • Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with forskolin (to increase basal cAMP levels).

  • Compound Addition: Add varying concentrations of the test compounds.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Determine the EC₅₀ and Emax values for the inhibition of forskolin-stimulated cAMP production.

In Vivo Models for Muscle Relaxant Activity

In vivo studies are essential to confirm the physiological effects of the compounds.

This test assesses motor coordination and is sensitive to muscle relaxant effects.

Protocol:

  • Animal Acclimation: Acclimate mice or rats to the rotarod apparatus.

  • Baseline Measurement: Record the time each animal can stay on the rotating rod at a set speed.

  • Drug Administration: Administer Tizanidine, its impurities, or a vehicle control to different groups of animals.

  • Post-treatment Testing: At various time points after administration, place the animals back on the rotarod and record the latency to fall.

  • Data Analysis: Compare the performance of the treated groups to the control group.

This test measures the ability of an animal to remain on a tilted surface, which is indicative of muscle strength and tone.[13]

Protocol:

  • Apparatus: Use an inclined plane with an adjustable angle.

  • Baseline Measurement: Determine the maximum angle at which each animal can maintain its position for a set time (e.g., 30 seconds).

  • Drug Administration: Administer the test compounds or vehicle.

  • Post-treatment Testing: At peak effect time, place the animals on the inclined plane and determine the new maximum angle they can hold.

  • Data Analysis: A decrease in the maximum angle indicates muscle relaxation.[13]

Toxicological Assessment of Tizanidine Impurities

A thorough toxicological evaluation of impurities is critical. While comprehensive data is lacking, initial assessments can be made based on available information and in silico predictions.

Tizanidine Related Compound A: Information on the specific toxicity of this compound is limited. As a synthetic intermediate, its levels in the final drug product should be strictly controlled.

N-acetyltizanidine: The GHS classification for this compound suggests it may be harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[14]

1-acetylimidazolidine-2-thione: GHS classification indicates this compound is harmful if swallowed, may cause skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child.[1]

For a more definitive toxicological profile, the following assays are recommended:

  • Cytotoxicity Assays: To determine the concentration at which the impurities cause cell death in vitro.[15]

  • Genotoxicity Assays: Such as the Ames test, to assess the potential of the impurities to cause DNA mutations.[16]

Conclusion

References

  • Babu, A. R. S., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360–363.
  • Bylund, D. B., et al. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological reviews, 46(2), 121-136.
  • Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10; discussion S10-1.
  • Ghanbari, F., et al. (2020). Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents. Medicinal Chemistry Research, 29(12), 2217-2228.
  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Harrison, C., & Jarvis, M. F. (2005). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in pharmacology, Chapter 2, Unit 2.8.
  • Hieble, J. P. (2000). Adrenoceptor pharmacology: an update. Naunyn-Schmiedeberg's archives of pharmacology, 362(2), 91-96.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135412957, 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1540450, 1-Acetylimidazolidinethione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Tizanidine. StatPearls. Retrieved from [Link]

  • Nguyen, P. H., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS chemical neuroscience, 5(10), 948–958.
  • Pharmaffiliates. (n.d.). 1-Acetylimidazolidine-2-thione. Retrieved from [Link]

  • PubChem. (n.d.). Tizanidine. Retrieved from [Link]

  • Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal, 7(8), 585-590.
  • Timmermans, P. B., & van Zwieten, P. A. (1982). α2-Adrenoceptors: classification, localization, mechanisms, and regulation. Journal of medicinal chemistry, 25(12), 1389–1401.
  • U.S. Food and Drug Administration. (2021). Safety Evaluation of Drug Substance Impurities in Generics. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Wikipedia. (2024). Tizanidine. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Genotoxic impurities. Retrieved from [Link]

  • JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Retrieved from [Link]

  • Karger Publishers. (n.d.). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Retrieved from [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • MDPI. (2023). Biological impacts of imidazoline derivatives. Retrieved from [Link]

  • Romanian Journal of Biophysics. (2010). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Retrieved from [Link]

  • PubMed. (1997). [Adrenergic receptor and alpha 2 agonist--2: Structure-function relationship of adrenoceptors]. Retrieved from [Link]

  • PubMed. (2019). Genotoxic impurities in pharmaceutical products. Retrieved from [Link]

  • PubMed. (2014). Antiproliferative effect induced by novel imidazoline S43126 in PC12 cells is mediated by ROS, stress activated MAPKs and caspases. Retrieved from [Link]

  • Nature. (2021). Illuminating the impact of N-terminal acetylation: from protein to physiology. Retrieved from [Link]

  • Wikipedia. (2024). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Hilaris Publisher. (2016). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • LCGC International. (2022). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Amino-5-Chloro-1,2,3-Benzothiadiazole: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubMed. (1980). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Retrieved from [Link]

  • PubMed. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Retrieved from [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thione Derivatives as Medicinally Important Compounds. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2007). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 3,5-DISUBSTITUTED-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE DERIVATIVES. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Tizanidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the robust and reliable analysis of impurities is paramount to ensuring drug safety and efficacy. For a widely used muscle relaxant like Tizanidine, a comprehensive understanding of its impurity profile is not just a regulatory expectation but a scientific necessity. This guide, departing from rigid templates, offers an in-depth exploration of the inter-laboratory validation of analytical methods for Tizanidine impurity analysis. As a senior application scientist, my focus is to provide not just a protocol, but a strategic framework grounded in scientific principles and regulatory compliance, empowering you to design and execute your own successful inter-laboratory studies.

The Criticality of Tizanidine Impurity Profiling

Tizanidine hydrochloride, a centrally acting α2-adrenergic agonist, is synthesized through a multi-step chemical process, which, along with potential degradation pathways, can introduce various impurities.[1][2][3] These impurities, even at trace levels, can impact the drug's safety and stability. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[4] An impurity profile is essentially a fingerprint of the drug substance, and its consistent monitoring is a cornerstone of Good Manufacturing Practices (GMP).

An inter-laboratory validation, or collaborative study, is the pinnacle of method validation. It assesses the reproducibility of an analytical method when performed by different analysts in different laboratories, using different equipment. This process is crucial for establishing a standardized analytical procedure that can be reliably transferred and executed across various quality control sites, ensuring consistent product quality.

A Comparative Overview of Analytical Methods for Tizanidine Impurity Analysis

The primary analytical tool for separating and quantifying Tizanidine and its related substances is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[1][2][5][6] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a faster and more sensitive alternative.[7]

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.Similar to HPLC, but utilizes columns with sub-2 µm particles, leading to higher resolution and faster analysis times.
Typical Column C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.Ethylene bridged hybrid (BEH) C18 or C8, 50-100 mm x 2.1 mm, <2 µm particle size.[7]
Run Time Typically longer, around 30-60 minutes for complex impurity profiles.Significantly shorter, often under 15 minutes.[7]
Resolution Good, but may require longer run times to separate closely eluting impurities.Superior resolution, allowing for better separation of critical pairs.
Sensitivity Adequate for routine quality control.Higher sensitivity, enabling lower limits of detection (LOD) and quantification (LOQ).[7]
System Pressure Lower operating pressures.High backpressures, requiring specialized UPLC systems.
Solvent Consumption Higher due to longer run times and larger column dimensions.Lower, making it a more environmentally friendly and cost-effective option.

Expert Insight: While UPLC offers significant advantages in speed and resolution, the choice between HPLC and UPLC for an inter-laboratory study should be carefully considered. The selected method must be accessible to all participating laboratories. A robust HPLC method may be more suitable for a collaborative study involving labs with varying equipment capabilities. For the purpose of this guide, we will focus on a widely applicable and well-documented HPLC method.

Designing a Robust Inter-Laboratory Validation Study

The design of an inter-laboratory study is critical to obtaining meaningful and statistically sound results. The following workflow, based on established guidelines from organizations like AOAC International and ASTM International (specifically ASTM E691), provides a comprehensive framework.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Statistical Analysis & Reporting A Define Study Objectives B Select & Characterize Test Materials A->B Homogeneous samples are key C Develop Detailed Protocol B->C Unambiguous instructions D Recruit Participating Laboratories C->D Assess competency E Distribute Samples & Protocol D->E Initiate Study F Laboratories Perform Analysis E->F G Data Collection & Reporting F->G Standardized format H Screen for Outliers (e.g., Cochran's, Grubb's tests) G->H Analyze Data I Calculate Repeatability (sr) & Reproducibility (sR) H->I J Determine Method Precision I->J ASTM E691 K Final Report Generation J->K Data_Analysis_Pyramid A Final Method Precision Statement B Reproducibility Standard Deviation (sR) (Between-Laboratory Variability) B->A C Repeatability Standard Deviation (sr) (Within-Laboratory Variability) C->B D Outlier Identification & Removal (Cochran's & Grubb's Tests) D->C E Raw Data from All Laboratories E->D

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and procedural framework for evaluating the genotoxic potential of the central alpha-2 adrenergic agonist, Tizanidine, and its associated compounds, including process impurities, metabolites, and degradation products. By synthesizing regulatory expectations with established experimental protocols, this document serves as a practical resource for ensuring the genetic safety of Tizanidine-related substances.

Introduction: The Imperative of Genotoxicity Assessment for Tizanidine Analogs

Tizanidine is a widely prescribed muscle relaxant used to manage spasticity.[1] Its chemical structure, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, features an aromatic amine moiety, a structural class that warrants careful scrutiny for genotoxic potential.[2] Genotoxic compounds are capable of damaging DNA, which can lead to mutations and potentially cancer. Therefore, international regulatory bodies, through guidelines such as the ICH S2(R1) and M7, mandate a thorough evaluation of the genotoxic risk of any new drug substance and its impurities.[3]

For a drug like Tizanidine, "related compounds" are not just an academic consideration. They are a practical reality of the pharmaceutical lifecycle and can include:

  • Process Impurities: Residual starting materials, intermediates, or by-products from the chemical synthesis route.

  • Metabolites: Compounds formed by the body's metabolic processes, primarily through the action of enzymes like Cytochrome P450 1A2 (CYP1A2) in the case of Tizanidine.[4]

  • Degradation Products: Substances that form when the drug product is exposed to light, heat, or oxidative stress over time.[5][6]

Each of these related compounds has a unique chemical structure and, consequently, a potentially different genotoxic profile. A seemingly minor structural modification can significantly alter a molecule's interaction with DNA. This guide will compare Tizanidine to its known related compounds, providing the scientific rationale and experimental workflows necessary to characterize their genotoxic risk.

Tizanidine and Its Related Compounds: A Structural Overview

A comparative assessment requires a clear understanding of the molecules . Tizanidine serves as our reference compound. The following are key related compounds that may arise during its lifecycle.

Compound Name Type Structure
Tizanidine Active Pharmaceutical Ingredient (API)
Impurity A: 4-Amino-5-chloro-2,1,3-benzothiadiazoleProcess Impurity / Starting Material[7][8][9]
Impurity B: N-AcetyltizanidineProcess Impurity[1][10][11]
Impurity C: 1-Acetylimidazolidine-2-thioneProcess Impurity[1][12][13]
Metabolite: 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazoleMetabolite
Oxidative Degradant (Proposed)Degradation Product[14]

The Standard Battery of Genotoxicity Tests: A Three-Pronged Approach

The standard approach for assessing genotoxicity, as recommended by the ICH S2(R1) guideline, involves a battery of tests designed to detect different genotoxic endpoints.[3] This ensures a comprehensive evaluation of a compound's potential to cause genetic damage.

Assay 1: Bacterial Reverse Mutation Test (Ames Test)

Scientific Rationale: The Ames test is the gatekeeper of genotoxicity testing. It uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in the genes required to synthesize an essential amino acid (e.g., histidine). The assay detects gene mutations, specifically point mutations (base substitutions) and frameshift mutations. A positive result indicates that the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The inclusion of a mammalian liver enzyme extract (S9 fraction) is critical, as it simulates metabolic activation, revealing whether a non-mutagenic parent compound can be converted into a mutagenic metabolite.

Experimental Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis p1 Prepare Test Compound (in appropriate solvent) e1 Mix Bacteria, Test Compound, and +/- S9 Mix p1->e1 p2 Prepare Bacterial Strains (e.g., TA98, TA100, TA1535, etc.) p2->e1 p3 Prepare S9 Mix (for metabolic activation) p3->e1 e2 Add mixture to molten top agar e1->e2 e3 Pour onto minimal glucose agar plates e2->e3 i1 Incubate plates (e.g., 37°C for 48-72h) e3->i1 i2 Count revertant colonies i1->i2 i3 Analyze Data: Compare to negative control, assess dose-response i2->i3 caption Ames Test Experimental Workflow

Caption: Ames Test Experimental Workflow

Detailed Protocol (Plate Incorporation Method):

  • Preparation: Prepare fresh overnight cultures of the required bacterial tester strains. Prepare a range of concentrations of the test article in a suitable solvent (e.g., DMSO). Prepare the S9 mix from induced rat liver for the metabolic activation arms of the experiment.

  • Exposure: To sterile test tubes, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (or positive/negative controls), and either 0.5 mL of S9 mix or 0.5 mL of a buffer for the non-activation arms.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each tube, vortex briefly, and immediately pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Once the top agar has solidified, invert the plates and incubate them at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (negative control) count for at least one strain.

Assay 2: In Vitro Micronucleus Test

Scientific Rationale: This assay detects chromosomal damage. It is performed in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like CHO-K1). Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the test compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with the mitotic spindle). The test is conducted with and without S9 metabolic activation.

Experimental Workflow Diagram:

Micronucleus_Workflow cluster_culture Cell Culture & Exposure cluster_block Cytokinesis Block cluster_harvest Harvesting & Scoring c1 Culture mammalian cells (e.g., human lymphocytes) c2 Treat cells with Test Compound (+/- S9 mix) for short (3-6h) or long (24h) exposure c1->c2 b1 Add Cytochalasin B to block cytokinesis c2->b1 b2 Incubate to allow nuclear division without cell division, forming binucleated cells b1->b2 h1 Harvest cells b2->h1 h2 Apply hypotonic treatment, fixation, and slide preparation h1->h2 h3 Stain with DNA-specific dye (e.g., Giemsa or Acridine Orange) h2->h3 h4 Score micronuclei in binucleated cells via microscopy h3->h4 caption In Vitro Micronucleus Assay Workflow

Caption: In Vitro Micronucleus Assay Workflow

Detailed Protocol:

  • Cell Culture: Initiate cultures of human peripheral blood lymphocytes with a mitogen (like phytohemagglutinin) to stimulate cell division, or use an established cell line.

  • Exposure: After an appropriate initial culture period (e.g., 48 hours for lymphocytes), add the test article at various concentrations, along with positive and negative controls. For short-term treatments (3-6 hours), S9 mix is included in a parallel set of cultures. For continuous treatment (e.g., 24 hours), S9 is typically omitted.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This agent inhibits the formation of the contractile ring that divides the cytoplasm, resulting in cells that have completed nuclear division but not cellular division (binucleated cells).

  • Harvesting: Culture the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths after the start of treatment. Harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation (e.g., methanol:acetic acid). Drop the fixed cells onto clean microscope slides.

  • Staining and Scoring: Stain the slides with a DNA-specific stain (e.g., Giemsa). Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Assay 3: In Vivo Chromosomal Aberration Assay

Scientific Rationale: An in vivo assay is essential to confirm if genotoxicity observed in vitro is relevant in a whole animal system, which incorporates complex metabolic, distribution, and excretion processes. The rodent bone marrow chromosomal aberration assay is a sensitive method for detecting structural chromosome damage.[15] Animals (typically rats or mice) are treated with the test compound, and their bone marrow cells, which are rapidly dividing, are harvested. A mitotic inhibitor (like colchicine) is administered before harvesting to arrest cells in metaphase, when chromosomes are most condensed and visible. The chromosomes are then examined microscopically for structural abnormalities such as breaks, gaps, and rearrangements.

Experimental Workflow Diagram:

Chromosomal_Aberration_Workflow cluster_dosing Animal Dosing cluster_arrest Metaphase Arrest & Harvest cluster_analysis Slide Preparation & Analysis d1 Administer Test Compound to rodents (e.g., rats) via relevant route (e.g., oral) a1 Inject mitotic inhibitor (e.g., colchicine) 2-3 hours before sacrifice d1->a1 d2 Include vehicle (negative) and positive control groups d2->a1 a2 Sacrifice animals at appropriate time points (e.g., 24h, 48h) a1->a2 a3 Extract bone marrow from femurs a2->a3 an1 Prepare cell suspension, hypotonic treatment, and fixation a3->an1 an2 Drop cells onto slides and stain (e.g., Giemsa) an1->an2 an3 Score metaphase spreads for chromosomal aberrations under a microscope an2->an3 caption In Vivo Chromosomal Aberration Assay

Caption: In Vivo Chromosomal Aberration Assay

Detailed Protocol:

  • Dosing: Administer the test article to groups of rodents (e.g., 5 males and 5 females per group) at three dose levels, typically up to the maximum tolerated dose. A vehicle control and a positive control group are also required.

  • Metaphase Arrest: At a predetermined time after dosing (e.g., 24 hours), inject the animals with a mitotic arresting agent like colchicine.

  • Harvesting: Euthanize the animals 2-3 hours after the colchicine injection. Dissect the femurs and flush the bone marrow with a suitable medium.

  • Slide Preparation: Prepare a single-cell suspension of the bone marrow. Treat the cells with a hypotonic potassium chloride solution and fix them in a methanol:acetic acid solution. Drop the fixed cell suspension onto cold, wet slides and air-dry.

  • Staining and Analysis: Stain the slides with Giemsa. Under a microscope, locate well-spread metaphases and analyze at least 100 metaphases per animal for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges). A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

Comparative Genotoxicity Assessment: Tizanidine vs. Related Compounds

As the complete regulatory genotoxicity data for Tizanidine is not publicly available, this comparison is based on the expected negative profile of an approved drug and a structure-activity relationship (SAR) analysis of its related compounds. Aromatic amines are a well-known "structural alert" for genotoxicity, often requiring metabolic activation by CYP enzymes to form reactive nitrenium ions that can bind to DNA.[15]

Compound Structural Features of Note Predicted Genotoxicity Potential & Rationale
Tizanidine (Reference) Aromatic amine fused to a benzothiadiazole ring system.Negative (Expected). As an approved drug, Tizanidine is presumed to have passed the standard genotoxicity battery. The electron-withdrawing nature of the benzothiadiazole ring and the chloro substituent likely reduces the electron density on the amino group, making it less susceptible to metabolic activation (N-hydroxylation) compared to more classical carcinogenic aromatic amines.
Impurity A (4-Amino-5-chloro-2,1,3-benzothiadiazole)Primary aromatic amine, structurally simpler than Tizanidine.Low to Moderate Concern. This is a primary aromatic amine, a classic structural alert. However, like Tizanidine, the electron-withdrawing benzothiadiazole ring system is expected to deactivate the amine group, reducing the likelihood of metabolic activation. Its potential for genotoxicity would be considered higher than Tizanidine due to the greater accessibility of the primary amine but still potentially low. Experimental testing would be required for confirmation.
Impurity B (N-Acetyltizanidine)Acetylation on the imidazoline ring nitrogen.Low Concern. The core aromatic amine structure remains unchanged from Tizanidine. The addition of an acetyl group on a distal nitrogen is unlikely to significantly alter the electronic properties of the aromatic amine moiety. Its genotoxic potential is predicted to be comparable to or lower than Tizanidine.
Impurity C (1-Acetylimidazolidine-2-thione)Lacks the entire benzothiadiazole aromatic amine structure.Very Low Concern. This compound lacks the key structural alert (aromatic amine) present in Tizanidine. It is not expected to be genotoxic via the mechanisms relevant to Tizanidine.
Metabolite (Ketone derivative)Oxidation of the imidazoline ring to a ketone.Low Concern. The primary metabolic pathway for Tizanidine leads to compounds considered inactive.[4] The core aromatic amine structure is intact, but the oxidation on the adjacent ring may slightly alter electronic properties. However, this is generally considered a detoxification pathway, and the genotoxic potential is expected to be no greater than the parent compound.
Oxidative Degradant (N-oxide proposed)Oxidation of the benzothiadiazole sulfur.Low to Moderate Concern. Oxidation of the sulfur atom could alter the electronic properties of the entire ring system. While some studies show Tizanidine is susceptible to oxidation, the exact structure of the degradant and its biological activity are not well-defined.[14] N-oxides of aromatic amines can be reactive, so this would warrant experimental investigation.

Summary of Experimental Data & Predictions

The following table summarizes the expected and predicted outcomes from a standard genotoxicity testing battery.

Note: The results for Tizanidine are representative of an expected negative outcome for an approved pharmaceutical. The predictions for related compounds are based on SAR analysis and require experimental verification.

Compound Ames Test (Gene Mutation) In Vitro Micronucleus (Chromosome Damage) In Vivo Chromosomal Aberration Overall Genotoxicity Assessment
Tizanidine Negative (-/+ S9)Negative (-/+ S9)NegativeNon-genotoxic (Expected)
Impurity A Predicted NegativePredicted NegativePredicted NegativePredicted Non-genotoxic, but requires confirmation
Impurity B Predicted NegativePredicted NegativePredicted NegativePredicted Non-genotoxic
Impurity C Predicted NegativePredicted NegativePredicted NegativePredicted Non-genotoxic
Metabolite Predicted NegativePredicted NegativeNot required if negative in vitroPredicted Non-genotoxic
Oxidative Degradant Equivocal/Requires TestingEquivocal/Requires TestingRequires Testing if positive in vitroRequires Experimental Data

Conclusion and Path Forward

This guide outlines a scientifically rigorous and regulatorily compliant framework for assessing the genotoxicity of Tizanidine and its related compounds. While Tizanidine itself is expected to be non-genotoxic, a robust SAR analysis suggests that its major metabolites and known process impurities are also likely to pose a low genotoxic risk. The primary rationale is the deactivating electronic effect of the benzothiadiazole ring system on the aromatic amine moiety.

However, predictions are not a substitute for data. For any new impurity or degradant that is identified and exceeds the qualification threshold outlined in ICH guidelines, the experimental workflows detailed herein must be employed.[3] Particular attention should be paid to any compound where the core aromatic amine structure is modified in a way that could increase its susceptibility to metabolic activation, such as the potential oxidative degradant. By combining predictive toxicology with definitive experimental data, drug developers can ensure the genetic safety of Tizanidine products throughout their lifecycle.

References

  • U.S. National Library of Medicine. (n.d.). Tizanidine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tizanidine-impurities. Retrieved from [Link]

  • ITM University. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Scilit. (2025, March 5). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kineticsand Identification of Degradation Products by UHPLC-QTOF/MS. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD | Request PDF. Retrieved from [Link]

  • Shamovsky, I., et al. (2011, October 12). Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2. PubMed. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylimidazolidinethione. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Genotoxic Activities of Drug-Nitrite Interaction Products. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4-Amino-5-Chloro-2,1,3-Benzothiadiazole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Gsrs. (n.d.). N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-2,1,3-BENZOTHIADIAZOL-4-AMINE. Retrieved from [Link]

  • Gsrs. (n.d.). N-ACETYLIMIDAZOLIDINETHIONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. PubMed Central. Retrieved from [Link]

  • Veeprho. (n.d.). N-(5-chlorobenzo[c][1][4]thiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)nitrous amide. Retrieved from [Link]

  • Gsrs. (n.d.). TIZANIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Allmpus. (n.d.). Tizanidine USP RC B and N-Acetyl Tizanidine. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Tizanidine | C9H8ClN5S | CID 5487 - PubChem. Retrieved from [Link]

  • ResearchGate. (2025, March 6). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS | Request PDF. Retrieved from [Link]

  • OUCI. (n.d.). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Tizanidine HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Tizanidine | C9H8ClN5S | CID 5487 - PubChem. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Non-clinical: toxicology. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, a compound that, due to its structural motifs—a chlorinated benzothiadiazole and a thiourea group—requires careful handling as hazardous waste.

Hazard Assessment and Waste Profile

Therefore, it is imperative to treat (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea as a hazardous substance. All waste generated, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.

Waste Stream Hazard Classification Recommended Container Disposal Route
Solid (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea Acutely Toxic, Irritant, Potential Carcinogen/Reproductive HazardLabeled, sealed, and compatible container (e.g., HDPE or glass)Licensed Hazardous Waste Contractor (Incineration)
Solutions containing the compound Acutely Toxic, Irritant, Potential Carcinogen/Reproductive HazardLabeled, sealed, and compatible liquid waste container (e.g., HDPE or glass) with secondary containmentLicensed Hazardous Waste Contractor (Incineration)
Contaminated Labware (glassware, pipette tips, etc.) Trace contaminationPuncture-resistant container labeled "Hazardous Waste"Licensed Hazardous Waste Contractor (Incineration)
Contaminated PPE (gloves, lab coats, etc.) Trace contaminationLabeled hazardous waste bagLicensed Hazardous Waste Contractor (Incineration)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of waste containing (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.

Immediate Waste Segregation at the Point of Generation

The principle of immediate waste segregation is crucial to prevent cross-contamination and ensure the safety of all laboratory personnel.

  • Solid Waste:

    • Collect any solid (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea waste in a designated, labeled, and sealed container.

    • This container should be made of a material compatible with the compound, such as high-density polyethylene (HDPE) or glass.[6]

    • Do not mix this waste with other solid chemical waste unless you have confirmed compatibility.

  • Liquid Waste:

    • Collect all solutions containing (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea in a designated liquid waste container.

    • This container must be clearly labeled with the full chemical name and an approximate concentration.[6]

    • The container should be kept closed when not in use and stored in secondary containment to prevent spills.[7]

  • Contaminated Labware and PPE:

    • Dispose of all contaminated disposable labware (e.g., pipette tips, weighing boats) and PPE (e.g., gloves, disposable lab coats) in a designated hazardous waste container.[8]

    • For sharps, use a puncture-resistant container.

Labeling and Storage of Hazardous Waste

Proper labeling and storage are not only good laboratory practice but are also regulatory requirements.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea".

    • Also, include the date the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, well-ventilated area away from general laboratory traffic.

    • Ensure that incompatible wastes are segregated to prevent accidental reactions.[7]

Arranging for Disposal

The recommended disposal method for (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is incineration by a licensed professional waste disposal service.[4][9]

  • Contact your Institution's Environmental Health and Safety (EHS) Office:

    • Your EHS office will provide guidance on the specific procedures for your institution and will arrange for the pickup of the hazardous waste by a licensed contractor.

    • Provide them with a complete inventory of the waste you need to dispose of.

  • Do Not Attempt to Neutralize or Dispose of Down the Drain:

    • (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is expected to be harmful to aquatic life.[1]

    • Never dispose of this compound or its solutions down the drain.[7]

    • Do not attempt to neutralize the compound without a validated procedure and the approval of your EHS office.

Decontamination of Reusable Labware and Equipment

Proper decontamination of reusable labware and equipment is essential to prevent carryover contamination in future experiments.

  • Initial Rinse:

    • Rinse the contaminated glassware or equipment with a suitable solvent in a fume hood.

    • Collect the rinseate as hazardous liquid waste.[10][11]

  • Washing:

    • After the initial rinse, wash the glassware with a laboratory detergent and water.[12]

    • It is good practice to wear gloves during this process.

  • Final Rinse:

    • Rinse the glassware with deionized water and allow it to dry completely.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert others in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to handle it, contact your institution's EHS office immediately.

  • Contain the Spill:

    • If it is safe to do so, contain the spill using a chemical spill kit.

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[5][8] Avoid creating dust.

    • For liquid spills, use an absorbent material to soak up the spill and place the used absorbent in a labeled hazardous waste container.

  • Decontaminate the Area:

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea waste.

G cluster_waste_type Identify Waste Type cluster_containment Contain and Label start Waste Generation ((5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea) solid Solid Compound start->solid liquid Solutions start->liquid labware Contaminated Labware/PPE start->labware solid_container Seal in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container with Secondary Containment liquid->liquid_container labware_container Place in Labeled Puncture-Resistant Container/Bag labware->labware_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage labware_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Contractor (Incineration) ehs_contact->disposal

Caption: Waste Disposal Workflow for (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.

Conclusion

The responsible disposal of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a critical component of laboratory safety and environmental stewardship. By following this guide, researchers, scientists, and drug development professionals can ensure that they are managing this hazardous waste in a safe and compliant manner. Always consult your institution's specific guidelines and your EHS office for any questions or concerns.

References

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thiourea ≥99 %, extra pure. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiourea. Retrieved from [Link]

  • Aport. (2025). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • American Instrument Exchange. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Microlit. (2023). A Quick Guide to Lab Equipment Decontamination. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea: A Risk-Based Approach to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational and safety framework derived from a structural analysis of the compound. By understanding the risks associated with its two primary chemical moieties—the thiourea group and the chlorinated benzothiadiazole core—we can construct a robust, self-validating safety protocol that protects researchers while ensuring the integrity of their work.

The Foundational Hazard Analysis: Understanding the "Why"

The necessity for stringent personal protective equipment (PPE) and handling protocols stems from the predicted toxicological profile of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. This profile is a composite of the known hazards of its structural components.

  • The Thiourea Moiety: This functional group is the primary driver of significant health concerns. Thiourea itself (CAS 62-56-6) is classified under the Globally Harmonized System (GHS) with several serious hazard statements. It is known to be harmful if swallowed, and more critically, it is a suspected carcinogen (Category 2) and a suspected reproductive toxin (Category 2), potentially damaging fertility or the unborn child[1][2][3]. Many experts believe there is no safe exposure level for a carcinogen, making minimization of any contact the highest priority[3]. The thiourea group can also cause skin allergies and may damage bone marrow upon significant exposure[3].

  • The Chlorinated Benzothiadiazole Core: The benzothiadiazole ring system and its derivatives are common in pharmacologically active molecules. Safety data for analogous structures, including the parent API Tizanidine, consistently indicate that this part of the molecule contributes irritant properties[4][5]. Compounds in this class are documented as causing skin irritation, serious eye irritation, and respiratory tract irritation upon inhalation[4][5][6].

Based on this analysis, (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea must be handled as a substance that is, at a minimum:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A respiratory tract irritant.

  • A suspected carcinogen.

  • A suspected reproductive toxin.

This assessment mandates the use of comprehensive engineering controls and a multi-layered PPE strategy.

Core Directive: Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to eliminate or minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion. The following table summarizes the essential PPE and the rationale for its use.

Protection Type Minimum Requirement Rationale & Causality
Primary Engineering Control Certified Chemical Fume HoodTo contain the solid powder and any potential vapors, preventing inhalation and contamination of the general laboratory space. This is the most critical first line of defense[2][7].
Hand Protection Double-Gloving with Nitrile GlovesPrevents direct skin contact and absorption. The outer glove is considered contaminated and can be removed after the procedure, leaving a clean inner glove. Always inspect gloves for integrity before use[4].
Eye & Face Protection Chemical Safety Goggles with Side Shields (ANSI Z87.1 rated)Protects eyes from airborne particles of the solid compound and from potential splashes if working with solutions, mitigating the risk of serious eye irritation[4][8].
Body Protection Fully-Buttoned Laboratory CoatProvides a barrier to protect skin and personal clothing from contamination[3]. A chemically resistant coat is recommended for enhanced protection.
Respiratory Protection NIOSH-Approved N95 (or higher) Particulate RespiratorEssential when handling the solid powder outside of a glovebox to prevent inhalation of airborne particles, which can cause respiratory irritation and lead to systemic toxicity[8][9].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is paramount for creating a self-validating system of safety.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase Plan Step 1: Plan - Review SDS of analogs - Prepare all equipment - Pre-label waste containers Don_PPE Step 2: Don PPE (Lab Coat, Goggles, Respirator, Double Gloves) Plan->Don_PPE Enter Lab Handle Step 3: Handle in Fume Hood - Weigh and transfer solid - Use spatulas/tools - Minimize dust generation Don_PPE->Handle Decontaminate Step 4: Decontaminate - Wipe down fume hood surfaces - Clean reusable equipment Handle->Decontaminate Doff_PPE Step 5: Doff PPE (Remove outer gloves first, then coat, goggles, etc.) Decontaminate->Doff_PPE Dispose Step 6: Dispose Waste - Seal hazardous waste bags - Place in designated area Doff_PPE->Dispose Wash Step 7: Personal Hygiene - Wash hands thoroughly Dispose->Wash Exit Lab

Caption: Safe handling workflow for (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.

Detailed Steps:

  • Preparation and Planning: Before bringing the compound into the workspace, ensure all equipment (spatulas, weigh boats, glassware) and properly labeled hazardous waste containers are inside the chemical fume hood. Review the Safety Data Sheets for thiourea and Tizanidine to reinforce understanding of the potential hazards[5][10].

  • Donning PPE: Put on your lab coat, safety goggles, and N95 respirator. Finally, don two pairs of nitrile gloves.

  • Handling the Compound: All manipulations of the solid must occur within the fume hood. When weighing, use a draft shield if necessary, but do not open the container outside of the hood. Use spatulas and other tools to avoid any direct contact. If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Decontamination: After handling is complete, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe. Place all disposable items (weigh boats, wipes) directly into the solid hazardous waste container.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste container. Remove your lab coat, turning it inward as you do. Then remove your safety goggles and respirator. Finally, remove the inner pair of gloves and dispose of them.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water[1][7].

Disposal and Emergency Plans

Waste Disposal: All materials contaminated with (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea are considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, weigh boats, and excess solid compound should be collected in a clearly labeled, sealed plastic bag or container designated for hazardous solid waste.

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Follow all institutional and local regulations for the final disposal of chemical waste.

Emergency Procedures:

  • Spill: In case of a small spill inside the fume hood, gently cover the solid with an absorbent material to prevent it from becoming airborne. Carefully sweep the material up and place it into a sealed hazardous waste container. Do not use a vacuum cleaner unless it is equipped with a HEPA filter.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[7][11]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[7][11]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately[11]. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[1]. Seek immediate medical attention.

In any case of exposure, provide medical personnel with the name of the chemical and the Safety Data Sheets for thiourea and Tizanidine.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023, April 17). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Acros Organics. (2011, June 15). Safety Data Sheet: 2,1,3-Benzothiadiazole. Retrieved from a supplier of Acros Organics products.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Thiourea. Retrieved from [Link]

  • Sigma. (2013, September 19). Safety Data Sheet: 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride.
  • Aldrich. (2025, November 6). Safety Data Sheet.
  • Redox. (2023, April 2). Safety Data Sheet: Thiourea Dioxide. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.